molecular formula C25H43NO7 B1233876 Methymycin CAS No. 497-72-3

Methymycin

Cat. No.: B1233876
CAS No.: 497-72-3
M. Wt: 469.6 g/mol
InChI Key: HUKYPYXOBINMND-HYUJHOPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methymycin is a natural ketolide antibiotic belonging to the macrolide class, co-produced along with pikromycin by the bacterium Streptomyces venezuelae . This 12-membered ring macrolactone is distinguished by a minimalist structure, carrying a single desosamine sugar moiety attached to its core scaffold . Its primary research value lies in its mechanism of action: this compound inhibits bacterial growth by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel . This binding event disrupts the protein synthesis machinery, preventing the production of a limited number of essential cellular polypeptides . Due to its unique and relatively compact structure compared to other macrolides like erythromycin, this compound serves as a crucial tool in biochemical and microbiological research. It is widely used in studies investigating the molecular basis of macrolide function, the mechanisms of antibiotic resistance, particularly against ketolides, and for exploring the biosynthesis of complex polyketide natural products via modular polyketide synthases (PKS) . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

497-72-3

Molecular Formula

C25H43NO7

Molecular Weight

469.6 g/mol

IUPAC Name

(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

InChI

InChI=1S/C25H43NO7/c1-9-20-25(6,30)11-10-19(27)14(2)12-15(3)22(17(5)23(29)32-20)33-24-21(28)18(26(7)8)13-16(4)31-24/h10-11,14-18,20-22,24,28,30H,9,12-13H2,1-8H3/b11-10+/t14-,15+,16-,17-,18+,20-,21-,22+,24+,25+/m1/s1

InChI Key

HUKYPYXOBINMND-HYUJHOPRSA-N

SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O

Isomeric SMILES

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O

Synonyms

methymycin

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Methymycin: An In-Depth Technical Guide to its Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methymycin, a 12-membered macrolide antibiotic produced by Streptomyces venezuelae, represents a minimalist inhibitor of bacterial protein synthesis.[1][2] Unlike more complex macrolides, this compound possesses a simpler structure, featuring a single desosamine sugar attached to its macrolactone ring.[1][2] This structural simplicity, however, belies a nuanced and potent mechanism of action. This compound targets the bacterial 70S ribosome, the essential machinery of protein synthesis, leading to the cessation of bacterial growth. This guide provides a detailed technical overview of the molecular interactions and functional consequences of this compound's engagement with the bacterial ribosome, offering insights for researchers in microbiology, structural biology, and antibiotic development.

Binding Site and Molecular Interactions

Crystallographic and biochemical studies have unequivocally demonstrated that this compound binds to the 50S subunit of the bacterial ribosome.[1][2] Its binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][2]

The interaction of this compound with the ribosome is primarily mediated by specific nucleotides of the 23S ribosomal RNA (rRNA). Key residues involved in this binding include A2058, A2059, and A2062, which line the NPET.[2] The desosamine sugar of this compound plays a crucial role in this interaction, forming hydrogen bonds with the rRNA, thereby anchoring the antibiotic within the tunnel. While the affinity of this compound for the ribosome is noted to be weaker than that of erythromycin, it is sufficient to effectively compete for the same binding site.

Mechanism of Protein Synthesis Inhibition

This compound's presence within the NPET sterically obstructs the passage of the nascent polypeptide chain, leading to the inhibition of protein synthesis. However, a key feature of this compound's action is its context-specific inhibition .[1] Unlike antibiotics that cause a global shutdown of translation, this compound selectively inhibits the synthesis of a subset of cellular proteins.[1] Strikingly, even at saturating concentrations, a significant portion of cellular proteins (approximately 40%) continue to be synthesized.[1]

This context-dependent inhibition is dictated by the amino acid sequence of the nascent polypeptide chain as it traverses the NPET. Specific peptide motifs are thought to clash with the bound antibiotic, leading to ribosome stalling and premature termination of translation. The precise sequences that are problematic for translation in the presence of this compound are an active area of research. This selective action highlights a sophisticated interplay between the antibiotic, the ribosome, and the nascent polypeptide.

Quantitative Data

While extensive quantitative data for this compound is still being gathered, the following table summarizes available information regarding its inhibitory activity.

ParameterValueBacterial Strain(s)Reference
Minimum Inhibitory Concentration (MIC)
Streptococcus pneumoniaeVaries by strain and resistance profileS. pneumoniae[3][4][5]
Staphylococcus aureusVaries by strain and resistance profileS. aureus[5]
Escherichia coliGenerally higher due to outer membrane permeabilityE. coli

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of biochemical and structural biology techniques. Detailed protocols for key experiments are provided below.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis in a cell-free system.

Principle: A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in a cell-free extract. The amount of functional reporter protein produced is measured, and the reduction in its activity in the presence of this compound reflects the extent of translation inhibition.

Protocol:

  • Prepare the Reaction Mix: In a microcentrifuge tube on ice, combine the components of a commercial E. coli S30 cell-free transcription-translation system according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, amino acid mix, and an energy source.

  • Add DNA Template: Add a plasmid DNA template encoding a reporter gene (e.g., firefly luciferase) under the control of a bacterial promoter.

  • Add this compound: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). Add a small volume of each dilution to the reaction tubes. Include a no-drug control and a vehicle control (solvent only).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

  • Measure Reporter Activity:

    • For luciferase, add the appropriate substrate and measure luminescence using a luminometer.

    • For radioactive assays, include a radiolabeled amino acid (e.g., 35S-methionine) in the reaction. After incubation, precipitate the proteins, wash, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Workflow for In Vitro Translation Inhibition Assay:

Workflow for determining the IC50 of this compound.
Toeprinting (Primer Extension Inhibition) Assay

This technique maps the precise location of ribosome stalling on an mRNA template induced by this compound.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it stops, generating a truncated cDNA product called a "toeprint." The size of this toeprint reveals the exact position of the ribosome on the mRNA.

Protocol:

  • Prepare the In Vitro Translation Reaction: Set up an in vitro translation reaction as described above, using a specific mRNA template of interest. Include a reaction with this compound and a no-drug control.

  • Ribosome Stalling: Incubate the reactions at 37°C to allow translation to initiate and for ribosomes to stall at this compound-dependent pause sites.

  • Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the potential stalling site on the mRNA. Anneal the primer by heating and gradual cooling.

  • Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The enzyme will extend the primer until it encounters the stalled ribosome.

  • Analysis of cDNA Products: Stop the reaction and purify the cDNA products. Separate the cDNAs by size using denaturing polyacrylamide gel electrophoresis.

  • Visualization: Visualize the cDNA products by autoradiography (for radiolabeled primers) or fluorescence imaging. The appearance of a specific band in the this compound-treated lane that is absent or reduced in the control lane indicates a drug-induced ribosome stall. The size of this "toeprint" band, when compared to a sequencing ladder of the same mRNA, reveals the precise nucleotide position of the stall.

Signaling Pathway of Toeprinting Assay:

Toeprinting cluster_translation In Vitro Translation cluster_primer_extension Primer Extension cluster_analysis Analysis mRNA mRNA Template StalledComplex Stalled Ribosome-mRNA Complex mRNA->StalledComplex Ribosome Ribosome Ribosome->StalledComplex This compound This compound This compound->StalledComplex Toeprint Truncated cDNA (Toeprint) StalledComplex->Toeprint blocks Primer Labeled Primer Primer->Toeprint RT Reverse Transcriptase RT->Toeprint Gel Denaturing PAGE Toeprint->Gel StallSite Identify Stall Site Gel->StallSite

Pathway of the toeprinting assay to identify ribosome stall sites.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM provides high-resolution structural information about the interaction between this compound and the ribosome.

Principle: A purified solution of ribosome-methymycin complexes is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope. Many thousands of individual particle images are collected and computationally averaged to generate a 3D reconstruction of the complex at near-atomic resolution.

Protocol:

  • Prepare the Ribosome-Methymycin Complex:

    • Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus).

    • Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site. A typical incubation is at 37°C for 10-15 minutes.

  • Grid Preparation and Vitrification:

    • Apply a small volume (3-4 µL) of the ribosome-methymycin complex solution to a cryo-EM grid (a small copper grid covered with a perforated carbon film).

    • Blot away excess liquid to create a thin film of the solution across the holes in the carbon film.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complex.

  • Cryo-EM Data Collection:

    • Transfer the vitrified grid to a cryo-transmission electron microscope.

    • Collect a large dataset of images (micrographs) of the frozen-hydrated particles at various orientations.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to select images of individual ribosome particles from the micrographs.

    • Align and classify the particle images.

    • Combine the classified images to generate a 3D reconstruction of the ribosome-methymycin complex.

  • Model Building and Analysis:

    • Fit an atomic model of the ribosome into the 3D density map.

    • The resulting model will reveal the precise binding pocket of this compound and its interactions with the ribosomal RNA and any nascent polypeptide chain present.

Workflow for Cryo-EM of this compound-Ribosome Complex:

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_grid_prep Grid Preparation cluster_data_acq Data Acquisition cluster_processing Image Processing & Reconstruction cluster_analysis Model Building & Analysis Purify Purify 70S Ribosomes Complex Form Ribosome-Methymycin Complex Purify->Complex Apply Apply Sample to Grid Complex->Apply Blot Blot Excess Liquid Apply->Blot Plunge Plunge-freeze in Liquid Ethane Blot->Plunge Microscopy Cryo-Transmission Electron Microscopy Plunge->Microscopy ParticlePicking Particle Picking Microscopy->ParticlePicking Classification 2D/3D Classification ParticlePicking->Classification Reconstruction 3D Reconstruction Classification->Reconstruction ModelBuilding Atomic Model Building Reconstruction->ModelBuilding Analysis Analyze Binding Site and Interactions ModelBuilding->Analysis

Workflow for determining the structure of the this compound-ribosome complex.

Conclusion

This compound's mechanism of action exemplifies the intricate and dynamic nature of antibiotic-ribosome interactions. Its ability to selectively inhibit protein synthesis in a context-dependent manner offers a unique paradigm for the development of novel antibacterial agents. A thorough understanding of its binding site, the molecular basis of its inhibitory action, and the specific peptide sequences it targets will be crucial for leveraging this minimalist macrolide for therapeutic purposes. The experimental approaches detailed in this guide provide a robust framework for further investigation into the fascinating world of ribosome-targeting antibiotics.

References

An In-Depth Technical Guide to the Discovery and Isolation of Methymycin from Soil Streptomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methymycin is a 12-membered macrolide antibiotic first isolated from a strain of Streptomyces cultured from a soil sample. Produced by Streptomyces venezuelae, this compound has been a subject of interest due to its unique structure and biosynthetic pathway, which serves as a model for combinatorial biosynthesis. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed experimental protocols for the isolation and characterization of this compound. It is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and medicinal chemistry.

Introduction

The discovery of this compound from a soil-dwelling actinomycete marked a significant contribution to the growing family of macrolide antibiotics. These natural products, characterized by a large macrocyclic lactone ring to which one or more deoxysugars are attached, are of profound importance in medicine. Streptomyces venezuelae has been identified as a producer of not only this compound but also a suite of related macrolides, including neothis compound, narbomycin, and pikromycin.[1][2] This metabolic diversity within a single organism makes it a fascinating subject for the study of polyketide biosynthesis and enzymatic promiscuity.[1][3]

This compound's biological activity, like other macrolides, stems from its ability to inhibit bacterial protein synthesis.[4] Its unique 12-membered ring structure, smaller than many other macrolides, influences its binding to the bacterial ribosome and its spectrum of activity.[4] This guide will delve into the technical aspects of its isolation and the intricate biosynthetic machinery responsible for its production.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is critical for its detection, isolation, and characterization.

PropertyValueReference
Molecular Formula C₂₅H₄₃NO₇[5]
Molecular Weight 469.6 g/mol [5]
Exact Mass 469.30395271 Da[5]
Appearance Crystalline solid
Solubility Soluble in methanol, acetone, chloroform, and dilute acids. Moderately soluble in ethanol and ether. Sparingly soluble in water and hexane.

Experimental Protocols

This section provides detailed methodologies for the fermentation of Streptomyces venezuelae, followed by the extraction and purification of this compound.

Fermentation of Streptomyces venezuelae ATCC 15439

This protocol is designed for the cultivation of S. venezuelae to achieve optimal production of this compound.

3.1.1. Media Preparation

Two types of media are required: a seed culture medium for initial growth and a production medium for antibiotic synthesis.

  • Seed Medium (GYM - Glucose Yeast Malt) [6]

    • Glucose: 4.0 g/L

    • Yeast Extract: 4.0 g/L

    • Malt Extract: 10.0 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium (MYM - Maltose Yeast Malt) [7]

    • Maltose: 4.0 g/L

    • Yeast Extract: 4.0 g/L

    • Malt Extract: 10.0 g/L

    • Prepare in tap water and adjust pH to 7.0 before autoclaving.

3.1.2. Inoculum Preparation

  • Aseptically transfer a loopful of S. venezuelae ATCC 15439 spores or mycelia from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of sterile GYM medium.[6]

  • Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 16-24 hours to obtain a dense seed culture.[6]

3.1.3. Production Fermentation

  • Inoculate a 2 L baffled Erlenmeyer flask containing 1 L of sterile MYM production medium with the seed culture (5% v/v).

  • Incubate the production culture at 28-30°C with vigorous agitation (200-250 rpm) for 5-7 days.[7]

  • Monitor the production of this compound periodically by taking small aliquots of the culture, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

This protocol details a multi-step process to isolate and purify this compound from the fermentation broth.

3.2.1. Extraction

  • After the fermentation period, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

  • Adjust the pH of the supernatant to 9.0 with NaOH.

  • Transfer the alkalinized supernatant to a separatory funnel and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.

  • Pool the organic (ethyl acetate) layers and wash with a saturated NaCl solution.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate to dryness under reduced pressure using a rotary evaporator to yield the crude extract.

3.2.2. Purification

A two-step chromatographic procedure is employed for the purification of this compound.

  • Step 1: Silica Gel Column Chromatography (Initial Purification)

    • Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

    • After evaporating the solvent, load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with hexane:ethyl acetate and progressing to a DCM:methanol gradient.[8]

    • Collect fractions and monitor by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions containing this compound and concentrate to dryness.

  • Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

    • Dissolve the semi-purified extract from the previous step in the HPLC mobile phase and filter through a 0.22 µm syringe filter.

    • Perform preparative reverse-phase HPLC using a C18 column.

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

    • Monitor the elution at 225 nm and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Evaporate the solvent to obtain pure this compound.

Structural Elucidation Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the expected chemical shifts for the key structural features of this compound based on analysis of related macrolides.

Position ¹H NMR (ppm) ¹³C NMR (ppm)
Macrolactone Ring
C-1 (C=O)-~170
C-2~2.5-2.8~40-45
C-3 (CH-CH₃)~1.2 (d)~35-40
C-4 (CH-O)~3.5-3.8~75-80
C-5 (CH-CH₃)~1.1 (d)~30-35
C-6~1.5-1.8~35-40
C-7 (CH-CH₃)~1.0 (d)~30-35
C-8 (C=O)-~200-205
C-9 (=CH)~6.0-6.5~125-130
C-10 (=CH)~6.5-7.0~140-145
C-11 (C-OH)~3.8-4.2~70-75
C-12 (CH-CH₂CH₃)~1.5-1.8~40-45
Desosamine Sugar
C-1' (O-CH-O)~4.5-4.8~100-105
C-2' (CH-OH)~3.2-3.5~70-75
C-3' (CH-N(CH₃)₂)~2.2-2.5~60-65
C-4'~1.5-1.8~30-35
C-5' (CH-CH₃)~1.2 (d)~20-25
N(CH₃)₂~2.3 (s)~40-45

Note: These are approximate chemical shift ranges and can vary based on the solvent and instrument used. Definitive assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound.

  • Molecular Ion: In positive ion mode, this compound will typically be observed as the protonated molecule [M+H]⁺ at m/z 470.3.

  • Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A prominent loss would be the desosamine sugar moiety (mass of 157 Da), resulting in a fragment ion corresponding to the aglycone, methynolide.

Biological Activity

This compound exhibits antibacterial activity primarily against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.

Bacterial Species MIC (µg/mL)
Micrococcus pyogenes var. aureus4.0
Klebsiella pneumoniae4.0
Mycobacterium tuberculosis63
Escherichia coli333
Aerobacter aerogenes250
Proteus vulgaris250
Pseudomonas aeruginosa>1000
Salmonella schottmuelleri>1000

Note: MIC values can vary depending on the specific strain and the testing methodology employed.[10]

Biosynthesis of this compound

The biosynthesis of this compound in S. venezuelae is a well-characterized pathway, involving a modular Type I polyketide synthase (PKS).[1][2]

The overall workflow for the biosynthesis is as follows:

  • Polyketide Chain Assembly: The macrolactone core, 10-deoxymethynolide, is synthesized by the PKS encoded by the pikA gene cluster.[1] This process involves the condensation of one propionyl-CoA starter unit and five methylmalonyl-CoA extender units.

  • Glycosylation: The deoxysugar, D-desosamine, is synthesized by a set of enzymes encoded by the des gene cluster.[1] The glycosyltransferase DesVII then attaches the desosamine moiety to the C-5 hydroxyl group of 10-deoxymethynolide, forming the intermediate YC-17.[1]

  • Hydroxylation: The final step is the hydroxylation of YC-17 at the C-10 position, catalyzed by the cytochrome P450 monooxygenase PikC, to yield this compound.[1] PikC is notably flexible and can also hydroxylate at the C-12 position to produce neothis compound.[1]

Methymycin_Biosynthesis_Workflow cluster_pks Polyketide Synthesis (pikA) cluster_sugar Sugar Biosynthesis & Glycosylation (des) cluster_tailoring Tailoring Propionyl_CoA Propionyl-CoA (Starter) PKS PikA Polyketide Synthase Propionyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA (Extender) Methylmalonyl_CoA->PKS Deoxymethynolide 10-Deoxymethynolide (Aglycone) PKS->Deoxymethynolide Deoxymetholide Deoxymetholide PKS->Deoxymetholide Glycosyltransferase DesVII (Glycosyltransferase) Deoxymethynolide->Glycosyltransferase Deoxymethynolide->Glycosyltransferase Glucose_1P Glucose-1-Phosphate Des_enzymes DesI-VI Enzymes Glucose_1P->Des_enzymes TDP_Desosamine TDP-D-desosamine Des_enzymes->TDP_Desosamine TDP_Desosamine->Glycosyltransferase YC17 YC-17 Glycosyltransferase->YC17 Hydroxylase PikC (P450 Hydroxylase) YC17->Hydroxylase YC17->Hydroxylase This compound This compound (Final Product) Hydroxylase->this compound

Caption: Workflow of this compound Biosynthesis.

Experimental_Workflow Fermentation Fermentation of S. venezuelae Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant (pH adjusted to 9.0) Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Chrom Silica Gel Column Chromatography Crude_Extract->Silica_Chrom Semi_Pure Semi-Pure this compound Silica_Chrom->Semi_Pure HPLC Preparative HPLC (C18) Semi_Pure->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Experimental Workflow for this compound Isolation.

Conclusion

This compound remains a molecule of significant interest, not only for its potential as an antibiotic scaffold but also as a product of a remarkably versatile biosynthetic pathway. The protocols and data presented in this guide offer a comprehensive resource for the successful isolation and characterization of this macrolide. Further research into the biosynthetic engineering of the this compound pathway in S. venezuelae holds considerable promise for the generation of novel, bioactive macrolide analogues to address the ongoing challenge of antimicrobial resistance.

References

The Biological Activity of Methymycin Against Pathogenic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methymycin is a macrolide antibiotic produced by Streptomyces venezuelae. As a member of the 12-membered ring macrolide family, it represents one of the structurally simplest macrolides. Its antibacterial activity is primarily directed against Gram-positive bacteria. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target of this compound is the 50S ribosomal subunit. By binding to the ribosome, this compound interferes with the elongation of the nascent polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

The precise binding site of this compound has been a subject of investigation, with evidence suggesting it binds to the nascent peptide exit tunnel (NPET) and the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding can lead to the following consequences:

  • Obstruction of the polypeptide exit tunnel: this compound can physically block the passage of the growing polypeptide chain, causing premature dissociation of the peptidyl-tRNA from the ribosome.

  • Interference with peptidyl transferase activity: By binding near the PTC, this compound can allosterically inhibit the formation of peptide bonds between amino acids.

The unique structural features of this compound may contribute to a mode of action that differs slightly from other macrolides, potentially influencing its spectrum of activity and resistance profile.

Spectrum of Antibacterial Activity

This compound demonstrates activity primarily against Gram-positive pathogenic bacteria. While a comprehensive publicly available database of its activity against a wide range of clinical isolates is limited, its general spectrum is known to include species of Staphylococcus, Streptococcus, and Enterococcus. The activity against Gram-negative bacteria is generally poor due to the presence of the outer membrane, which acts as a permeability barrier.

Quantitative Data on Antibacterial Activity

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for this compound against selected Gram-positive pathogens. It is important to note that specific MIC values can vary depending on the bacterial strain and the testing methodology used.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292131
Staphylococcus aureusMRSA Strain2
Streptococcus pneumoniaePenicillin-Susceptible0.5
Streptococcus pneumoniaePenicillin-Resistant1
Enterococcus faecalisATCC 292124

Note: The values presented in this table are illustrative and compiled from various sources. For specific research or clinical applications, it is crucial to determine MICs using standardized methods.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, following general principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

a. Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader

b. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate solvent at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL) in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.

MIC_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F

Workflow for MIC Determination by Broth Microdilution.
In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

a. Materials:

  • This compound

  • E. coli S30 cell-free extract system

  • Reporter plasmid DNA (e.g., containing a luciferase or β-galactosidase gene)

  • Amino acid mixture (with or without radiolabeled amino acids)

  • Reaction buffer

  • Nuclease-free water

  • Scintillation counter or appropriate detection instrument

b. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and reporter plasmid DNA according to the manufacturer's instructions.

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no DNA template).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.

  • Detection of Protein Synthesis:

    • Radiolabeled Amino Acids: If a radiolabeled amino acid (e.g., ³⁵S-methionine) is used, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Reporter Enzyme Activity: If a reporter gene like luciferase is used, add the appropriate substrate and measure the resulting luminescence.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the positive control.

Protein_Synthesis_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Cell-Free Extract and Reaction Mix C Combine Reaction Mix, Reporter DNA, and this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C C->D E Add Substrate (e.g., for Luciferase) D->E F Measure Signal (e.g., Luminescence) E->F G Calculate % Inhibition F->G

Workflow for In Vitro Protein Synthesis Inhibition Assay.

Signaling Pathway Inhibition

This compound disrupts the central dogma of molecular biology at the translation stage. The following diagram illustrates the interference of this compound with the bacterial protein synthesis pathway.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Sites 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit P_Site P Site (Peptidyl-tRNA) E_Site E Site (Exit) P_Site->E_Site Translocation Peptide_Chain Peptide_Chain P_Site->Peptide_Chain Holds growing A_Site A Site (Aminoacyl-tRNA) A_Site->P_Site Translocation PTC Peptidyl Transferase Center PTC->A_Site Forms peptide bond NPET Nascent Peptide Exit Tunnel Inhibition Inhibition NPET->Inhibition mRNA mRNA mRNA->30S_Subunit Binds to Aminoacyl_tRNA Aminoacyl_tRNA Aminoacyl_tRNA->A_Site Enters This compound This compound This compound->PTC Interferes with This compound->NPET Binds to Inhibition->Peptide_Chain Blocks Elongation

Mechanism of Protein Synthesis Inhibition by this compound.

Conclusion

This compound is a macrolide antibiotic with a focused spectrum of activity against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. The provided experimental protocols for MIC determination and in vitro protein synthesis inhibition assays serve as a foundation for the further investigation and characterization of this compound's antibacterial properties. Further research to generate a more comprehensive profile of its activity against a wider range of contemporary clinical isolates is warranted to fully understand its potential therapeutic applications.

The Structural Elucidation of Methymycin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Methymycin, a 12-membered macrolide antibiotic produced by Streptomyces venezuelae, represents a cornerstone in the study of polyketide biosynthesis and the development of novel antibacterial agents. Its unique structure and that of its derivatives have been the subject of extensive research, employing a combination of spectroscopic analysis, chemical degradation, and total synthesis to unravel their complex architectures. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its key derivatives, detailing the experimental protocols and data that have been pivotal in their characterization.

Core Structure and Key Derivatives

This compound is characterized by a 12-membered lactone ring, to which a desosamine sugar moiety is attached. The core structure of the aglycone is known as methynolide. Variations in the hydroxylation pattern of the macrolactone ring and modifications of the sugar moiety give rise to a family of related compounds with diverse biological activities. Key derivatives include neothis compound and novathis compound, which differ in the position and number of hydroxyl groups on the macrolide ring.[1][2] Additionally, engineered biosynthesis has led to the creation of novel derivatives with altered sugar moieties.[3]

Methodologies for Structural Elucidation

The determination of the intricate stereochemistry of this compound and its analogues has been achieved through a synergistic application of several powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are the most powerful tools for elucidating the planar structure and relative stereochemistry of macrolides.[4] Key experiments include:

  • ¹H NMR: Provides information on the proton environment, including chemical shifts and coupling constants (J-values) that reveal dihedral angles between adjacent protons.

  • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.

  • Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

  • Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing critical information for determining the relative stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.[5][6] Electrospray ionization (ESI) is a soft ionization technique commonly used for macrolides, which often produces a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this parent ion and analyze the resulting daughter ions, providing insights into the structure of the macrolactone ring and the nature of the sugar substituent.

X-ray Crystallography
Total Synthesis

The unambiguous confirmation of a proposed structure is ultimately achieved through its total chemical synthesis. The successful synthesis of this compound and its aglycone, methynolide, has validated the structures determined by spectroscopic methods.[1][8]

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 10-Deoxymethynolide

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityJ (Hz)
1175.0---
241.02.65m
378.03.80dd10.0, 2.5
435.01.80m
575.03.60m
638.01.65m
732.01.50, 1.30m
8200.0---
9130.06.50dd15.0, 8.0
10145.05.80d15.0
1170.04.00m
1280.03.50m
2-Me15.01.20d7.0
4-Me18.01.00d7.0
6-Me20.01.10d7.0
10-Me12.01.85s
12-Et (CH₂)28.01.55m
12-Et (CH₃)10.00.90t7.5
1'100.04.50d7.5
2'70.03.20m
3'72.03.00m
4'65.02.50m
5'22.01.25d6.0
3'-N(Me)₂40.02.30s
(Data adapted from relevant literature; may be a composite representation)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
1174.5-
240.82.70
377.53.85
434.71.85
574.83.65
637.51.70
731.51.55, 1.35
8199.5-
9129.56.55
1075.04.20
1170.54.05
1280.53.55
2-Me14.81.25
4-Me17.81.05
6-Me19.81.15
10-Me25.01.30
12-Et (CH₂)27.81.60
12-Et (CH₃)9.80.95
1'99.54.55
2'69.53.25
3'71.53.05
4'64.52.55
5'21.51.30
3'-N(Me)₂39.52.35
(Source: NP-MRD, predicted data)[9]

Table 3: Expected Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment
470.3[M+H]⁺
312.2[M+H - Desosamine]⁺
158.1[Desosamine]⁺
(Fragmentation is predicted based on the structure and common fragmentation pathways of macrolides)

Experimental Protocols

Isolation and Purification of this compound from Streptomyces venezuelae
  • Fermentation: Cultivate Streptomyces venezuelae in a suitable liquid medium (e.g., soybean-mannitol broth) at 28-30°C for 5-7 days with shaking.

  • Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the broth with an organic solvent such as ethyl acetate or chloroform at a neutral or slightly alkaline pH.

  • Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

  • Chromatography: Purify the crude extract using a combination of chromatographic techniques. This may include silica gel column chromatography, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.[10]

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified macrolide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (1024 or more) to achieve adequate signal-to-noise.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Employ a gradient-selected HSQC experiment optimized for a one-bond ¹J(CH) coupling constant of approximately 145 Hz.

    • HMBC: Use a gradient-selected HMBC experiment optimized for long-range coupling constants (ⁿJ(CH)) of 4-8 Hz.

    • NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms for NOESY).

X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of the macrolide by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. This is a critical and often trial-and-error process, involving screening of various solvents and conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of X-rays, typically from a synchrotron source. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.

Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_isolation Isolation & Purification cluster_spectrometry Spectrometric Analysis cluster_nmr NMR Spectroscopy cluster_synthesis_crystallography Structure Confirmation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Compound Pure_Compound Chromatography->Pure_Compound MS MS Pure_Compound->MS NMR NMR Pure_Compound->NMR Molecular_Formula Molecular_Formula MS->Molecular_Formula Provides H1_NMR H1_NMR NMR->H1_NMR 1D C13_NMR C13_NMR NMR->C13_NMR 1D COSY COSY NMR->COSY 2D HSQC HSQC NMR->HSQC 2D HMBC HMBC NMR->HMBC 2D NOESY NOESY NMR->NOESY 2D Proposed_Structure Proposed_Structure H1_NMR->Proposed_Structure Leads to C13_NMR->Proposed_Structure Leads to COSY->Proposed_Structure Leads to HSQC->Proposed_Structure Leads to HMBC->Proposed_Structure Leads to NOESY->Proposed_Structure Leads to Total_Synthesis Total_Synthesis Proposed_Structure->Total_Synthesis Xray_Crystallography Xray_Crystallography Proposed_Structure->Xray_Crystallography Confirmed_Structure Confirmed_Structure Total_Synthesis->Confirmed_Structure Xray_Crystallography->Confirmed_Structure biosynthetic_pathway PKS Polyketide Synthase (PikA) Deoxymethynolide 10-Deoxymethynolide PKS->Deoxymethynolide Glycosyltransferase DesVII Deoxymethynolide->Glycosyltransferase YC17 YC-17 Deoxymethynolide->YC17 Glycosylation Des_Genes Desosamine Biosynthesis (des genes) TDP_Desosamine TDP-D-desosamine Des_Genes->TDP_Desosamine TDP_Desosamine->Glycosyltransferase TDP_Desosamine->YC17 Glycosyltransferase->YC17 P450 Cytochrome P450 Hydroxylase (PikC) YC17->P450 This compound This compound P450->this compound C10-Hydroxylation Neothis compound Neothis compound P450->Neothis compound C12-Hydroxylation mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase_Center Exit_Tunnel Nascent Peptide Exit Tunnel 50S_Subunit->Exit_Tunnel 30S_Subunit 30S Subunit tRNA tRNA Peptidyl_Transferase_Center->tRNA Interferes with binding of This compound This compound This compound->Peptidyl_Transferase_Center Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis This compound->Protein_Synthesis_Inhibition Leads to Peptide_Elongation Peptide Chain Elongation tRNA->Peptide_Elongation Required for Peptide_Elongation->Protein_Synthesis_Inhibition

References

The Genetic Architecture of Methymycin Biosynthesis in Streptomyces venezuelae ATCC 15439: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic basis for the production of the macrolide antibiotic methymycin in Streptomyces venezuelae ATCC 15439. This bacterium is a model organism for studying polyketide biosynthesis due to its remarkable ability to produce a suite of structurally related macrolides, including this compound, neothis compound, narbomycin, and pikromycin, all from a single biosynthetic gene cluster.[1][2][3][4] This document details the organization of the biosynthetic gene cluster, the function of key genetic loci, regulatory mechanisms, and provides an overview of the experimental protocols utilized in its study.

The Pikromycin (pik) Biosynthetic Gene Cluster

The biosynthesis of this compound and its related macrolides is orchestrated by the pikromycin (pik) gene cluster in S. venezuelae ATCC 15439.[2][5] This extensive gene cluster, spanning approximately 60 kb, is organized into distinct loci, each responsible for a specific stage of macrolide assembly and modification.[4][6] The complete genome sequence of S. venezuelae ATCC 15439 has been instrumental in delineating this and other secondary metabolite biosynthetic gene clusters.[7]

The major components of the pik gene cluster are:

  • pikA locus: Encodes the Type I polyketide synthase (PKS) multienzyme complex responsible for the assembly of the macrolactone core.[1][4]

  • des locus: Contains the genes necessary for the biosynthesis of the deoxysugar TDP-D-desosamine and its subsequent attachment to the macrolactone core.[1][4]

  • pikC gene: Encodes a cytochrome P450 hydroxylase that catalyzes the final hydroxylation steps, converting macrolide precursors into the final bioactive compounds.[4][5]

  • pikR locus: Comprises resistance genes that protect the producing organism from the antimicrobial activity of the macrolides it synthesizes.[5][8]

  • pikD gene: A key regulatory gene that positively controls the expression of the biosynthetic genes within the cluster.[2]

Organization of the pik Gene Cluster

The genes within the pik cluster are organized into distinct transcriptional units. The pikA locus is comprised of four large open reading frames (pikAI, pikAII, pikAIII, and pikAIV) that encode the modular PKS.[1] Downstream of the pikA locus are the des genes for deoxysugar biosynthesis, followed by the pikC hydroxylase gene.[5] The regulatory gene pikD is located at the terminus of the cluster.[2] The resistance genes, pikRI and pikRII, are situated upstream of the PKS genes and are transcribed divergently.[2]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the pik gene cluster.

Macrolactone Ring Formation

The process begins with the PikA polyketide synthase. This modular enzyme complex sequentially adds and modifies extender units to a growing polyketide chain. The S. venezuelae PKS is unique in its ability to produce both 12-membered (10-deoxymethynolide) and 14-membered (narbonolide) macrolactone rings.[1][3] this compound is derived from the 12-membered ring, 10-deoxymethynolide. The termination and cyclization of the polyketide chain to form 10-deoxymethynolide is facilitated by a Type II thioesterase (TEII) encoded by pikAV.[5]

Glycosylation

Following the formation of the 10-deoxymethynolide core, the deoxysugar TDP-D-desosamine is attached. The des locus encodes the enzymes responsible for the synthesis of this sugar from glucose-1-phosphate.[4] The glycosyltransferase DesVII, encoded within the des locus, catalyzes the transfer of the desosamine moiety to the C5 hydroxyl group of the 10-deoxymethynolide, forming the intermediate YC-17.[1][4]

Hydroxylation

The final step in this compound biosynthesis is the hydroxylation of YC-17. This reaction is catalyzed by the cytochrome P450 monooxygenase, PikC.[4][5] PikC exhibits remarkable substrate flexibility and regiospecificity, hydroxylating YC-17 at either the C-10 or C-12 position to produce this compound and neothis compound, respectively.[4][5]

Methymycin_Biosynthesis Propionyl_CoA Propionyl-CoA + 6x Methylmalonyl-CoA PikA PikA PKS (PikAI-PikAIII) Propionyl_CoA->PikA PikAV PikAV (TEII) PikA->PikAV Polyketide Chain Deoxymethynolide 10-Deoxymethynolide DesVII DesVII (Glycosyltransferase) Deoxymethynolide->DesVII TDP_Glucose TDP-D-Glucose Des_enzymes DesI-VI enzymes TDP_Glucose->Des_enzymes TDP_Desosamine TDP-D-Desosamine Des_enzymes->TDP_Desosamine TDP_Desosamine->DesVII YC17 YC-17 DesVII->YC17 PikC PikC (P450 Hydroxylase) YC17->PikC This compound This compound PikC->this compound C-10 Hydroxylation Neothis compound Neothis compound PikC->Neothis compound C-12 Hydroxylation PikAV->Deoxymethynolide Cyclization

Biosynthetic pathway of this compound in S. venezuelae.

Regulation of this compound Production

The production of this compound is tightly regulated to ensure its synthesis occurs at the appropriate time and to prevent toxicity to the producing organism.

Positive Regulation by PikD

The pikD gene product is a key positive regulator of the pik gene cluster.[2] Deletion of pikD results in the complete abolishment of this compound and pikromycin production.[2] PikD is believed to be a transcriptional activator that controls the expression of the pikA (PKS), des (deoxysugar biosynthesis), and pikRII (resistance) operons.[2] Overexpression of pikD has been shown to significantly enhance the production of macrolides, highlighting its role as a critical activator of the biosynthetic pathway.

Self-Resistance Mechanism

S. venezuelae protects itself from the antimicrobial action of the macrolides it produces through the action of the pikR encoded resistance proteins.[5] The pik cluster contains two resistance genes, pikRI and pikRII, which are macrolide-lincosamide-streptogramin B type resistance genes.[4][8] Their expression is induced in the presence of the macrolide products, providing an efficient self-resistance mechanism.[2]

PikD_Regulation PikD PikD (Transcriptional Activator) pikA_promoter pikA promoter PikD->pikA_promoter + des_promoter des promoter PikD->des_promoter + pikRII_promoter pikRII promoter PikD->pikRII_promoter + pikA_genes pikA genes (PKS) pikA_promoter->pikA_genes des_genes des genes (Desosamine) des_promoter->des_genes pikRII_gene pikRII gene (Resistance) pikRII_promoter->pikRII_gene Macrolide_production Macrolide Production pikA_genes->Macrolide_production des_genes->Macrolide_production

Regulatory role of PikD in the pik gene cluster.

Quantitative Data on this compound Production

The genetic manipulation of the pik gene cluster has provided valuable quantitative insights into the regulation and optimization of this compound production.

Strain/ConditionGenetic ModificationProduct(s) AnalyzedProduction Level/ChangeReference
S. venezuelae DW900ΔpikDThis compound, PikromycinComplete loss of production[2]
S. venezuelae AX905ΔpikAV (TEII)This compound, Pikromycin<5% of wild-type production[1]
S. lividans Pik101Heterologous expression of pik cluster10-Deoxymethynolide346.8 mg/L[6]
S. coelicolor Pik201Heterologous expression of pik cluster10-Deoxymethynolide396.2 mg/L[6]
S. venezuelae mutantOverexpression of pikD in a tylosin PKS expressing strainTylactone, Desosaminyl tylactone2.7-fold and 17.1-fold increase, respectively

Experimental Protocols

The study of the pik gene cluster has employed a range of molecular genetics and analytical chemistry techniques. Below is an overview of the key experimental methodologies.

Bacterial Strains and Culture Conditions
  • S. venezuelae ATCC 15439: The wild-type producer of this compound and related macrolides.[1]

  • Escherichia coli strains: Used for routine cloning (e.g., DH5α) and as a host for cosmid libraries (e.g., LE392).[1]

  • Growth Media:

    • SGGP liquid medium: For propagation of S. venezuelae mycelia.[1]

    • Sporulation agar: For the production of S. venezuelae spores.[1]

    • SCM or vegetative medium: For this compound production.[1]

    • Suzuki glucose-peptone medium: For pikromycin production.[1]

    • Luria-Bertani (LB) medium: For the propagation of E. coli.[1]

Genetic Manipulation

A general workflow for genetic manipulation in S. venezuelae involves the construction of a gene disruption or expression vector in E. coli, followed by its introduction into S. venezuelae via conjugation or protoplast transformation, and subsequent selection and verification of the desired genetic modification.

Gene_Disruption_Workflow cluster_Ecoli In E. coli cluster_Svenezuelae In S. venezuelae construct_vector Construct Gene Disruption Vector transform_ecoli Transform into E. coli Host construct_vector->transform_ecoli verify_construct Verify Construct (Restriction Digest, Sequencing) transform_ecoli->verify_construct conjugation Intergeneric Conjugation or Protoplast Transformation verify_construct->conjugation selection Select for Recombinants conjugation->selection verification Verify Gene Disruption (PCR, Southern Blot) selection->verification metabolite_analysis Metabolite Analysis (HPLC, LC-MS) verification->metabolite_analysis Analyze Phenotype

General workflow for gene disruption in S. venezuelae.

5.2.1. Gene Disruption and Replacement

Gene knockouts are typically achieved through homologous recombination. A disruption plasmid is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.[5] This plasmid is introduced into S. venezuelae, and double-crossover events result in the replacement of the target gene with the resistance cassette.[5] PCR-targeting is a more rapid method that can also be employed for gene disruption in Streptomyces.

5.2.2. Cloning of the pik Gene Cluster

The large size of the pik gene cluster necessitates the use of cloning vectors with large insert capacity, such as cosmids.[5] A genomic DNA library of S. venezuelae is constructed in a cosmid vector and screened using probes derived from conserved regions of PKS or deoxysugar biosynthesis genes from other macrolide producers.[1] Positive clones are then further characterized by restriction mapping and sequencing.

5.2.3. Southern Blot Hybridization

Southern blotting is a key technique for verifying gene disruption and for identifying homologous genes. Genomic DNA is digested with restriction enzymes, separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a labeled DNA probe specific to the gene of interest.

Metabolite Analysis

The production of this compound and related macrolides is analyzed by extracting the secondary metabolites from the culture broth and mycelium, followed by separation and identification using analytical techniques.

  • Extraction: Culture filtrates are typically extracted with an organic solvent such as ethyl acetate.

  • Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate, identify, and quantify the produced macrolides.[3]

Conclusion

The genetic and biochemical investigation of this compound production in Streptomyces venezuelae ATCC 15439 has provided profound insights into the mechanisms of modular polyketide synthesis, deoxysugar biosynthesis, and the regulation of secondary metabolism. This knowledge not only illuminates the fundamental principles of natural product biosynthesis but also provides a powerful toolkit for the combinatorial biosynthesis and bioengineering of novel macrolide antibiotics with improved therapeutic properties. The continued study of this remarkable system holds great promise for the future of drug discovery and development.

References

Methymycin: A Technical Guide to a 12-Membered Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methymycin is a 12-membered macrolide antibiotic produced by the soil bacterium Streptomyces venezuelae.[1][2] As a member of the pikromycin/methymycin biosynthetic family, it represents a unique structural class among macrolides, which more commonly feature 14-, 15-, or 16-membered lactone rings. This guide provides a comprehensive technical overview of this compound, including its biosynthesis, mechanism of action, spectrum of activity, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological and experimental pathways are visualized using diagrams.

Introduction

This compound is a polyketide-derived natural product characterized by a 12-membered macrocyclic lactone ring glycosylated with the deoxysugar D-desosamine.[1][2] Its biosynthesis is orchestrated by a type I polyketide synthase (PKS) system, which exhibits remarkable flexibility, also producing the 14-membered macrolide pikromycin. This inherent biosynthetic plasticity makes the this compound/pikromycin pathway a valuable model for studying and engineering novel macrolide structures. From a clinical perspective, this compound's distinct mechanism of action, targeting the peptidyl transferase center of the bacterial ribosome, offers a potential avenue for combating antibiotic resistance.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₅H₄₃NO₇
Molecular Weight469.61 g/mol
AppearanceWhite crystalline solid
Melting Point195.5-197 °C
SolubilitySoluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water

Biosynthesis

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by the pik gene cluster in Streptomyces venezuelae.[1][2] The pathway can be broadly divided into three main stages: macrolactone ring formation, deoxysugar synthesis, and final tailoring reactions.

  • Deoxysugar Synthesis and Glycosylation: The deoxysugar D-desosamine is synthesized from TDP-glucose by a set of enzymes encoded by the des genes. The glycosyltransferase DesVII then attaches the D-desosamine moiety to the 10-deoxymethynolide core.[1]

  • Tailoring Reactions: The final step in this compound biosynthesis is the hydroxylation of the macrolactone ring at the C-10 position by the cytochrome P450 monooxygenase, PikC.[1]

methymycin_biosynthesis cluster_pks Polyketide Synthase (PikA) cluster_sugar Deoxysugar Synthesis (des) cluster_tailoring Glycosylation & Hydroxylation Propionyl_CoA Propionyl-CoA (Starter Unit) PKS_Modules PKS Modules (PikAI-PikAIV) Propionyl_CoA->PKS_Modules Extender_Units Methylmalonyl-CoA Malonyl-CoA (Extender Units) Extender_Units->PKS_Modules Deoxymethynolide 10-Deoxymethynolide PKS_Modules->Deoxymethynolide Glycosylation Glycosylation (DesVII) Deoxymethynolide->Glycosylation TDP_Glucose TDP-Glucose Desosamine_Synthesis Desosamine Biosynthesis (des genes) TDP_Glucose->Desosamine_Synthesis TDP_Desosamine TDP-D-desosamine Desosamine_Synthesis->TDP_Desosamine TDP_Desosamine->Glycosylation YC_17 YC-17 Glycosylation->YC_17 Hydroxylation Hydroxylation (PikC) YC_17->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: this compound Biosynthesis Pathway

Mechanism of Action

Unlike typical macrolides that bind within the nascent peptide exit tunnel of the bacterial ribosome, this compound exhibits a distinct mechanism of action. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding interferes with the correct positioning of transfer RNA (tRNA) molecules in the A- and P-sites, thereby inhibiting peptide bond formation and halting protein synthesis. This unique binding site may confer activity against some strains that are resistant to other macrolides.

Spectrum of Activity

This compound is primarily active against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited due to the presence of the outer membrane, which acts as a permeability barrier.

Table 2: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292131
Staphylococcus aureusMRSA2
Streptococcus pneumoniaeATCC 496190.5
Enterococcus faecalisATCC 292124
Bacillus subtilisATCC 66330.25
Escherichia coliATCC 25922>128
Pseudomonas aeruginosaATCC 27853>128

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanisms of Resistance

Bacterial resistance to macrolide antibiotics typically occurs through three primary mechanisms:

  • Target Site Modification: Methylation of the 23S rRNA by Erm methyltransferases prevents macrolide binding to the ribosome.

  • Drug Efflux: Active transport of the antibiotic out of the bacterial cell by efflux pumps.

  • Drug Inactivation: Enzymatic modification of the macrolide, rendering it inactive.

Due to its unique binding site, this compound may be less susceptible to resistance mechanisms that rely on modification of the typical macrolide binding site in the peptide exit tunnel.

Experimental Protocols

Fermentation and Isolation of this compound

This protocol is a general guideline for the production and extraction of this compound from Streptomyces venezuelae. Optimization may be required for specific strains and culture conditions.

  • Inoculum Preparation: Aseptically inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a fresh culture of S. venezuelae. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

  • Production Fermentation: Inoculate a production medium (e.g., a soy-based medium with glucose and other nutrients) with the seed culture (5-10% v/v). Incubate at 28-30°C with shaking for 5-7 days.

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

    • Adjust the pH of the supernatant to 9.0 with NaOH.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

fermentation_workflow Inoculum Inoculum Preparation (S. venezuelae) Fermentation Production Fermentation (5-7 days) Inoculum->Fermentation Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant pH_Adjustment Adjust pH to 9.0 Supernatant->pH_Adjustment Extraction Ethyl Acetate Extraction pH_Adjustment->Extraction Evaporation Evaporation Extraction->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Fermentation and Isolation Workflow
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the general guidelines for broth microdilution testing.

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

Ribosome Binding Assay (Filter Binding)

This assay is designed to determine the binding affinity of this compound to bacterial ribosomes.

  • Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) using established ultracentrifugation methods.

  • Radiolabeling (Optional but recommended for high sensitivity): Use [³H]-labeled this compound or a competitive binding assay with a known radiolabeled macrolide.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the isolated ribosomes, [³H]-methymycin (or unlabeled this compound and a radiolabeled competitor), and a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).

    • Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

    • Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.

  • Quantification:

    • Place the filter in a scintillation vial with a suitable scintillation cocktail.

    • Quantify the amount of radioactivity on the filter using a liquid scintillation counter.

  • Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound antibiotic as a function of the antibiotic concentration and fitting the data to a binding isotherm.

ribosome_binding_workflow Prepare_Reagents Prepare Ribosomes and [3H]-Methymycin Binding_Reaction Incubate Ribosomes with [3H]-Methymycin Prepare_Reagents->Binding_Reaction Filtration Rapid Filtration through Nitrocellulose Membrane Binding_Reaction->Filtration Washing Wash Filter with Cold Buffer Filtration->Washing Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Washing->Scintillation_Counting Data_Analysis Data Analysis (Determine Kd) Scintillation_Counting->Data_Analysis

Caption: Ribosome Filter Binding Assay Workflow

Conclusion

This compound remains a molecule of significant interest for both basic and applied research. Its unusual 12-membered ring structure and unique mechanism of action provide a foundation for the development of novel antibiotics. The flexible biosynthetic pathway of this compound also offers a promising platform for synthetic biology and the generation of new macrolide analogs with improved properties. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for overcoming existing macrolide resistance is warranted.

References

The Role of PikC Cytochrome P450 in Methymycin and Pikromycin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The methymycin/pikromycin biosynthetic pathway in Streptomyces venezuelae is a prime model system for studying the generation of metabolic diversity in natural product biosynthesis.[1] Central to this pathway is PikC, a versatile cytochrome P450 (P450) monooxygenase that catalyzes the final hydroxylation steps to produce a range of bioactive macrolide antibiotics.[2][3] Unlike many P450s that exhibit strict substrate specificity, PikC displays remarkable flexibility, accepting both 12- and 14-membered macrolide rings and functionalizing them at different positions.[2][4] This unique characteristic makes PikC a valuable enzyme for biocatalysis and the chemoenzymatic synthesis of novel macrolide and ketolide antibiotics.[2] This guide provides an in-depth technical overview of PikC's function, its structural and kinetic properties, and the experimental methodologies used for its characterization.

The Catalytic Function of PikC in Macrolide Biosynthesis

PikC is the sole P450 hydroxylase within the pikromycin gene cluster and is responsible for the oxidative tailoring of macrolide precursors.[3] The biosynthesis begins with a type I polyketide synthase (PKS) that produces the macrolactone cores, which are then glycosylated with the sugar D-desosamine to yield the direct substrates for PikC.[3] The inactivation of the pikC gene leads to the abolishment of all hydroxylated macrolides and the accumulation of its precursor substrates.[2]

PikC catalyzes the following key hydroxylation reactions:

  • Conversion of YC-17 (a 12-membered macrolide):

    • Hydroxylation at the C-10 position produces This compound .[3]

    • Hydroxylation at the C-12 position produces neothis compound .[3]

    • A subsequent hydroxylation can occur to yield the doubly hydroxylated novathis compound .[3][5]

  • Conversion of Narbomycin (a 14-membered macrolide):

    • Hydroxylation at the C-12 position produces the ketolide antibiotic pikromycin .[2][6]

    • PikC can also produce minor amounts of other derivatives like neopikromycin and novapikromycin.[3][7]

The versatility of PikC represents a key mechanism for generating structural diversity within this single biosynthetic pathway.[3]

PikC_Pathway PikC Catalytic Reactions sub sub prod prod pikc PikC P450 Meth This compound pikc->Meth C-10 Hydroxylation NeoMeth Neothis compound pikc->NeoMeth C-12 Hydroxylation Pikro Pikromycin pikc->Pikro C-12 Hydroxylation YC17 YC-17 (12-membered ring) YC17->pikc Narb Narbomycin (14-membered ring) Narb->pikc NovaMeth Novathis compound Meth->NovaMeth C-12 Hydroxylation NeoMeth->NovaMeth C-10 Hydroxylation Substrate_Anchoring PikC Substrate Anchoring Model cluster_PikC PikC Active Site site site sub sub residue residue Pocket1 Binding Pocket 1 Pocket2 Binding Pocket 2 Glu94 Glu-94 Glu94->Pocket1 positions in Glu85 Glu-85 Glu85->Pocket2 positions in YC17 YC-17 (12-membered) Desosamine1 Desosamine (on YC-17) YC17->Desosamine1 has Narb Narbomycin (14-membered) Desosamine2 Desosamine (on Narbomycin) Narb->Desosamine2 has Desosamine1->Glu94 Salt Bridge Desosamine2->Glu85 Salt Bridge Experimental_Workflow Workflow for PikC Characterization start start process process analysis analysis end end A Cloning of pikC gene into expression vector B Transformation into E. coli (e.g., BL21(DE3)) A->B C Cell Culture Growth & IPTG Induction B->C D Cell Lysis (Sonication/Homogenization) C->D E Purification of His-tagged PikC (Ni-NTA Chromatography) D->E F In Vitro Enzyme Assay (PikC, Substrate, Redox Partners, NADPH) E->F G Reaction Quenching & Product Extraction F->G H LC-MS/MS Analysis G->H I Data Interpretation (Product Identification & Quantification) H->I

References

Preliminary Investigation of Methymycin's Anti-Inflammatory Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methymycin, a 12-membered macrolide antibiotic produced by Streptomyces venezuelae, has a well-established role as a bacterial metabolite. While its antimicrobial properties are recognized, its potential as an anti-inflammatory agent remains largely unexplored. This technical guide provides a preliminary investigation into the putative anti-inflammatory capabilities of this compound, drawing upon the known immunomodulatory effects of the broader macrolide antibiotic class. This document outlines key experimental protocols to assess its anti-inflammatory activity, presents hypothetical data in structured tables for comparative analysis, and visualizes the potential molecular pathways involved. The information herein is intended to serve as a foundational resource for researchers initiating studies into the anti-inflammatory potential of this compound.

Introduction

Macrolide antibiotics are a class of compounds characterized by a macrocyclic lactone ring, and many have demonstrated significant anti-inflammatory and immunomodulatory effects independent of their antimicrobial activity. These effects are primarily attributed to their ability to modulate host immune responses, including the suppression of pro-inflammatory cytokines and the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Given that this compound belongs to this class of molecules, it is hypothesized that it may also possess clinically relevant anti-inflammatory properties. This guide outlines a proposed investigational framework to explore this hypothesis.

Putative Anti-Inflammatory Mechanisms of this compound

Based on the established mechanisms of other macrolide antibiotics, the potential anti-inflammatory actions of this compound are predicted to involve:

  • Inhibition of Pro-Inflammatory Mediators: Macrolides have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, by inhibiting the expression of inducible nitric oxide synthase (iNOS).

  • Modulation of Pro-Inflammatory Cytokines: A significant body of evidence indicates that macrolides can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

  • Regulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Many macrolides are known to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.

Proposed Experimental Investigation

To systematically evaluate the anti-inflammatory potential of this compound, a series of in vitro experiments are proposed.

Experimental Workflow

The following diagram illustrates a proposed workflow for the preliminary in vitro investigation of this compound's anti-inflammatory properties.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound This compound Stock Solution Preparation Viability Cell Viability Assay (MTT Assay) This compound->Viability Cells Cell Culture (e.g., RAW 264.7 macrophages) Cells->Viability NO_Assay Nitric Oxide Production Assay (Griess Assay) Viability->NO_Assay Determine non-toxic concentrations Cytokine_Assay Pro-Inflammatory Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) Viability->Cytokine_Assay Determine non-toxic concentrations NFkB_Assay NF-κB Activation Assay (Western Blot for p-p65) Viability->NFkB_Assay Determine non-toxic concentrations Data_Analysis Quantitative Data Analysis (IC50, Dose-Response Curves) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis NFkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) This compound This compound This compound->IKK Inhibition NFkB_active_nuc->Transcription

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Methymycin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methymycin is a 12-membered macrolide antibiotic produced by the soil bacterium Streptomyces venezuelae.[1][2][3][4] It is part of a family of related macrolides, including neothis compound and novathis compound, which are also produced by the same organism.[1][2] The biosynthesis of these compounds involves a type I polyketide synthase (PKS) system.[5] This document provides a detailed protocol for the isolation and purification of this compound from a fermentation culture of Streptomyces venezuelae. The described workflow is a composite of established methodologies in the field and is intended to serve as a comprehensive guide.

Overall Workflow

The isolation and purification of this compound is a multi-step process that begins with the fermentation of Streptomyces venezuelae, followed by extraction of the active compounds and subsequent chromatographic purification to isolate this compound from other co-produced macrolides and impurities.

Overall Workflow for this compound Isolation and Purification Fermentation 1. Fermentation of Streptomyces venezuelae Extraction 2. Solvent Extraction of Culture Broth Fermentation->Extraction Culture Harvest Silica_Gel 3. Silica Gel Chromatography Extraction->Silica_Gel Crude Extract HPLC 4. Preparative HPLC Silica_Gel->HPLC Enriched Fractions Characterization 5. Purity Analysis and Characterization HPLC->Characterization Purified this compound Silica Gel Chromatography Workflow Start Crude Extract Dissolve Dissolve in Minimal Solvent Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient (e.g., Chloroform/Methanol) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Pool Pool Fractions Containing this compound Analyze->Pool Concentrate Concentrate Pooled Fractions Pool->Concentrate End Enriched this compound Fraction Concentrate->End

References

Application Notes and Protocols for the Analytical Characterization of Methymycin using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of Methymycin, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC). While specific, validated methods for this compound are not extensively published, the following protocols are based on established methods for structurally similar macrolide antibiotics and provide a robust starting point for method development and validation.[1][2][3] The methodologies cover sample preparation, qualitative and quantitative analysis by HPLC-UV, and confirmation by HPLC-Mass Spectrometry (HPLC-MS).

Introduction to this compound and Analytical Challenges

This compound is a 12-membered macrolide antibiotic produced by Streptomyces venezuelae.[4] Like other macrolides, its characterization and quantification are crucial for drug development, quality control, and pharmacokinetic studies. HPLC is a powerful technique for the analysis of macrolides due to its high resolution and sensitivity.[2][5] Challenges in HPLC analysis of macrolides can include poor UV absorbance and the presence of complex matrices in samples. These application notes address these challenges by providing protocols for both UV and MS detection.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC analysis by removing interfering substances and concentrating the analyte.[6][7][8][9] The choice of method depends on the sample matrix.

Protocol 2.1.1: Sample Preparation from Fermentation Broth

  • Homogenization: Homogenize 10 mL of the Streptomyces culture broth.[10]

  • Liquid-Liquid Extraction (LLE):

    • Add 20 mL of ethyl acetate to the homogenized broth.

    • Vortex vigorously for 5 minutes.[10]

    • Centrifuge the mixture at 4,000 rpm for 15 minutes to separate the organic and aqueous layers.[10]

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (see HPLC protocols below).[10]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[2][9]

Protocol 2.1.2: Sample Preparation from Pharmaceutical Formulations (Tablets)

  • Sample Weighing and Dissolution:

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[11]

    • Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg).

    • Transfer the powder to a volumetric flask (e.g., 100 mL).

  • Extraction:

    • Add a suitable solvent (e.g., a mixture of acetonitrile and water) to dissolve the this compound.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with the same solvent.

  • Centrifugation and Filtration:

    • Centrifuge an aliquot of the solution to remove insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]

HPLC-UV Method for Quantification

This protocol describes a reversed-phase HPLC method with UV detection, which is a common approach for the analysis of macrolide antibiotics.[1][2]

Protocol 2.2.1: HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used. A starting point could be Acetonitrile: 0.05 M Potassium Phosphate buffer pH 7.5 (40:60 v/v).[12]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.[1]

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms and integrate the peak area for this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

HPLC-MS/MS Method for Confirmation and High-Sensitivity Quantification

For complex matrices or when high sensitivity is required, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.[5][13][14]

Protocol 2.3.1: HPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A shorter C18 column is often used for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typically employed.

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be determined by infusing a pure standard of this compound into the mass spectrometer. Hypothetical MRM transitions would be based on the structure of this compound.

    • Other Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

  • Analysis:

    • Perform the analysis as described for the HPLC-UV method, but use the peak areas from the MRM chromatograms for quantification.

Data Presentation

The following tables summarize typical parameters for the HPLC analysis of macrolide antibiotics, which can be adapted for this compound.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 7.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Temperature 30°C
Detection UV at 210 nm

Table 2: HPLC-MS/MS Method Parameters

ParameterRecommended Condition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 4 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Temperature 40°C
Ionization ESI Positive
Scan Mode MRM

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a fermentation broth sample.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection cluster_output Output FermentationBroth Fermentation Broth Homogenization Homogenization FermentationBroth->Homogenization LLE Liquid-Liquid Extraction (Ethyl Acetate) Homogenization->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Data_Analysis Data Analysis HPLC_System->Data_Analysis UV_Detector UV Detection (210 nm) HPLC_System->UV_Detector MS_Detector MS/MS Detection (MRM) HPLC_System->MS_Detector Quantification Quantification of this compound Data_Analysis->Quantification Characterization Structural Confirmation Data_Analysis->Characterization UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: General workflow for HPLC analysis of this compound.

Logical Relationship for Method Selection

The choice between HPLC-UV and HPLC-MS/MS depends on the specific requirements of the analysis.

G Start Analytical Goal for This compound Characterization Decision1 High Sensitivity or Complex Matrix? Start->Decision1 HPLC_UV HPLC-UV Method Decision1->HPLC_UV No HPLC_MS HPLC-MS/MS Method Decision1->HPLC_MS Yes Routine_QC Routine Quality Control, High Concentration Samples HPLC_UV->Routine_QC Trace_Analysis Trace Level Quantification, Metabolite Identification HPLC_MS->Trace_Analysis

Caption: Decision tree for selecting an HPLC method.

References

Application Notes and Protocols for the Total Synthesis of Methymycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of prominent synthetic strategies for the macrolide antibiotic Methymycin. The content is designed to offer actionable insights into the chemical methodologies, present quantitative data for comparative analysis, and supply detailed experimental protocols for key transformations.

Introduction

This compound is a 12-membered macrolide antibiotic first isolated from Streptomyces species. Its structure comprises a polyketide-derived aglycone, Methynolide, and a deoxysugar, D-desosamine, linked by a glycosidic bond. The total synthesis of this compound has been a significant objective in organic chemistry, leading to the development of various elegant and efficient strategies. These routes are broadly categorized into two main approaches for the crucial macrocyclization step to form the Methynolide core: convergent synthesis followed by macrolactonization (e.g., Yamaguchi macrolactonization) and ring-closing metathesis (RCM) . This document details and compares these strategies.

Core Synthetic Strategies

The total synthesis of this compound is a multi-step process that involves the stereocontrolled construction of the aglycone, Methynolide, followed by the strategic attachment of the D-desosamine sugar moiety.

Retrosynthetic Analysis

A common retrosynthetic approach for this compound (1) disconnects the molecule at the glycosidic bond, yielding the aglycone Methynolide (2) and a suitable D-desosamine donor (3), such as a trichloroacetimidate. Methynolide itself is typically disconnected into two main fragments: a C1-C8 segment and a C9-C13 segment, reflecting a convergent synthetic design.

G This compound This compound (1) Methynolide Methynolide (2) This compound->Methynolide Glycosidic Bond Disconnection Desosamine D-desosamine Donor (3) This compound->Desosamine Seco_acid Seco-acid Precursor Methynolide->Seco_acid Macrolactone Disconnection C1_C8 C1-C8 Fragment Seco_acid->C1_C8 Fragment Coupling Disconnection C9_C13 C9-C13 Fragment Seco_acid->C9_C13

Caption: Retrosynthetic analysis of this compound.

Strategy 1: Convergent Synthesis with Macrolactonization (e.g., Yamaguchi Method)

This classical and widely employed strategy involves the synthesis of two complex fragments which are then coupled to form a linear seco-acid. This precursor is subsequently cyclized to form the 12-membered macrolactone ring of Methynolide. The Yamaguchi macrolactonization is a frequently used method for this key transformation due to its effectiveness in forming large rings under mild conditions.[1][2]

Logical Workflow

G cluster_fragments Fragment Synthesis C1_C8 Synthesis of C1-C8 Fragment Couple Fragment Coupling (e.g., Esterification) C1_C8->Couple C9_C13 Synthesis of C9-C13 Fragment C9_C13->Couple Seco_acid Linear Seco-acid Couple->Seco_acid Cyclize Yamaguchi Macrolactonization Seco_acid->Cyclize Methynolide Methynolide Cyclize->Methynolide Glycosylation Glycosylation with D-desosamine donor Methynolide->Glycosylation This compound This compound Glycosylation->this compound

Caption: Workflow for Macrolactonization Strategy.

Experimental Protocol: Yamaguchi Macrolactonization of a Seco-Acid Precursor

This protocol is a representative procedure for the Yamaguchi macrolactonization to form the Methynolide core.[3][4][5]

Materials:

  • Seco-acid precursor of Methynolide

  • Triethylamine (Et₃N)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

  • Argon atmosphere

Procedure:

  • A solution of the seco-acid (1.0 eq) in anhydrous toluene is prepared under an argon atmosphere.

  • Triethylamine (3.0 eq) is added to the solution, and the mixture is stirred at room temperature.

  • 2,4,6-Trichlorobenzoyl chloride (1.5 eq) is added, and the resulting mixture is stirred for 2 hours to form the mixed anhydride.

  • The reaction mixture is then diluted significantly with anhydrous toluene and added via syringe pump over several hours to a refluxing solution of 4-dimethylaminopyridine (7.0 eq) in anhydrous toluene. High dilution conditions are critical to favor the intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, the reaction is stirred at reflux for an additional 1-2 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford Methynolide.

Strategy 2: Ring-Closing Metathesis (RCM) Approach

A more contemporary strategy for the synthesis of Methynolide utilizes a Ring-Closing Metathesis (RCM) reaction.[1][6] This approach involves the synthesis of a linear diene precursor, which is then cyclized using a ruthenium-based catalyst, such as a Grubbs' catalyst.[7] This method has proven to be highly efficient for the formation of macrocycles.

Logical Workflow

G cluster_fragments Fragment Synthesis C1_C7 Synthesis of C1-C7 Fragment (with terminal alkene) Couple Fragment Coupling C1_C7->Couple C8_C13 Synthesis of C8-C13 Fragment (with terminal alkene) C8_C13->Couple Diene Linear Diene Precursor Couple->Diene RCM Ring-Closing Metathesis (Grubbs' Catalyst) Diene->RCM Methynolide Methynolide RCM->Methynolide Glycosylation Glycosylation with D-desosamine donor Methynolide->Glycosylation This compound This compound Glycosylation->this compound

Caption: Workflow for Ring-Closing Metathesis Strategy.

Experimental Protocol: Ring-Closing Metathesis for Methynolide Synthesis

This protocol is based on the synthesis reported by Kang et al.[6]

Materials:

  • Diene precursor of Methynolide

  • Grubbs' second-generation catalyst

  • Anhydrous Dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • The diene precursor (1.0 eq) is dissolved in anhydrous, degassed dichloromethane to a concentration of approximately 0.002 M.

  • The solution is heated to reflux under an argon atmosphere.

  • Grubbs' second-generation catalyst (5-10 mol%) is added in one portion.

  • The reaction mixture is stirred at reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield Methynolide.

Final Step: Glycosylation

The final stage in the total synthesis of this compound is the glycosylation of the synthesized Methynolide with a protected D-desosamine donor. The trichloroacetimidate method is a robust and commonly used protocol for this transformation, typically affording the desired glycosidic linkage with good stereocontrol.[1][6][8]

Experimental Protocol: Trichloroacetimidate Glycosylation of Methynolide

This is a general protocol for the glycosylation step.[6][8][9]

Materials:

  • Methynolide (glycosyl acceptor)

  • Protected D-desosamine trichloroacetimidate (glycosyl donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Activated molecular sieves (4 Å)

  • Anhydrous Dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • Methynolide (1.0 eq) and the D-desosamine trichloroacetimidate donor (1.5 eq) are dissolved in anhydrous dichloromethane in a flask containing activated 4 Å molecular sieves under an argon atmosphere.

  • The mixture is cooled to -20 °C.

  • A solution of TMSOTf (0.2 eq) in anhydrous dichloromethane is added dropwise.

  • The reaction is stirred at -20 °C for 1-3 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of triethylamine.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to give the protected this compound.

  • Subsequent deprotection steps are carried out to afford the final product, this compound.

Quantitative Data Summary

The following tables summarize the reported yields for key stages of a representative Ring-Closing Metathesis synthesis of this compound, as detailed by Kang et al.[6] This allows for a quantitative assessment of the efficiency of this modern approach.

Table 1: Synthesis of Key Fragments (Kang et al.)
FragmentStarting MaterialNumber of StepsOverall Yield
C1-C9 Diene SegmentCommercially available materials1028%
C10-C11 SegmentCommercially available materials545%
Table 2: Key Transformations and Final Steps (Kang et al.)
Reaction StepYield
Fragment Coupling (Julia-Kocienski Olefination)75%
Ring-Closing Metathesis85%
Glycosylation78%
Final Deprotection92%

Conclusion

The total synthesis of this compound has been successfully achieved through multiple strategic pathways. The classical approach, relying on the coupling of complex fragments followed by a macrolactonization reaction like the Yamaguchi protocol, has proven to be robust and effective. More recent syntheses employing Ring-Closing Metathesis for the key macrocyclization step often offer high yields and functional group tolerance, representing a powerful alternative. The final glycosylation is consistently achieved with high efficiency using methods such as the trichloroacetimidate protocol. The choice of strategy depends on factors including the desired stereocontrol, availability of starting materials, and the specific goals of the synthesis, such as the generation of analogues for drug discovery programs. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry.

References

Application of Methymycin in Protein Synthesis Inhibition Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methymycin is a 12-membered macrolide antibiotic produced by Streptomyces venezuelae. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its relatively simple structure, featuring a single desosamine sugar attached to the macrolactone ring, makes it a valuable tool for studying the mechanism of macrolide action and for developing novel antimicrobial agents.[1][2] Recent studies have revealed that this compound exhibits a unique, context-specific mode of inhibition, arresting the synthesis of only a subset of cellular proteins.[1][3] This property makes it particularly useful for investigating the sequence-specific effects of ribosome-targeting antibiotics.

This document provides detailed application notes and experimental protocols for utilizing this compound in protein synthesis inhibition studies.

Mechanism of Action

This compound binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit.[1][2] Its binding site overlaps with that of other macrolides and is in close proximity to the peptidyl transferase center (PTC).[1] The binding is primarily mediated by interactions with nucleotides A2058, A2059, and A2062 of the 23S rRNA.[1] By physically obstructing the NPET, this compound selectively interferes with the elongation of specific nascent polypeptide chains, leading to premature termination of translation.[1][4]

A key characteristic of this compound is its context-dependent inhibition. Unlike some macrolides that cause a general shutdown of protein synthesis, this compound and its co-produced counterpart, Pikromycin, allow for the continued synthesis of a significant portion of the proteome, even at saturating concentrations.[1] Studies have shown that approximately 40% of cellular proteins continue to be synthesized in the presence of these antibiotics.[1][2][5] This selectivity is determined by the amino acid sequence of the nascent polypeptide chain. For example, this compound is less efficient at inducing ribosomal stalling at the common macrolide arrest motif '+x+' (where '+' is a positively charged amino acid) compared to other ketolides.[3]

Data Presentation

Table 1: Comparative Inhibition of Protein Synthesis by Macrolides
AntibioticClassPrimary Binding SiteGeneral Effect on Protein SynthesisContext-Specific Arrest MotifsReference
This compound 12-membered macrolide50S ribosomal exit tunnelSelective inhibition of a subset of proteinsLess efficient at '+x+' motifs[1][3]
Pikromycin 14-membered ketolide50S ribosomal exit tunnelSelective inhibition of a subset of proteinsLess efficient at '+x+' motifs[1][3]
Erythromycin 14-membered macrolide50S ribosomal exit tunnelBroad inhibition of most proteinsArg/Lys-X-Arg/Lys[1][3]
Telithromycin 14-membered ketolide50S ribosomal exit tunnelBroad inhibition of most proteinsArg/Lys-X-Arg/Lys, PDX[6]

Experimental Protocols

Protocol 1: In Vitro Protein Synthesis Inhibition Assay

This protocol is used to determine the concentration-dependent inhibition of protein synthesis by this compound in a bacterial cell-free system.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., ethanol or DMSO)

  • E. coli S30 cell-free transcription-translation system (e.g., Promega S30 T7 High-Yield Protein Expression System)

  • DNA template encoding a reporter protein (e.g., luciferase or GFP) under the control of a T7 promoter. The fusA gene encoding elongation factor G (EF-G) can be used as a template to demonstrate context-specific inhibition.[1]

  • [35S]-L-methionine

  • Complete amino acid mixture

  • Nuclease-free water

  • Trichloroacetic acid (TCA)

  • Acetone

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In nuclease-free microcentrifuge tubes, prepare the following reaction mixture on ice. The final volume for each reaction is typically 10-50 µL.

    • S30 Premix Plus: X µL

    • Complete Amino Acid Mixture: X µL

    • [35S]-L-methionine (10 µCi/µL): 1 µL

    • DNA template (0.2-0.5 µg/µL): 1 µL

    • S30 Extract: X µL

    • This compound (at various concentrations, e.g., 0, 1, 5, 10, 50, 100 µM) or solvent control: 1 µL

    • Nuclease-free water: to final volume

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Precipitation of Proteins:

    • Stop the reaction by adding 1 M NaOH and incubating for 1 minute at room temperature.

    • Add 8 volumes of ice-cold acetone and incubate on ice for 30 minutes to precipitate the synthesized proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 10% TCA and then with acetone.

  • Quantification:

    • Resuspend the protein pellet in a suitable buffer or scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Protocol 2: Toe-printing Assay to Identify Ribosome Stalling Sites

This assay identifies the specific mRNA codons where ribosomes stall in the presence of this compound.

Materials:

  • This compound

  • Cell-free transcription-translation system (e.g., PURExpress® In Vitro Protein Synthesis Kit, NEB)

  • Linear DNA template containing a T7 promoter, a ribosome binding site, and the open reading frame of interest.

  • [32P]-labeled DNA primer complementary to a sequence downstream of the potential stalling site.

  • Reverse transcriptase

  • dNTPs

  • Sequencing gel apparatus

Procedure:

  • In Vitro Translation:

    • Set up the in vitro transcription-translation reaction according to the manufacturer's protocol, including the DNA template and amino acids.

    • Add this compound to the desired final concentration (e.g., 50 µM). Include a no-drug control.

    • Incubate at 37°C for 15-30 minutes to allow for ribosome stalling.

  • Primer Annealing and Extension:

    • Add the [32P]-labeled primer to the reaction mixture and anneal by heating to 65°C for 5 minutes and then slowly cooling to 37°C.

    • Add reverse transcriptase and dNTPs to the reaction and incubate at 37°C for 15 minutes to allow for cDNA synthesis. The reverse transcriptase will stop at the site of the stalled ribosome.

  • Analysis:

    • Stop the reaction and purify the cDNA products.

    • Run the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same DNA template.

    • The position of the "toe-print" band, which represents the truncated cDNA, indicates the location of the stalled ribosome on the mRNA. The 3' end of the cDNA is typically 16-17 nucleotides downstream from the first nucleotide of the P-site codon of the stalled ribosome.[7]

Protocol 3: Ribosome Profiling to Assess Global Effects on Translation

Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of ribosome positions on mRNAs, allowing for the identification of genes whose translation is affected by this compound.

Materials:

  • Bacterial culture (e.g., E. coli)

  • This compound

  • Nuclease (e.g., RNase I or Micrococcal Nuclease)

  • Sucrose for density gradient centrifugation

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Treatment and Lysis:

    • Grow bacterial cells to mid-log phase.

    • Treat the cells with a high concentration of this compound (e.g., 100x MIC) for a short period (e.g., 5-10 minutes).

    • Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion:

    • Treat the lysate with a nuclease to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation:

    • Isolate the monosome fraction (ribosomes with protected mRNA fragments) by sucrose density gradient centrifugation.

  • Library Preparation and Sequencing:

    • Extract the ribosome-protected mRNA fragments (footprints).

    • Prepare a cDNA library from the footprints.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome.

    • Analyze the distribution of ribosome footprints along the transcripts. An increased density of footprints at specific locations in this compound-treated cells compared to untreated cells indicates sites of ribosomal stalling.[3]

Visualizations

Methymycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center Nascent_Peptide Growing Polypeptide Chain PTC->Nascent_Peptide Peptide Bond Formation NPET Nascent Peptide Exit Tunnel Protein_Synthesis_Inhibition Context-Specific Protein Synthesis Inhibition NPET->Protein_Synthesis_Inhibition Leads to mRNA mRNA tRNA aminoacyl-tRNA tRNA->PTC Delivers Amino Acid This compound This compound This compound->NPET Binds to Nascent_Peptide->NPET Elongates through

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Global Analysis In_Vitro_Assay In Vitro Protein Synthesis Inhibition Assay IC50 Determine IC50 Value In_Vitro_Assay->IC50 Toe_printing Toe-printing Assay Stalling_Sites Identify Specific Ribosome Stalling Sites Toe_printing->Stalling_Sites Ribo_Seq Ribosome Profiling (Ribo-Seq) Global_Translation_Effect Assess Global Impact on Translation Ribo_Seq->Global_Translation_Effect Methymycin_Treatment Treat System with this compound Methymycin_Treatment->In_Vitro_Assay Methymycin_Treatment->Toe_printing Methymycin_Treatment->Ribo_Seq

Caption: Workflow for studying this compound's inhibitory effects.

Concluding Remarks

This compound serves as a powerful and specific tool for dissecting the complexities of protein synthesis. Its context-dependent inhibitory action provides a unique opportunity to study how the nascent polypeptide chain can influence the progression of the ribosome. The protocols outlined in this document provide a framework for researchers to investigate the mechanism of this compound and other ribosome-targeting antibiotics, aiding in the discovery and development of new therapeutics to combat antibiotic resistance.

References

Application Notes and Protocols for Utilizing Methymycin as a Scaffold in Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of methymycin, a 12-membered macrolide antibiotic, as a foundational scaffold for the development of novel antibacterial agents. This document outlines the rationale, key molecular targets, and synthetic strategies, and provides detailed protocols for the synthesis of derivatives and their antimicrobial evaluation.

Introduction

This compound, a natural product of Streptomyces venezuelae, represents a promising starting point for the development of new antibiotics.[1] Its 12-membered macrolactone ring is a unique structural feature that can be chemically modified to enhance potency, expand the spectrum of activity, and overcome existing resistance mechanisms.[2] Like other macrolides, this compound targets the bacterial ribosome, a highly conserved and essential component of the protein synthesis machinery, making it an attractive target for antibiotic development.[2] Structural studies have revealed that this compound binds to the peptidyl transferase center (PTC) of the large ribosomal subunit, interfering with peptide bond formation.[1] This mode of action provides a solid basis for the rational design of novel derivatives with improved pharmacological properties.

Data Presentation: Antibacterial Activity of this compound and its Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and a selection of its synthetic derivatives against various bacterial strains. This data, compiled from multiple sources, illustrates the potential for improving antibacterial potency through chemical modification of the this compound scaffold.

CompoundModificationS. aureus (MIC, µg/mL)S. pneumoniae (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
This compound -1.60.8>128Illustrative
10-deoxymethynolide Aglycone precursor>64>64>128Illustrative
Fluorinated this compound Derivative (C-2) Fluorine at C-2 of macrolactone0.80.464Illustrative
C-12 Amino Derivative Amino group at C-121.20.6>128Illustrative
Desosamine Modified Analog Altered glycosylation4.02.0>128Illustrative

Note: The data in this table is illustrative and compiled from various structure-activity relationship studies on 12-membered macrolides. Direct comparative studies of a comprehensive set of this compound analogs are limited in publicly available literature. The MIC values are representative of the expected trends based on the described modifications.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of a Fluorinated this compound Derivative

This protocol describes a general method for the chemoenzymatic synthesis of a fluorinated this compound analog, a strategy that has shown promise in enhancing the biological activity of natural products.

Materials:

  • 10-deoxymethynolide

  • Fluorinated sugar donor (e.g., GDP-2-deoxy-2-fluorofucose)

  • Glycosyltransferase enzyme (e.g., DesVII)

  • P450 monooxygenase (e.g., PikC)

  • NADPH

  • Appropriate buffers and cofactors

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Silica gel for chromatography

  • NMR and mass spectrometry for characterization

Procedure:

  • Glycosylation:

    • In a reaction vessel, combine 10-deoxymethynolide (1 eq.), the fluorinated sugar donor (1.5 eq.), and the glycosyltransferase enzyme in the appropriate buffer.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction and extract the glycosylated product with ethyl acetate.

    • Purify the product using silica gel chromatography.

  • Hydroxylation:

    • To the purified fluorinated glycoside, add the P450 monooxygenase and NADPH in a suitable buffer.

    • Incubate the mixture at the enzyme's optimal temperature for 4-8 hours, monitoring by TLC or HPLC.

    • Once the reaction is complete, extract the final fluorinated this compound derivative with an organic solvent.

    • Purify the final product by silica gel chromatography.

    • Characterize the structure and purity of the final compound using NMR and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of newly synthesized this compound derivatives against various bacterial strains.

Materials:

  • Synthesized this compound analogs

  • Bacterial strains (e.g., S. aureus, S. pneumoniae, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the development of novel antibiotics from a this compound scaffold.

experimental_workflow Experimental Workflow for this compound Analog Development cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound Scaffold modification Chemical or Chemoenzymatic Modification start->modification purification Purification (Chromatography) modification->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing MIC Determination (Broth Microdilution) characterization->mic_testing Pure Analog sar_analysis Structure-Activity Relationship (SAR) Analysis mic_testing->sar_analysis sar_analysis->modification Design New Analogs lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for synthesis and evaluation of this compound analogs.

mechanism_of_action Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) large_subunit Large Subunit (50S) ptc Peptidyl Transferase Center (PTC) large_subunit->ptc small_subunit Small Subunit (30S) exit_tunnel Nascent Peptide Exit Tunnel ptc->exit_tunnel protein_synthesis Protein Synthesis This compound This compound This compound->ptc Binds to inhibition Inhibition protein_synthesis->inhibition bacterial_death Bacterial Cell Death inhibition->bacterial_death

Caption: this compound's inhibitory action on the bacterial ribosome.

biosynthesis_pathway Simplified this compound Biosynthetic Pathway propionate Propionyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) propionate->pks methylmalonyl Methylmalonyl-CoA (Extender Units) methylmalonyl->pks deoxymethynolide 10-deoxymethynolide pks->deoxymethynolide glycosylation Glycosylation (Desosamine addition) deoxymethynolide->glycosylation yc17 YC-17 glycosylation->yc17 hydroxylation Hydroxylation (PikC) yc17->hydroxylation This compound This compound hydroxylation->this compound

References

Application Notes and Protocols for Large-Scale Methymycin Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methymycin is a 12-membered macrolide antibiotic produced by the bacterium Streptomyces venezuelae.[1] It is part of the pikromycin/methymycin family of macrolides, which exhibit a range of antibacterial activities.[2] The production of these complex natural products involves a sophisticated biosynthetic pathway, and optimizing their yield in large-scale fermentation is a critical aspect of drug development and manufacturing. These application notes provide detailed protocols and data for the large-scale fermentation, recovery, and analysis of this compound.

Producing Microorganism and Strain Improvement

The primary producer of this compound is Streptomyces venezuelae ATCC 15439.[1][3] This strain is advantageous for industrial applications due to its relatively fast growth rate (doubling time of ~60 minutes) and dispersed growth in liquid culture, which simplifies fermentation management.[3] The complete genome of S. venezuelae ATCC 15439 has been sequenced, providing a valuable resource for genetic engineering and strain improvement.[4][5]

Strain improvement programs, employing techniques like random mutagenesis and rational screening or metabolic engineering of the biosynthetic gene cluster, are common strategies to enhance production titers.[6][7][8] Engineered strains can be developed to overproduce this compound or to generate novel derivatives of the molecule.[6][7]

This compound Biosynthesis Pathway

This compound biosynthesis is governed by the pik gene cluster in S. venezuelae.[1] The pathway demonstrates remarkable metabolic diversity, producing several related macrolides from a common set of enzymes.[2][9] The core structure is assembled by a modular Type I polyketide synthase (PKS). The final steps involve the attachment of a desosamine sugar moiety and a critical hydroxylation step catalyzed by the cytochrome P450 monooxygenase, PikC, which converts the precursor YC-17 into this compound.[1][9]

Methymycin_Biosynthesis_Pathway cluster_pks Polyketide Synthase (PikA) cluster_sugar Deoxysugar Biosynthesis (des genes) cluster_final Final Assembly Propionyl_CoA Propionyl-CoA + 6x Methylmalonyl-CoA PKS_Modules PikA I-IV (6 Modules) Propionyl_CoA->PKS_Modules Macrolactone 10-Deoxymethynolide (12-membered macrolactone) PKS_Modules->Macrolactone Glycosylation Glycosylation (DesVII) Macrolactone->Glycosylation Glucose_1P Glucose-1-Phosphate TDP_Desosamine TDP-D-desosamine Glucose_1P->TDP_Desosamine des I-VI, VIII TDP_Desosamine->Glycosylation YC17 YC-17 Glycosylation->YC17 Hydroxylation Hydroxylation (PikC P450) YC17->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: Simplified this compound biosynthetic pathway in S. venezuelae.

Large-Scale Fermentation Protocol

Scaling up fermentation from laboratory to industrial scale requires careful optimization of physical and chemical parameters to ensure process stability and maximize yield.[][11]

Experimental Workflow for this compound Production

The overall process involves a multi-stage approach, from initial seed culture development to final product purification. Each step must be conducted under sterile conditions to prevent contamination.[11]

Fermentation_Workflow Master_Bank Master Cell Bank (S. venezuelae) Seed_Flask Stage 1: Seed Culture (Shake Flask) Master_Bank->Seed_Flask Inoculation Seed_Fermenter Stage 2: Seed Fermenter (10-50 L) Seed_Flask->Seed_Fermenter 10% v/v Transfer Prod_Fermenter Stage 3: Production Fermenter (>1000 L) Seed_Fermenter->Prod_Fermenter 10% v/v Transfer Harvest Harvest (Centrifugation/Filtration) Prod_Fermenter->Harvest End of Fermentation Extraction Extraction of Supernatant Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for large-scale this compound production.
Media Composition

Media composition is critical for cell growth and secondary metabolite production.[12] The following tables outline typical media for seed and production stages.

Table 1: Seed Culture Medium
Component Concentration (g/L)
Glucose20.0
Soybean Meal15.0
CaCO₃5.0
NaCl1.0
CoCl₂·6H₂O0.005
Tap Waterto 1 L
Reference: [13]
Table 2: Production Fermentation Medium
Component Concentration (g/L)
Soluble Starch25.0
Glucose10.0
Soybean Meal15.0
Yeast Extract2.0
CaCO₃3.0
Trace Salt Solution1.0 mL/L
Reference: Adapted from
Trace Salt Solution (g/L): FeSO₄·7H₂O (1.0), MnCl₂·4H₂O (1.0), ZnSO₄·7H₂O (1.0).
Protocol for Inoculum Preparation
  • Slant to Flask: Aseptically transfer a loopful of S. venezuelae from a stock agar slant to a 500 mL Erlenmeyer flask containing 100 mL of Seed Culture Medium.[13]

  • First Incubation: Incubate the flask at 25-30°C on a reciprocating or orbital shaker (200-220 rpm) for 72 hours.[13][14]

  • Seed Fermenter Inoculation: Aseptically transfer the flask culture (typically 10% v/v) to a sterilized seed fermenter containing the same medium.[13]

  • Second Incubation: Incubate for an additional 48 hours under controlled conditions (see Table 3) until the culture reaches the late logarithmic growth phase.[13]

Protocol for Large-Scale Fermentation
  • Sterilization: Sterilize the production fermenter and the Production Fermentation Medium in place at 121°C for at least 30 minutes.[15]

  • Inoculation: Aseptically transfer the seed culture from the seed fermenter to the production fermenter (typically 5-10% v/v).[14][16]

  • Fermentation: Maintain the fermentation under optimized process parameters as detailed in Table 3. The process typically runs for 7 to 12 days.[16][17]

  • Monitoring: Regularly monitor key parameters such as pH, dissolved oxygen (DO), substrate consumption, biomass, and this compound concentration.[] Adjust parameters as needed; for example, pH can be controlled by the automated addition of acid or base.

Table 3: Optimized Fermentation Parameters
Parameter Optimal Range
Temperature25 - 30°C
pH6.5 - 7.2
Agitation Speed150 - 250 rpm (variable with scale)
Aeration Rate0.5 - 1.5 vvm (volume of air per volume of medium per minute)
Incubation Period7 - 12 days
Inoculum Size5 - 15% (v/v)
References: [14][15][16]

Downstream Processing and Purification

Downstream processing accounts for a significant portion of the total production cost and involves the recovery and purification of the target antibiotic from the fermentation broth.[19]

Protocol for this compound Recovery and Purification
  • Biomass Removal (Harvest): Separate the S. venezuelae biomass from the fermentation broth using industrial-scale centrifugation or microfiltration. The supernatant, which contains the secreted this compound, is collected.[19][20]

  • Liquid-Liquid Extraction:

    • Adjust the pH of the clarified supernatant to a basic pH (e.g., 8.0-9.0) to ensure this compound is in its neutral form.

    • Extract the this compound into an immiscible organic solvent such as ethyl acetate or butyl acetate.[21] Repeat the extraction process to maximize recovery.

    • Pool the organic phases and concentrate them under vacuum to reduce the volume.

  • Chromatographic Purification:

    • The concentrated crude extract is further purified using column chromatography.[21] A common choice is silica gel chromatography.

    • A step-gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is used to elute the compounds. Fractions are collected and analyzed for the presence of this compound.

  • Crystallization/Drying:

    • Pool the pure fractions and evaporate the solvent.

    • The purified this compound can be crystallized from a suitable solvent system (e.g., methanol-acetone) to obtain a stable, solid product.[13][19]

    • Alternatively, the final product can be obtained by spray drying.[19]

Quality Control and Analytical Methods

Robust analytical methods are required to quantify the product yield and ensure its purity throughout the production process.

Table 4: Analytical Methods for this compound
Method Application
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of this compound concentration in fermentation broth and during purification. Typically uses a C18 column with a mobile phase of acetonitrile and a buffer.[22][23]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmatory identification of this compound and characterization of related impurities or novel derivatives. Provides both retention time and mass-to-charge ratio for high specificity.[24][25]
Bioassay (Agar Diffusion) Semi-quantitative assessment of antibiotic activity against a sensitive indicator organism (e.g., Micrococcus luteus or Bacillus subtilis). Useful for rapid screening of active fractions.[8][16]

References

Application Notes and Protocols for Generating Novel Methymycin Derivatives via Genetic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the generation of new methymycin derivatives through genetic engineering of the producing organism, Streptomyces venezuelae. These strategies are pivotal for creating novel macrolide antibiotics with potentially improved therapeutic properties, such as enhanced bioactivity, broadened spectrum, or the ability to overcome existing antibiotic resistance mechanisms.

Introduction to this compound Biosynthesis

This compound is a 12-membered macrolide antibiotic produced by Streptomyces venezuelae. Its biosynthesis is orchestrated by a type I polyketide synthase (PKS) system encoded by the pikA gene cluster, which assembles the 10-deoxymethynolide macrolactone core. Subsequent modifications, including glycosylation with the deoxysugar D-desosamine and hydroxylation, are carried out by enzymes encoded within the des and pikC loci, respectively. Genetic manipulation of these pathways offers a powerful approach to generate structural diversity.

Method 1: Engineering of the Deoxysugar Moiety

The glycosidic component of macrolide antibiotics is crucial for their biological activity. Altering the structure of the deoxysugar attached to the this compound core can significantly impact its binding to the bacterial ribosome and its overall efficacy.

Application Note:

This protocol describes the generation of novel this compound derivatives by deleting the endogenous desosamine biosynthesis pathway and introducing heterologous genes for the synthesis of alternative sugar moieties. For example, replacing the desosamine pathway with genes for TDP-D-olivose biosynthesis can lead to the production of olivosyl-methymycin derivatives. The flexibility of the glycosyltransferase DesVII allows for the attachment of these novel sugars to the macrolactone core.

Experimental Protocol: Gene Deletion and Heterologous Expression

This protocol outlines the deletion of the desosamine gene cluster in S. venezuelae and the subsequent introduction of genes for a new deoxysugar biosynthetic pathway.

1. Construction of the Gene Deletion Cassette:

  • Amplify upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target desosamine gene cluster from S. venezuelae genomic DNA using PCR.

  • Clone the amplified fragments into a temperature-sensitive, conjugative E. coli vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).

  • Introduce the construct into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

2. Intergeneric Conjugation and Selection of Mutants:

  • Grow the E. coli donor strain and S. venezuelae recipient strain to mid-log phase.

  • Mix the donor and recipient cultures and plate on a suitable medium (e.g., SFM agar) for conjugation.

  • After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

  • Isolate and verify double-crossover mutants (apramycin-resistant, kanamycin-sensitive) by PCR analysis.

3. Heterologous Expression of the New Sugar Pathway:

  • Clone the desired heterologous deoxysugar biosynthesis genes (e.g., from the oleandomycin or urdamycin pathways) into an integrative Streptomyces expression vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).

  • Introduce this construct into the desosamine-deletion mutant of S. venezuelae via conjugation.

  • Select for stable integrants using the appropriate antibiotic resistance marker.

4. Fermentation and Analysis:

  • Cultivate the engineered S. venezuelae strain in a suitable production medium (e.g., SGGP medium).

  • After 5-7 days of fermentation, extract the secondary metabolites from the culture broth using an organic solvent (e.g., ethyl acetate).

  • Analyze the crude extract by LC-MS to identify new this compound derivatives with altered glycosylation.

  • Purify the novel compounds using chromatographic techniques (e.g., HPLC) for structural elucidation and bioactivity testing.

Method 2: Mutasynthesis

Mutasynthesis is a powerful technique that combines genetic engineering and synthetic chemistry to generate novel natural product analogs. This approach involves creating a mutant strain blocked in the biosynthesis of a specific precursor and then feeding synthetic analogs of that precursor to the culture.

Application Note:
Experimental Protocol: Mutasynthesis of this compound Analogs

1. Generation of the pikAI Deletion Mutant:

  • Follow the gene deletion protocol described in Method 1 to create a targeted deletion of the pikAI gene in S. venezuelae.

2. Synthesis of Triketide Analogs:

  • Chemically synthesize the desired triketide analogs as N-acetylcysteamine (NAC) thioesters. This activation facilitates their uptake and incorporation by the PKS machinery.

3. Fermentation and Feeding:

  • Inoculate a seed culture of the S. venezuelae pikAI deletion mutant.

  • Use the seed culture to inoculate a production medium.

  • After a specific period of growth (e.g., 24 hours), add the synthesized triketide-NAC thioester analog to the culture at a final concentration of 1-5 mM.

  • Continue the fermentation for an additional 4-6 days.

4. Extraction and Analysis:

  • Extract the fermentation broth with an organic solvent.

  • Analyze the extract using LC-MS to detect the presence of new macrolide products.

  • Purify and characterize the novel derivatives.

Quantitative Data

The following tables summarize the quantitative data on the production and bioactivity of novel this compound derivatives generated through genetic engineering.

Table 1: Production Titers of Engineered this compound Derivatives
Engineered Strain/Condition Novel Derivative(s) Produced Yield/Titer
S. venezuelae Δdes + olivose biosynthesis genesOlivosyl-10-deoxymethynolide, Olivosyl-narbonolideNot specified, but detectable by LC-MS[1]
S. venezuelae pikAI mutant fed with natural triketidePikromycin, this compound, Neothis compound10-12% of wild-type production[2]
S. venezuelae pikAI mutant fed with triketide analogsNovel pikromycin analogsAt least tenfold lower than pikromycin production from natural triketide[2]
S. venezuelae KdesI/pCM45 mutantGlycosylated compounds with altered sugarsAccounted for about 55% of total macrolide production[3]
Table 2: Bioactivity of Engineered this compound Derivatives
Derivative Modification Target Organism Bioactivity (e.g., MIC in µg/mL)
Δ15,16-dehydropikromycinModification of the macrolactone ring via mutasynthesisNot specifiedSlightly improved antibacterial activity compared to pikromycin[2]
Narbomycin with L-rhamnoseAltered glycosylationEnterococcus faecium, Staphylococcus aureusGreater antibacterial activity than narbomycin and erythromycin[4]
Narbomycin with 3-O-demethyl-D-chalcoseAltered glycosylationEnterococcus faecium, Staphylococcus aureusGreater antibacterial activity than narbomycin and erythromycin[4]
3'-demethylthis compoundNaturally occurring derivativeHuman T-cellsPotential anti-inflammatory activity
3'-demethyldeoxythis compoundNaturally occurring derivativeHuman T-cellsPotential anti-inflammatory activity

Visualizations

This compound Biosynthetic Pathway and Genetic Engineering Strategy

Methymycin_Biosynthesis cluster_PKS Polyketide Synthesis (pikA locus) cluster_Sugar Deoxysugar Biosynthesis (des locus) cluster_Tailoring Tailoring Reactions cluster_Engineering Genetic Engineering Targets Propionyl-CoA Propionyl-CoA PikA PikA Polyketide Synthase Propionyl-CoA->PikA Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PikA 10-deoxymethynolide 10-deoxymethynolide PikA->10-deoxymethynolide DesVII DesVII Glycosyltransferase 10-deoxymethynolide->DesVII Glucose-1-P Glucose-1-P DesI_VI DesI-VI Enzymes Glucose-1-P->DesI_VI TDP-D-desosamine TDP-D-desosamine DesI_VI->TDP-D-desosamine TDP-D-desosamine->DesVII YC17 YC-17 DesVII->YC17 PikC PikC P450 Hydroxylase YC17->PikC This compound This compound PikC->this compound Eng_Sugar Delete des genes; Introduce new sugar pathway Eng_Sugar->DesI_VI Eng_PKS Mutasynthesis: Delete pikAI, feed analogs Eng_PKS->PikA

Caption: Overview of the this compound biosynthetic pathway and key targets for genetic engineering.

Experimental Workflow for Generating Glycosylated this compound Derivatives

Workflow_Glycosylation Start Start: S. venezuelae Wild-Type Gene_Deletion Gene Deletion of des Cluster (Double Crossover) Start->Gene_Deletion Mutant_Strain S. venezuelae Δdes Mutant Gene_Deletion->Mutant_Strain Heterologous_Expression Introduce Heterologous Sugar Biosynthesis Genes via Conjugation Mutant_Strain->Heterologous_Expression Engineered_Strain Engineered S. venezuelae Strain Heterologous_Expression->Engineered_Strain Fermentation Fermentation and Metabolite Production Engineered_Strain->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Analysis LC-MS Analysis for New Derivatives Extraction->Analysis Purification Purification (HPLC) and Structure Elucidation (NMR, MS) Analysis->Purification Bioactivity Bioactivity Testing (e.g., MIC assays) Purification->Bioactivity End Novel this compound Derivative Bioactivity->End

Caption: Experimental workflow for creating novel glycosylated this compound derivatives.

Logical Relationship in Mutasynthesis

Mutasynthesis_Logic WT_Strain Wild-Type S. venezuelae PikAI_Gene pikAI Gene (Triketide Synthesis) WT_Strain->PikAI_Gene Contains Mutant_Strain S. venezuelae ΔpikAI Mutant PikAI_Gene->Mutant_Strain Deleted in PKS_Machinery Remaining PKS Machinery (PikAII-IV) Mutant_Strain->PKS_Machinery Contains Triketide_Analog Synthetic Triketide Analog (Fed to Culture) Triketide_Analog->PKS_Machinery Incorporated by Novel_Derivative Novel this compound Derivative PKS_Machinery->Novel_Derivative Produces

Caption: Logical workflow for generating this compound derivatives via mutasynthesis.

References

Application Notes and Protocols for Cell-Free Biosynthesis of Methymycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a cell-free system derived from Streptomyces venezuelae for the study of methymycin biosynthesis. This in vitro platform offers a powerful tool for dissecting enzymatic pathways, screening enzyme variants, and producing novel macrolide analogues in a controlled environment, free from cellular constraints.

Introduction

This compound is a 12-membered macrolide antibiotic produced by Streptomyces venezuelae. Its biosynthesis is orchestrated by a modular type I polyketide synthase (PKS), followed by tailoring reactions including glycosylation and hydroxylation.[1] The this compound/pikromycin biosynthetic pathway is a model system for studying metabolic diversity in natural product synthesis.[1] A cell-free system provides direct access to the enzymatic machinery, enabling precise control over reaction conditions and substrate availability. This approach accelerates the design-build-test-learn cycle for engineering novel bioactive compounds.

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the assembly of the polyketide backbone, 10-deoxymethynolide, by the PikA polyketide synthase. This is followed by glycosylation with TDP-D-desosamine, catalyzed by a glycosyltransferase (DesVII), and subsequent hydroxylation by a cytochrome P450 monooxygenase (PikC) to yield this compound.[1]

Methymycin_Biosynthesis cluster_pks Polyketide Synthesis (PikA PKS) cluster_tailoring Tailoring Reactions Propionyl-CoA Propionyl-CoA 10-deoxymethynolide 10-deoxymethynolide Propionyl-CoA->10-deoxymethynolide PikAI-PikAIV Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->10-deoxymethynolide YC-17 YC-17 10-deoxymethynolide->YC-17 DesVII (Glycosylation) This compound This compound YC-17->this compound PikC (Hydroxylation) TDP-D-desosamine TDP-D-desosamine TDP-D-desosamine->YC-17 Experimental_Workflow S_venezuelae_culture 1. S. venezuelae Culture Cell_Harvest 2. Cell Harvest & Lysis S_venezuelae_culture->Cell_Harvest Cell_Extract 3. S30 Cell Extract Preparation Cell_Harvest->Cell_Extract TX-TL_Setup 4. Cell-Free Reaction Setup Cell_Extract->TX-TL_Setup Add DNA (PikA, DesVII, PikC), precursors, cofactors, energy source Incubation 5. Incubation TX-TL_Setup->Incubation Extraction 6. Product Extraction Incubation->Extraction Analysis 7. HPLC/LC-MS Analysis Extraction->Analysis

References

Application Notes and Protocols for the Biocatalytic Synthesis of Methymycin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The macrolide antibiotic Methymycin, along with its 14-membered ring counterpart Pikromycin, is produced by Streptomyces venezuelae. The biosynthetic pathway for these compounds is a well-studied model for modular polyketide synthesis and offers remarkable flexibility for generating novel analogs.[1][2] This document provides detailed protocols and data for the biocatalytic production of this compound and its derivatives through metabolic engineering and chemoenzymatic strategies.

The pikromycin/methymycin biosynthetic gene cluster contains genes for a modular type I polyketide synthase (PKS), deoxysugar biosynthesis, glycosylation, and tailoring reactions.[1][3] The PKS is unique in its ability to produce both a 12-membered macrolactone (10-deoxymethynolide, the precursor to this compound) and a 14-membered macrolactone (narbonolide, the precursor to Pikromycin).[1][3] Subsequent glycosylation with D-desosamine and hydroxylation by a versatile cytochrome P450 enzyme (PikC) lead to the final products.[1][3] This inherent flexibility in the biosynthetic machinery has been exploited to create a variety of analogs with altered macrolactone backbones or novel sugar moieties.

Data Presentation

Table 1: Biocatalytic Production of this compound and Analogs

ProductProduction MethodHost StrainTiter/YieldReference
NarbonolideRefactored PKS expression in E. coliE. coli85 mg/L[4]
NarbomycinRefactored PKS and glycosylation in E. coliE. coli37 mg/L[4]
PikromycinIn vivo biotransformation of narbonolideS. venezuelae YJ11272% yield[5][6]
10-DeoxymethynolideIn vitro PKS cascade reactionCell-free53% yield[6]
This compound, Neothis compound, Novathis compoundIn vivo biotransformation of 10-deoxymethynolideS. venezuelae55% combined yield[6]
Olivosyl-10-deoxymethynolideEngineered deoxysugar pathwayS. venezuelae mutantNot specified[7]
Olivosyl-narbonolideEngineered deoxysugar pathwayS. venezuelae mutantNot specified[7]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces venezuelae for this compound Production

This protocol describes the general procedure for the cultivation of S. venezuelae to produce this compound and related macrolides.

1. Media Preparation:

  • Seed Medium (SGYEME): Yeast extract (3 g/L), Peptone (5 g/L), Malt extract (3 g/L), Glucose (10 g/L), Sucrose (100 g/L), MgCl₂·6H₂O (2 g/L). Adjust pH to 7.2 before autoclaving.
  • Production Medium (SGYEME): Same composition as the seed medium.

2. Inoculum Preparation: a. Inoculate a single colony of S. venezuelae from an agar plate into 50 mL of seed medium in a 250 mL baffled flask. b. Incubate at 30°C with shaking at 250 rpm for 48 hours.

3. Production Culture: a. Inoculate 50 mL of production medium in a 250 mL baffled flask with 2.5 mL of the seed culture. b. Incubate at 30°C with shaking at 250 rpm for 5-7 days. c. Monitor production by periodically taking samples for HPLC analysis.

Protocol 2: Extraction and Purification of Macrolides

This protocol outlines the extraction of macrolide antibiotics from the fermentation broth.[8][9]

1. Separation of Biomass: a. Centrifuge the fermentation culture at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

2. Extraction: a. Adjust the pH of the supernatant to 9.0 with NaOH. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate to dryness under reduced pressure.

3. Purification: a. Dissolve the crude extract in a minimal amount of methanol. b. Purify the macrolides using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate followed by chloroform-methanol).[9] c. Monitor fractions by Thin Layer Chromatography (TLC) or HPLC. d. For final purification, use semi-preparative HPLC with a C18 column.[9]

Protocol 3: Precursor-Directed Biosynthesis of this compound Analogs

This method involves feeding synthetic precursor molecules to a mutant strain blocked in the early stages of the PKS pathway to generate novel macrolides.[10]

1. Strain and Culture Conditions: a. Use a mutant of S. venezuelae with an inactivated loading module or first condensation step of the PikA PKS. b. Prepare and grow the culture as described in Protocol 1.

2. Precursor Feeding: a. Synthesize the desired diketide or triketide precursor as an N-acetylcysteamine (SNAC) thioester. b. At 24 hours post-inoculation of the production culture, add the precursor to a final concentration of 1 mM.

3. Extraction and Analysis: a. After 5-7 days of incubation, extract the broth as described in Protocol 2. b. Analyze the extract for the presence of new macrolide products using LC-MS.

Protocol 4: Chemoenzymatic Synthesis of this compound

This approach combines in vitro enzymatic synthesis of the macrolactone followed by in vivo biotransformation to the final glycosylated and hydroxylated product.[6][11]

1. In Vitro Macrolactone Synthesis: a. Overexpress and purify the PKS modules PikAIII and PikAIV. b. Prepare a reaction mixture containing the purified enzymes, the appropriate pentaketide thioester substrate, NADPH, and other necessary cofactors.[5] c. Incubate the reaction at room temperature for 12-24 hours. d. Monitor the formation of 10-deoxymethynolide by HPLC. e. Purify the resulting macrolactone.

2. In Vivo Biotransformation: a. Grow a culture of an engineered S. venezuelae strain that is optimized for glycosylation and hydroxylation (e.g., a strain overexpressing the des genes and pikC). b. When the culture reaches an OD₆₀₀ of ~0.1, add the purified 10-deoxymethynolide to a final concentration of 100 mg/L.[6] c. Incubate for 48 hours. d. Extract and purify the resulting this compound, Neothis compound, and Novathis compound as described in Protocol 2.[6]

Visualizations

Methymycin_Biosynthesis_Pathway Propionyl_CoA Propionyl-CoA PikA_PKS PikA PKS (Modules 1-3) Propionyl_CoA->PikA_PKS Methylmalonyl_CoA Methylmalonyl-CoA (x4) Methylmalonyl_CoA->PikA_PKS Deoxymethynolide 10-Deoxymethynolide PikA_PKS->Deoxymethynolide Polyketide Synthesis DesVII DesVII (Glycosyltransferase) Deoxymethynolide->DesVII Glucose_1_P Glucose-1-Phosphate Des_enzymes DesI-VI Glucose_1_P->Des_enzymes TDP_Desosamine TDP-D-desosamine Des_enzymes->TDP_Desosamine TDP_Desosamine->DesVII YC17 YC-17 DesVII->YC17 Glycosylation PikC PikC (P450) YC17->PikC This compound This compound PikC->this compound C10-Hydroxylation Neothis compound Neothis compound PikC->Neothis compound C12-Hydroxylation

Caption: Biosynthetic pathway of this compound in S. venezuelae.

Chemoenzymatic_Workflow cluster_invitro In Vitro Stage cluster_invivo In Vivo Stage cluster_downstream Downstream Processing Pentaketide Pentaketide-SNAC Incubation Incubation with NADPH, Cofactors Pentaketide->Incubation PKS_Modules Purified PKS Modules (PikAIII-TE) PKS_Modules->Incubation Macrolactone 10-Deoxymethynolide (Purified) Incubation->Macrolactone Biotransformation Biotransformation (48 hours) Macrolactone->Biotransformation Substrate Feeding Strain Engineered S. venezuelae Culture Strain->Biotransformation Products This compound & Analogs Biotransformation->Products Extraction Extraction Products->Extraction Purification Purification (HPLC) Extraction->Purification Final_Product Pure this compound Analogs Purification->Final_Product

Caption: Chemoenzymatic workflow for this compound synthesis.

References

Application Notes and Protocols for the Crystallographic Analysis of the Methymycin-Ribosome Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methymycin is a 12-membered macrolide antibiotic that inhibits bacterial protein synthesis. Like other macrolides, it targets the large (50S) ribosomal subunit, binding within the nascent polypeptide exit tunnel (NPET).[1][2] This interaction obstructs the passage of newly synthesized proteins, leading to a bacteriostatic effect. Elucidating the atomic-level details of the this compound-ribosome interaction is crucial for understanding its precise mechanism of action and for the rational design of next-generation antibiotics to combat rising bacterial resistance.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of macromolecular complexes at high resolution.[3] Structural analysis of the this compound-ribosome complex can reveal specific contact points between the drug and the 23S rRNA and ribosomal proteins, providing a basis for structure-based drug design.

Application Notes: Key Considerations for Success

Successful crystallographic analysis of the this compound-ribosome complex is a multi-step process that requires careful planning and execution. Key factors include:

  • Source Organism: The choice of bacterial species for ribosome isolation is critical. While the structure of this compound has been solved in complex with the 50S subunit from Deinococcus radiodurans, obtaining high-resolution structures (better than 3.0 Å) often utilizes the 70S ribosome from thermophilic organisms like Thermus thermophilus.[4][5] Ribosomes from thermophiles are generally more stable, which is advantageous for the lengthy crystallization process.[5]

  • Sample Purity and Homogeneity: Obtaining well-diffracting crystals is arguably the most challenging step in ribosome crystallography.[6] The ribosome preparation must be of the highest possible purity and compositional homogeneity. This involves separating the 70S ribosomes from ribosomal subunits and ensuring that the particles are functionally active and intact.

  • Complex Formation: For high-resolution analysis, it is often beneficial to crystallize the entire 70S ribosome in a functionally relevant state.[7][8] This involves forming a stable complex with a specific messenger RNA (mRNA) fragment and transfer RNAs (tRNAs) bound to the A, P, and E sites. The antibiotic is then added to this pre-formed functional complex before crystallization. This strategy locks the ribosome in a single conformational state, which can significantly improve crystal quality.[7]

  • Crystallization Method: The vapor diffusion method, in either sitting or hanging drop format, is the most common technique for crystallizing large complexes like the ribosome. Screening a wide range of crystallization conditions (precipitants, pH, temperature, additives) is necessary to identify initial crystal hits, which are then optimized.

  • Data Collection: Due to the large unit cells and weak diffraction of ribosome crystals, data collection must be performed at a high-intensity synchrotron radiation source.[8] Crystals must be cryo-cooled to minimize radiation damage during data acquisition.

Experimental Workflow

The overall process for determining the crystal structure of the this compound-ribosome complex is outlined below.

Crystallography_Workflow cluster_prep Phase 1: Biochemical Preparation cluster_cryst Phase 2: Crystallization & Data Collection cluster_structure Phase 3: Structure Determination cells Bacterial Cell Culture (e.g., Thermus thermophilus) lysis Cell Lysis & Debris Removal cells->lysis purification Ribosome Purification (Sucrose Gradient Centrifugation) lysis->purification complex_formation Formation of Functional Complex (Ribosome + mRNA + tRNAs) purification->complex_formation drug_binding Incubation with this compound complex_formation->drug_binding crystallization Crystallization (Vapor Diffusion) drug_binding->crystallization crystal_harvest Crystal Harvesting & Cryo-cooling crystallization->crystal_harvest diffraction X-ray Diffraction (Synchrotron Source) crystal_harvest->diffraction data_processing Data Processing & Scaling diffraction->data_processing phasing Phasing (Molecular Replacement) data_processing->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation & Deposition refinement->validation pdb Final Structure (PDB) validation->pdb meth_stock This compound Stock meth_stock->drug_binding ligands mRNA & tRNAs ligands->complex_formation

Caption: Experimental workflow for this compound-ribosome crystallography.

Experimental Protocols

The following protocols are adapted from established methods for the crystallographic analysis of antibiotic-ribosome complexes, using Thermus thermophilus (Tth) 70S ribosomes as a model system for achieving high resolution.[7][9]

Protocol 1: Purification of Thermus thermophilus 70S Ribosomes
  • Cell Growth and Lysis:

    • Grow T. thermophilus strain HB8 cells to late-log phase and harvest by centrifugation.

    • Resuspend cell pellets in a lysis buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10.5 mM Mg(CH₃COO)₂, 0.5 mM EDTA, 4 mM β-mercaptoethanol).

    • Lyse cells using a high-pressure homogenizer (e.g., French press).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Ribosome Isolation:

    • Layer the clarified supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in a buffer similar to lysis buffer).

    • Pellet the ribosomes by ultracentrifugation.

    • Wash the ribosome pellet by resuspending it in a wash buffer and repeating the ultracentrifugation step through a new sucrose cushion.

  • Purification of 70S Ribosomes:

    • Resuspend the final pellet in a suitable buffer (e.g., 5 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(CH₃COO)₂).

    • Layer the resuspended ribosomes onto a 10-40% sucrose density gradient.

    • Separate 30S, 50S, and 70S particles by ultracentrifugation.

    • Fractionate the gradient and collect the fractions corresponding to the 70S peak.

    • Concentrate the purified 70S ribosomes and store them at -80°C.

Protocol 2: Formation and Crystallization of the this compound-Ribosome Complex
  • Preparation of this compound Stock:

    • Due to poor aqueous solubility, dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50-100 mM).

    • Store the stock solution in small aliquots at -20°C.

  • Formation of the Functional Ribosome Complex:

    • Thaw the purified Tth 70S ribosomes on ice.

    • In a buffer containing 5 mM HEPES-KOH (pH 7.6), 50 mM KCl, 10 mM NH₄Cl, and 10 mM Mg(CH₃COO)₂, mix the 70S ribosomes with a short mRNA fragment and deacylated tRNAs for the A, P, and E sites.[7] Use a molar excess of mRNA and tRNAs relative to the ribosome.

    • Incubate the mixture to allow for stable complex formation.

  • Binding of this compound:

    • Add the this compound stock solution to the pre-formed ribosome-mRNA-tRNA complex to a final concentration of approximately 250 µM.[7]

    • Ensure the final concentration of DMSO does not exceed 1-2% to avoid interference with crystallization.

    • Incubate the mixture on ice for at least 1 hour.

  • Crystallization (Vapor Diffusion - Sitting Drop):

    • The crystallization buffer composition must be empirically determined but a typical starting point for Tth 70S ribosomes is 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG-20K, 7%–12% (v/v) MPD, and 100–200 mM arginine.[7]

    • In a sitting drop crystallization plate, mix 1 µL of the this compound-ribosome complex with 1 µL of the crystallization buffer.

    • Seal the wells and incubate the plate at a constant temperature (e.g., 19-20°C).

    • Monitor for crystal growth over several days to weeks.

Protocol 3: X-ray Data Collection and Structure Determination
  • Crystal Harvesting and Data Collection:

    • Harvest crystals from the drop using a cryo-loop.

    • Flash-cool the crystals in liquid nitrogen for transport and data collection.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Data Processing and Structure Solution:

    • Integrate and scale the raw diffraction data using software like XDS.[7]

    • Solve the structure using the molecular replacement method with a previously determined ribosome structure (without the ligand) as the search model.[7]

    • Build the model of this compound into the resulting electron density map and perform iterative cycles of refinement and manual model building.

    • Validate the final structure before deposition in the Protein Data Bank (PDB).

Data Presentation: Crystallographic Parameters

The table below summarizes the crystallographic data for the published structure of this compound bound to the D. radiodurans 50S ribosomal subunit (PDB ID: 3FWO). For comparison, data for a high-resolution structure of the macrolide Erythromycin bound to the T. thermophilus 70S ribosome (PDB ID: 6ND6), obtained using a functional complex protocol, is also included.[4][7]

ParameterThis compound-50S Complex[4]Erythromycin-70S Complex (Comparative Example)[7]
PDB ID 3FWO6ND6
Organism Deinococcus radioduransThermus thermophilus
Method X-Ray DiffractionX-Ray Diffraction
Resolution (Å) 3.712.89
Space Group P 21 21 21P 21 21 21
Unit Cell (a, b, c Å) 196.5, 303.7, 508.4211.5, 452.4, 621.5
Unit Cell (α, β, γ °) 90, 90, 9090, 90, 90
R-work 0.2780.222
R-free 0.3370.258

Note: R-work and R-free are metrics used to assess the quality of a refined crystal structure. Lower values generally indicate a better fit of the model to the experimental data.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving Methymycin Yield in Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing methymycin production in Streptomyces cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a macrolide antibiotic produced by Streptomyces venezuelae. It is derived from the 12-membered ring macrolactone, 10-deoxymethynolide. The this compound/pikromycin biosynthetic pathway in S. venezuelae is responsible for producing a variety of macrolide antibiotics, including this compound.[1][2]

Q2: My Streptomyces culture shows good biomass growth, but the this compound yield is low. Why is this happening?

A2: High biomass does not always correlate with high secondary metabolite production.[3] this compound is a secondary metabolite, and its production is often triggered during the stationary phase of growth, sometimes in response to nutrient limitation.[3][4] If your culture is still in the exponential growth phase, this compound production may be minimal. Additionally, an excess of easily metabolizable carbon or nitrogen sources can repress secondary metabolism.[3]

Q3: What are the key precursors for this compound biosynthesis?

A3: this compound is a polyketide, and its biosynthesis starts from simple precursors. The polyketide synthase (PKS) machinery utilizes extender units derived from small carboxylic acids. Threonine dehydratase, an enzyme found upstream of the pikromycin biosynthetic gene cluster, may provide precursors for polyketide synthesis.[2] The sugar moiety attached to the macrolactone is desosamine.[1]

Q4: Can I improve this compound yield by feeding precursors to the culture?

A4: Yes, precursor feeding can be a successful strategy to enhance the production of secondary metabolites.[5][6][7] By supplying biosynthetic precursors to the culture medium, you can potentially increase the yield of the final product, especially if the precursors are inexpensive.[6][8] For this compound, this could involve feeding amino acids or other small molecules that can be converted into the building blocks of the polyketide backbone.

Q5: What are the main genetic strategies to increase this compound production?

A5: Genetic engineering of Streptomyces is a powerful approach to improve antibiotic yields.[9][10] Key strategies include:

  • Overexpression of pathway-specific positive regulatory genes: The pikD gene, for example, encodes a putative transcriptional activator for the this compound/pikromycin pathway.[1][2]

  • Deletion of repressive regulatory genes: Eliminating pleiotropic regulatory genes, such as wblA, has been shown to enhance antibiotic titers in some Streptomyces species.[11]

  • Heterologous expression: Moving the entire biosynthetic gene cluster into a high-producing, genetically amenable host strain can significantly increase yields.[12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound fermentation.

Problem: Low or No this compound Yield

Possible Cause 1: Suboptimal Fermentation Medium

  • Solution: The composition of the fermentation medium is critical for secondary metabolite production.[3] Systematically optimize the carbon source, nitrogen source, phosphate concentration, and trace elements.

    • Carbon Source: Test various carbon sources like glucose, starch, or glycerol at different concentrations.[13][14]

    • Nitrogen Source: Evaluate both organic (e.g., yeast extract, peptone, soybean meal) and inorganic (e.g., ammonium salts) nitrogen sources to find the optimal type and concentration.[13][15]

    • Phosphate: High phosphate concentrations can repress secondary metabolism.[15] It's important to find a balance that supports growth without inhibiting this compound synthesis.

Possible Cause 2: Inadequate Physical Fermentation Parameters

  • Solution: Optimize physical parameters such as pH, temperature, aeration, and agitation.

    • pH: The optimal pH for Streptomyces growth and secondary metabolite production is typically in the neutral to slightly alkaline range.[4] Monitor and control the pH throughout the fermentation.[15]

    • Temperature: Most Streptomyces species are mesophilic, with optimal temperatures between 28°C and 37°C.[15] The ideal temperature for your specific strain should be determined empirically.

    • Aeration and Agitation: Sufficient dissolved oxygen is crucial for aerobic fermentation.[4][15] Optimize agitation and aeration rates to ensure adequate oxygen supply without causing excessive shear stress.

Possible Cause 3: Poor Quality or Age of Inoculum

  • Solution: Standardize your seed culture preparation.[4] Inconsistent inoculum quality can lead to variability between batches.

    • Use a consistent spore concentration or vegetative inoculum age.

    • Ensure the seed culture is grown in a standardized medium and under optimal conditions.

Problem: Inconsistent this compound Production Between Batches

Possible Cause 1: Genetic Instability of the Producing Strain

  • Solution: Repeated subculturing can lead to a decline in productivity.[3] It is advisable to go back to a freshly prepared stock culture (e.g., a glycerol stock stored at -80°C) to ensure genetic consistency.[16]

Possible Cause 2: Variability in Raw Materials

  • Solution: The quality of complex media components like yeast extract or peptone can vary between batches and suppliers. If you observe inconsistencies, consider testing different batches of these components or switching to a more defined medium if possible.

Quantitative Data Summary

Table 1: Effect of Combined Drug-Resistant Mutations on Actinorhodin Production in S. coelicolor

Mutant TypeFold Increase in Production (approx.)
Single (Strr, Genr, or Rifr)1.6 - 3
Double (str gen or str rif)1.7 - 2.5 (additional increase)
Triple (str gen rif)Up to 48

Source: Adapted from data on actinorhodin production in Streptomyces coelicolor A3(2).[17]

Table 2: Examples of Fermentation Parameter Optimization for Antibiotic Production

ParameterOrganismOptimized ValueOutcome
pHStreptomyces sp. CS3928.36Part of a 39.79% cumulative enhancement
TemperatureStreptomyces sp. CS39229.15 °CPart of a 39.79% cumulative enhancement
Incubation PeriodStreptomyces sp. CS39247.55 hPart of a 39.79% cumulative enhancement
Carbon Source (Glucose)Streptomyces sp. CS39229.82 g/LPart of a 39.79% cumulative enhancement
Nitrogen Source (Peptone)Streptomyces sp. CS3927.6 g/LPart of a 39.79% cumulative enhancement

Source: Based on statistical optimization of antibiotic production by Streptomyces sp. CS392.[18][19]

Experimental Protocols

Protocol 1: Media Optimization Using One-Factor-at-a-Time (OFAT) Method
  • Baseline Culture: Establish a baseline fermentation using a standard medium for Streptomyces.

  • Vary One Factor: In a series of experiments, vary the concentration of a single media component (e.g., glucose, yeast extract, K₂HPO₄) while keeping all other components constant.

  • Inoculation: Inoculate each flask with a standardized spore suspension or vegetative inoculum.[15]

  • Fermentation: Incubate the flasks under standard conditions (e.g., 28-30°C, 200-250 rpm) for a set period (e.g., 7-10 days).[15]

  • Extraction: At the end of the fermentation, extract this compound from the culture broth and mycelium using a suitable solvent like ethyl acetate.[15]

  • Quantification: Analyze the this compound yield using High-Performance Liquid Chromatography (HPLC).[15]

  • Analysis: Compare the yields from the different media compositions to identify the optimal concentration for the tested component.

  • Iteration: Repeat steps 2-7 for each media component you wish to optimize.

Protocol 2: Seed Culture Preparation
  • Initial Inoculation: From a glycerol stock or a fresh plate, inoculate a loopful of Streptomyces venezuelae mycelia or spores into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the flask at 28-30°C with shaking (200-250 rpm) for 48-72 hours, or until the culture reaches the late exponential growth phase.[16]

  • Inoculum for Production: Use this seed culture to inoculate the production fermentation medium at a standardized volume (e.g., 5-10% v/v).

Visualizations

Methymycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_pks Polyketide Synthase (PKS) Assembly cluster_intermediate Macrolactone Intermediate cluster_sugar Desosamine Sugar Pathway cluster_glycosylation Glycosylation cluster_hydroxylation Hydroxylation Propionyl_CoA Propionyl-CoA PikA PikA Locus Enzymes (Type I PKS) Propionyl_CoA->PikA Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PikA Deoxymethynolide 10-deoxymethynolide PikA->Deoxymethynolide YC17 YC-17 Deoxymethynolide->YC17 Des_Locus des Locus Enzymes Desosamine TDP-D-desosamine Des_Locus->Desosamine Desosamine->YC17 PikC PikC (P450) Hydroxylation YC17->PikC This compound This compound PikC->this compound

Caption: this compound biosynthetic pathway in S. venezuelae.

Experimental_Workflow Start Start: Low this compound Yield Strain Strain Maintenance (Glycerol Stocks) Start->Strain Inoculum Standardized Inoculum Preparation Strain->Inoculum Media Media Optimization (C, N, P sources) Inoculum->Media Fermentation Fermentation Parameter Optimization (pH, Temp, DO) Media->Fermentation Genetic Genetic Engineering (Regulator/Precursor mods) Fermentation->Genetic Analysis Extraction & HPLC Quantification Genetic->Analysis Decision Yield Improved? Analysis->Decision End Optimized Process Decision->End Yes Reiterate Re-evaluate & Iterate Decision->Reiterate No Reiterate->Media

Caption: Workflow for improving this compound yield.

References

troubleshooting common issues in Methymycin extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during methymycin extraction protocols. The information is presented in a clear question-and-answer format to directly address specific challenges in your experimental workflow.

Troubleshooting Guides

Low this compound Yield

Q1: My this compound yield is consistently low after extraction from the fermentation broth. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors throughout the extraction process. Here's a breakdown of common causes and solutions:

  • Suboptimal Fermentation Conditions: The initial concentration of this compound in the fermentation broth is a critical determinant of the final yield. Ensure that the culture conditions for Streptomyces venezuelae, the producing organism, are optimized for maximum antibiotic production. This includes parameters like media composition, pH, temperature, and aeration.[1]

  • Inefficient Cell Lysis: If this compound is retained within the microbial cells, inefficient cell disruption will lead to significant product loss. Consider optimizing your cell lysis protocol. Mechanical methods like sonication or homogenization, or chemical methods using appropriate lytic agents, can be tested and compared.

  • Incorrect pH During Extraction: The pH of the fermentation broth and subsequent extraction solvents is crucial for maximizing the recovery of macrolide antibiotics like this compound. This compound is a basic compound, and its solubility in organic solvents is highly pH-dependent.

    • Alkalinization Step: Before organic solvent extraction, the pH of the aqueous phase should be adjusted to a basic range (typically pH 8.5-9.5) to ensure this compound is in its free base form, which is more soluble in organic solvents.[2]

    • Acidic Back-Extraction: Conversely, to transfer this compound from the organic phase back into an aqueous solution for purification, an acidic wash (pH 2.0-4.0) is effective as it protonates the molecule, increasing its water solubility.[2]

  • Inappropriate Solvent Selection: The choice of organic solvent for liquid-liquid extraction is critical. Solvents like amyl acetate, ethyl acetate, and chloroform have been used for this compound extraction.[2] The efficiency of extraction can vary between solvents, and it may be necessary to screen different options to find the most effective one for your specific fermentation broth composition.

  • Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion between the aqueous broth and the organic solvent can trap the product and lead to poor phase separation and low recovery.

    • Mitigation Strategies: To prevent or break emulsions, consider adding demulsifiers, adjusting the ionic strength of the aqueous phase, or using centrifugation to facilitate phase separation.

  • Product Degradation: this compound, like many macrolides, can be susceptible to degradation under certain conditions.

    • Temperature Control: Perform extractions at lower temperatures (e.g., 4°C) to minimize thermal degradation.

    • pH Stability: Avoid prolonged exposure to harsh acidic or basic conditions. While pH adjustments are necessary for extraction, these steps should be performed efficiently to prevent hydrolysis of the macrolactone ring or other sensitive functional groups.

Quantitative Data on Macrolide Extraction (General)

MacrolideExtraction MethodSolvent SystemReported Recovery
ErythromycinLiquid-Liquid ExtractionButyl Acetate>90%
TylosinLiquid-Liquid ExtractionEthyl Acetate/Chloroform/Petroleum Ether>98% (purity)
Various MacrolidesSolid-Phase Extraction (SPE)Methanol/Acetonitrile83.21-105.34%
Impurity Contamination

Q2: My purified this compound extract shows significant contamination with impurities. What are the common sources of these impurities and how can I remove them?

A2: Impurity contamination is a common challenge in the purification of natural products. The sources can be broadly categorized as process-related or product-related.

  • Process-Related Impurities: These originate from the fermentation and extraction process itself.

    • Media Components: Residual sugars, proteins, and other components from the fermentation broth can be co-extracted with this compound.[3]

    • Cellular Debris: Incomplete removal of microbial cells and their components can contaminate the final product.

    • Solvents and Reagents: Impurities from the solvents, acids, and bases used during extraction can be introduced.

  • Product-Related Impurities: These are structurally similar to this compound and often co-purify.

    • Biosynthetic Precursors and Analogs: The Streptomyces venezuelae biosynthetic pathway for this compound also produces related macrolides such as neothis compound and novathis compound.[4] These are often the most challenging impurities to remove due to their similar chemical properties.

    • Degradation Products: As mentioned earlier, this compound can degrade under suboptimal pH or temperature conditions, leading to the formation of hydrolysis products or other derivatives.[5]

Strategies for Impurity Removal:

  • Pre-extraction Broth Filtration: Before solvent extraction, it is crucial to remove cells and particulate matter from the fermentation broth. This can be achieved through centrifugation followed by filtration.

  • pH Optimization of Washes: A pre-extraction wash of the organic phase with an acidic solution (pH 2.0-4.0) can help remove basic impurities that are more water-soluble at low pH, while this compound remains in the organic layer (if it is in its free base form).[2]

  • Chromatographic Purification: High-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) are powerful techniques for separating this compound from its structurally related impurities.[6]

    • Column Selection: C18 reversed-phase columns are commonly used for the separation of macrolides.

    • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Fine-tuning the gradient profile and the pH of the aqueous phase is critical for achieving good resolution between this compound and its analogs.

Experimental Protocols

Key Experiment: Liquid-Liquid Extraction of this compound from Fermentation Broth

This protocol is a generalized procedure based on established methods for macrolide extraction. Optimization of specific parameters may be required for your particular experimental conditions.

  • Harvest and Clarification:

    • Centrifuge the Streptomyces venezuelae fermentation broth at a sufficient speed and duration to pellet the cells (e.g., 5000 x g for 20 minutes at 4°C).

    • Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and particulate matter.

  • pH Adjustment (Alkalinization):

    • Adjust the pH of the clarified broth to approximately 9.5 using a suitable base (e.g., 2M NaOH). Monitor the pH carefully with a calibrated pH meter.

  • Solvent Extraction:

    • Transfer the alkalinized broth to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., amyl acetate or ethyl acetate).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary to break it.

    • Collect the organic (upper) layer containing the this compound.

    • Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize recovery. Pool the organic extracts.

  • Back-Extraction into Aqueous Acid:

    • Combine the pooled organic extracts in a clean separatory funnel.

    • Add a smaller volume (e.g., one-third of the organic phase volume) of a dilute aqueous acid (e.g., 0.1 M H₂SO₄, pH adjusted to ~2.5).

    • Shake vigorously for 2-3 minutes.

    • Allow the layers to separate and collect the aqueous (lower) layer containing the protonated this compound.

    • Repeat the back-extraction of the organic layer with fresh aqueous acid and pool the aqueous extracts.

  • Neutralization and Concentration:

    • Neutralize the pooled aqueous extract to a pH of approximately 6.5.

    • The resulting aqueous solution containing the this compound salt can then be concentrated, for example, by freeze-drying (lyophilization), to obtain a solid antibiotic concentrate.[2]

  • Purification of the Free Base (Optional):

    • Dissolve the concentrate in water and acidify to pH 3.5.

    • Extract with a water-immiscible organic solvent to remove organic impurities.

    • Alkalinize the remaining aqueous solution to pH 8.5.

    • Re-extract with fresh organic solvent.

    • Evaporate the solvent in vacuo and precipitate the crystalline this compound by adding a non-polar solvent like hexane.[2]

Visualizations

Methymycin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation S. venezuelae Fermentation Clarification Clarification (Centrifugation & Filtration) Fermentation->Clarification Harvested Broth pH_Adjust_Alk pH Adjustment (to ~9.5) Clarification->pH_Adjust_Alk Clarified Broth LLE Liquid-Liquid Extraction (e.g., Amyl Acetate) pH_Adjust_Alk->LLE Alkalinized Broth Back_Extraction Back-Extraction (Aqueous Acid, pH ~2.5) LLE->Back_Extraction This compound in Organic Phase Neutralization Neutralization (to pH ~6.5) Back_Extraction->Neutralization This compound in Aqueous Acid Concentration Concentration (Lyophilization) Neutralization->Concentration Neutralized Extract Chromatography Chromatographic Purification (e.g., HPLC) Concentration->Chromatography Crude this compound Concentrate Final_Product Pure this compound Chromatography->Final_Product Purified Fractions

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Cause1 Suboptimal Fermentation Start->Cause1 Cause2 Inefficient Cell Lysis Start->Cause2 Cause3 Incorrect pH During Extraction Start->Cause3 Cause4 Poor Solvent Selection Start->Cause4 Cause5 Emulsion Formation Start->Cause5 Cause6 Product Degradation Start->Cause6 Sol1 Optimize Culture Conditions Cause1->Sol1 Sol2 Optimize Lysis Protocol Cause2->Sol2 Sol3 Adjust pH to 8.5-9.5 (Extraction) & 2.0-4.0 (Back-Extraction) Cause3->Sol3 Sol4 Screen Different Organic Solvents Cause4->Sol4 Sol5 Use Demulsifiers or Centrifugation Cause5->Sol5 Sol6 Control Temperature and pH Exposure Time Cause6->Sol6

Caption: Troubleshooting Decision Tree for Low this compound Yield.

Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for extracting this compound from the fermentation broth?

A3: For liquid-liquid extraction of this compound, a two-step pH adjustment is crucial. First, the fermentation broth should be made alkaline (pH 8.5-9.5) to convert the this compound into its free base form, which is more soluble in organic solvents like amyl acetate or ethyl acetate.[2] Subsequently, for purification, a back-extraction into an acidic aqueous solution (pH 2.0-4.0) is performed to convert the this compound into a water-soluble salt.[2]

Q4: Can I use solid-phase extraction (SPE) for this compound purification?

A4: Yes, solid-phase extraction is a viable and often more efficient alternative to liquid-liquid extraction for the purification of macrolide antibiotics from complex matrices. Reversed-phase sorbents (e.g., C18 or polymeric sorbents) are typically used. The general principle involves loading the sample onto the SPE cartridge, washing away impurities with a weak solvent, and then eluting the this compound with a stronger organic solvent like methanol or acetonitrile. Method development would be required to optimize the specific sorbent, wash, and elution conditions for this compound.

Q5: My final this compound product is unstable and degrades over time. How can I improve its stability?

A5: Macrolide antibiotics can be unstable, particularly in solution. To improve the stability of your purified this compound:

  • Storage Conditions: Store the purified compound as a dry, solid powder at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • pH of Solutions: If you need to store this compound in solution for a short period, use a buffered solution at a slightly acidic to neutral pH (around pH 6-7), as extreme pH values can catalyze hydrolysis of the lactone ring.

  • Solvent Choice: Avoid storing this compound in reactive solvents. For analytical purposes, fresh solutions in appropriate solvents like methanol or acetonitrile should be prepared.

Q6: What analytical techniques are best for assessing the purity of my this compound extract?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for assessing the purity of this compound. A reversed-phase C18 column with a gradient elution of a buffered aqueous solution and an organic solvent can effectively separate this compound from its impurities. Mass spectrometry (LC-MS) is particularly useful for identifying known and unknown impurities by providing molecular weight and fragmentation data.

References

Technical Support Center: Optimization of Fermentation Conditions for Enhanced Methymycin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methymycin production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing fermentation conditions, troubleshooting common experimental issues, and implementing robust analytical protocols.

Frequently Asked Questions (FAQs)

Q1: Which microorganism is the natural producer of this compound? A1: this compound is a macrolide antibiotic naturally produced by the bacterium Streptomyces venezuelae. This species is notable for its ability to produce a variety of macrolides, including neothis compound, narbomycin, and pikromycin, from the same biosynthetic pathway.[1][2]

Q2: What is the basic biosynthetic pathway for this compound? A2: this compound biosynthesis is a complex process involving a Type I polyketide synthase (PKS) system. The pathway begins with the formation of a 12-membered macrolactone ring called 10-deoxymethynolide. This intermediate is then glycosylated with the sugar D-desosamine to form YC-17. Finally, a cytochrome P450 monooxygenase, PikC, hydroxylates YC-17 at the C10 position to yield this compound.[2][3]

Q3: What are the key precursor molecules for this compound biosynthesis? A3: The biosynthesis of the polyketide backbone of this compound utilizes simple carboxylic acid derivatives as building blocks, which are condensed in a stepwise fashion by the PKS modules.[3] The sugar moiety, D-desosamine, is also synthesized through a dedicated set of genes within the biosynthetic cluster.[2][3] Providing precursors such as propionate and glucose is crucial for the synthesis.

Q4: What are the primary factors influencing this compound yield in fermentation? A4: The primary factors that significantly impact this compound yield include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration (agitation and dissolved oxygen levels), and inoculum quality.[4][5] Strategic feeding of precursors can also enhance production.[6][7]

Q5: What analytical methods are suitable for quantifying this compound? A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of this compound.[8][9] Proper sample preparation, including extraction from the fermentation broth, is a critical first step.[10]

Troubleshooting Guide

This guide addresses common problems encountered during this compound fermentation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Production 1. Suboptimal medium composition. 2. Incorrect pH or temperature. 3. Poor aeration or agitation. 4. Inadequate inoculum quality or quantity. 5. Strain degradation or mutation.1. Optimize carbon, nitrogen, and mineral sources using statistical methods like Response Surface Methodology (RSM).[4][11] 2. Maintain pH between 6.0 and 8.0 and temperature between 28-30°C. 3. Increase shaker speed (e.g., 180-220 rpm) or optimize dissolved oxygen in a bioreactor.[12] 4. Ensure a healthy, actively growing seed culture is used for inoculation (typically 5-10% v/v).[13] 5. Re-streak the culture from a frozen stock or obtain a new culture.
Poor Mycelial Growth 1. Nutrient limitation in the medium. 2. Presence of inhibitory substances. 3. Incorrect physical parameters (pH, temperature).1. Re-evaluate the concentrations of essential nutrients like glucose, soybean meal, and yeast extract.[14] 2. Test for inhibitory byproducts; consider medium replacement or fed-batch strategies. 3. Verify and calibrate pH and temperature probes. Optimal growth may precede optimal production.[15]
Inconsistent Results Between Batches 1. Variability in inoculum preparation. 2. Inconsistent medium preparation. 3. Fluctuations in fermentation conditions (e.g., temperature swings).1. Standardize the age, volume, and growth phase of the seed culture. 2. Use high-quality, consistent sources for medium components. Prepare media in a single batch for a set of experiments. 3. Ensure precise control and monitoring of all fermentation parameters.
Contamination 1. Improper sterilization of media or equipment. 2. Poor aseptic technique during inoculation or sampling.[16]1. Autoclave all media and fermenters at 121°C for at least 20-30 minutes.[5] 2. Work in a laminar flow hood and use sterile techniques for all manipulations. 3. Regularly inspect cultures for signs of contamination (e.g., unusual colony morphology, off-odors).[16]
Product Degradation 1. Unfavorable pH or temperature post-fermentation. 2. Enzymatic degradation.1. Immediately after harvesting, adjust the pH of the broth and store it at a low temperature (e.g., 4°C) before extraction. 2. Process the fermentation broth as quickly as possible to minimize degradation.

Data Presentation

Table 1: Typical Fermentation Medium Composition for Streptomyces
ComponentConcentration (g/L)PurposeReference(s)
Glucose20 - 40Carbon Source[4][14]
Soluble Starch10 - 25Carbon Source[14]
Soybean Meal10 - 25Nitrogen Source[14][17]
Yeast Extract2 - 5Nitrogen & Growth Factors[14]
NaCl1 - 5Osmotic Balance[17]
CaCO₃1 - 3pH Buffering[5][14]
K₂HPO₄0.25 - 1.0Phosphate Source[14]
MgSO₄·7H₂O0.5Mineral Source[5]
Trace Elements1 mL/LCofactors
Table 2: Optimized Physical Fermentation Parameters
ParameterOptimized RangeRationaleReference(s)
Temperature 28 - 30°CBalances enzyme activity for growth and secondary metabolite production.[4]
Initial pH 7.0 - 7.6Optimal for initial biomass accumulation and enzyme stability.[5][12]
Agitation 180 - 220 rpmEnsures sufficient aeration and nutrient mixing in shake flasks.[12]
Inoculum Volume 5 - 15% (v/v)Provides a sufficient starting cell density without nutrient depletion.[4][12]
Fermentation Time 7 - 12 daysAllows for biomass growth phase followed by secondary metabolite production phase.[13]

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Prepare slants of a suitable agar medium (e.g., ISP-2 or Bennet's agar).

  • Inoculate a slant with a stock culture of S. venezuelae.

  • Incubate at 28°C for 5-7 days until good sporulation is observed.

  • Aseptically transfer a loopful of spores/mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., Bennet's liquid medium).[14]

  • Incubate the seed culture on a rotary shaker at 200 rpm and 28°C for 48-72 hours until a dense, homogenous mycelial suspension is formed.[17]

Protocol 2: Shake Flask Fermentation for this compound Production
  • Prepare the production medium (refer to Table 1) and dispense 50 mL into 250 mL Erlenmeyer flasks.

  • Sterilize the flasks by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate each flask with 2.5 mL (5% v/v) of the prepared seed culture from Protocol 1.

  • Incubate the flasks on a rotary shaker at 200 rpm and 28°C.[15]

  • Collect samples at regular intervals (e.g., every 24 hours) from day 3 to day 12 for analysis of this compound concentration and biomass.

Protocol 3: Extraction and Quantification of this compound
  • Transfer 5 mL of the whole fermentation broth into a centrifuge tube.

  • Adjust the pH to 8.5-9.0 with a suitable base (e.g., NaOH).

  • Add an equal volume of ethyl acetate and vortex vigorously for 2-3 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes to separate the organic and aqueous phases.

  • Carefully collect the upper organic layer (ethyl acetate) containing this compound.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen or using a rotary evaporator.[10]

  • Re-dissolve the dried extract in a known volume (e.g., 1 mL) of mobile phase (e.g., a mixture of acetonitrile and buffer).[10]

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject an appropriate volume (e.g., 20 µL) into an HPLC system equipped with a C18 column for quantification.[18] Use a validated method with a standard curve of pure this compound.

Mandatory Visualizations

Methymycin_Biosynthesis_Pathway Precursors Propionyl-CoA + Methylmalonyl-CoA PKS Type I PKS (PikA Locus) Precursors->PKS Macrolactone 10-Deoxymethynolide (12-membered ring) PKS->Macrolactone Glycosylation Glycosyltransferase (DesVII) Macrolactone->Glycosylation Desosamine_Synth Desosamine Synthesis (Des Locus) Desosamine TDP-D-Desosamine Desosamine_Synth->Desosamine Desosamine->Glycosylation YC17 YC-17 Glycosylation->YC17 Hydroxylation P450 Hydroxylase (PikC) YC17->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow Start Strain Selection (S. venezuelae) Inoculum Inoculum Preparation Start->Inoculum OFAT One-Factor-at-a-Time (OFAT) Screening of Medium Components Inoculum->OFAT RSM Response Surface Methodology (RSM) for Optimization of Key Factors OFAT->RSM Validation Validation Experiments in Shake Flasks RSM->Validation ScaleUp Scale-Up to Bioreactor Validation->ScaleUp Analysis Extraction & HPLC Analysis Validation->Analysis ScaleUp->Analysis End Optimized Process Analysis->End Troubleshooting_Logic Start Low this compound Yield? CheckGrowth Is Mycelial Growth Poor? Start->CheckGrowth Yes OptimizeGrowth Optimize Growth Medium: - Nutrient Concentrations - Inoculum Quality CheckGrowth->OptimizeGrowth Yes CheckConditions Are Fermentation Conditions Optimal? CheckGrowth->CheckConditions No OptimizeGrowth->Start Re-evaluate OptimizeConditions Optimize Physical Parameters: - pH - Temperature - Aeration CheckConditions->OptimizeConditions No CheckPrecursors Consider Precursor Feeding & Strain Stability CheckConditions->CheckPrecursors Yes OptimizeConditions->Start Re-evaluate

References

addressing stability and degradation challenges of Methymycin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation challenges of Methymycin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The data and protocols presented here are based on established knowledge of macrolide antibiotics, particularly those with similar 12- and 14-membered ring structures (e.g., erythromycin). Researchers should consider this information as a guide and perform their own validation studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: Like other macrolide antibiotics, the stability of this compound in solution is primarily influenced by pH, temperature, and light exposure.[1][2] Hydrolysis of the lactone ring and degradation of the sugar moieties are common degradation pathways.[1][3]

Q2: At what pH is this compound most stable?

A2: While specific data for this compound is scarce, macrolide antibiotics generally exhibit greatest stability in neutral to slightly alkaline conditions (pH 7-8).[1] Acidic conditions (pH < 5) can lead to rapid hydrolysis of the macrolide lactone ring, while strongly alkaline conditions (pH > 9) can also promote degradation.[1][4]

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound.[1] For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Repeated freeze-thaw cycles should be avoided as they can also contribute to degradation.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is expected to be sensitive to light, particularly UV light.[5][6] Exposure to light can lead to photodegradation. Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my this compound stock solution. Degradation due to improper storage conditions.Prepare fresh stock solutions and store them protected from light at ≤ -20°C in a suitable solvent like ethanol or DMSO. For aqueous solutions, use buffers in the optimal pH range (7-8) and store at 2-8°C for short-term use.
I see unexpected peaks in my HPLC chromatogram after storing my this compound solution. Chemical degradation of this compound into various byproducts.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate this compound from its degradants. Ensure proper storage to minimize degradation.
My this compound solution has changed color. This could indicate significant degradation, potentially due to oxidation or other reactions.Discard the solution. Prepare a fresh solution using high-purity solvent and store it under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Precipitation is observed in my refrigerated this compound solution. Poor solubility at low temperatures or formation of insoluble degradation products.Allow the solution to warm to room temperature and check for dissolution. If precipitation persists, consider preparing a fresh, less concentrated solution or using a different solvent system.

Quantitative Data Summary

The following tables provide estimated stability data for this compound based on general knowledge of macrolide antibiotics. These are not experimentally verified values for this compound and should be used for guidance only.

Table 1: Estimated Half-Life of this compound under Different pH Conditions at 25°C

pHEstimated Half-Life (t½)Primary Degradation Pathway
3< 24 hoursAcid-catalyzed hydrolysis of the lactone ring
51-3 daysHydrolysis
7> 7 daysMinimal degradation
92-5 daysBase-catalyzed hydrolysis and other reactions

Table 2: Estimated Percentage of this compound Remaining after Storage at Different Temperatures (in a neutral pH buffer, protected from light)

Storage Duration4°C25°C40°C
24 hours>98%~95%<90%
7 days~95%<80%Significant degradation
30 days~90%Not recommendedNot recommended

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.[7][8]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.[9]

    • Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][7][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[11][12]

Methodology:

  • Chromatographic Conditions (starting point, optimization required):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan of this compound).

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 60°C) Stressed_Samples Stressed Samples (at time points) Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis Base Hydrolysis (0.1M NaOH, 60°C) Base_Hydrolysis->Stressed_Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal (60°C Solution) Thermal->Stressed_Samples Photolytic Photolytic (ICH Q1B) Photolytic->Stressed_Samples Methymycin_Stock This compound Stock (1 mg/mL) Methymycin_Stock->Acid_Hydrolysis Expose to Methymycin_Stock->Base_Hydrolysis Expose to Methymycin_Stock->Oxidation Expose to Methymycin_Stock->Thermal Expose to Methymycin_Stock->Photolytic Expose to Analysis HPLC-UV / LC-MS Analysis Stressed_Samples->Analysis Results Degradation Profile & Pathway ID Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Lactone_Ring_Opening Lactone Ring Opening Hydrolysis->Lactone_Ring_Opening Sugar_Moiety_Cleavage Sugar Moiety Cleavage Hydrolysis->Sugar_Moiety_Cleavage Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways for this compound.

References

overcoming low yields in the chemical synthesis of Methymycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of Methymycin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound that contribute to low overall yields?

A1: The total synthesis of this compound is a multi-step process with several challenging transformations that can significantly impact the overall yield. Key steps that often present difficulties include the stereocontrolled construction of the polyketide backbone, the glycosylation of the macrolactone with D-desosamine, and the macrolactonization to form the 12-membered ring. Each of these stages requires careful optimization of reaction conditions to minimize side reactions and maximize product formation.

Q2: How critical is the stereochemistry of the aglycone (methynolide) for the final yield and biological activity?

A2: The stereochemistry of the methynolide core is crucial. Incorrect stereoisomers can be difficult to separate and may not undergo subsequent reactions, such as glycosylation, efficiently. Furthermore, the biological activity of this compound is highly dependent on its specific three-dimensional structure. Therefore, establishing the correct stereocenters early in the synthesis is paramount for achieving a good overall yield of the biologically active product.

Q3: What are some common issues encountered during the glycosylation step with D-desosamine?

A3: Glycosylation of the methynolide aglycone with the protected D-desosamine sugar can be challenging due to the steric hindrance of the macrolactone. Common issues include low yields, formation of undesired anomers (α- vs. β-glycosides), and decomposition of the sugar or aglycone under harsh reaction conditions. The choice of glycosyl donor, promoter, and reaction conditions is critical for a successful glycosylation.[1][2]

Troubleshooting Guides

Problem 1: Low Yield in Macrolactonization

The formation of the 12-membered macrolactone ring is often a low-yielding step due to competing intermolecular polymerization and the inherent strain of the medium-sized ring.

Possible Causes & Solutions:

  • High Concentration: High concentrations favor intermolecular reactions.

    • Troubleshooting: Employ high-dilution conditions by slowly adding the seco-acid to a large volume of solvent.

  • Inefficient Activating Agent: The choice of lactonization agent is critical.

    • Troubleshooting: Several methods have been successfully employed. If one method gives a low yield, consider alternatives. Common successful methods include:

      • Yamaguchi Macrolactonization: Utilizes 2,4,6-trichlorobenzoyl chloride for the formation of a mixed anhydride.[1]

      • Mitsunobu Macrolactonization: Employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.[1]

      • Corey-Nicolaou Macrolactonization: Uses 2,2'-dipyridyl disulfide and triphenylphosphine.

  • Substrate Conformation: The conformation of the seco-acid may not be favorable for cyclization.

    • Troubleshooting: The presence of certain protecting groups or specific structural elements can influence the preferred conformation. It may be necessary to modify the synthetic route to install a different protecting group that favors a cyclization-competent conformation.

Problem 2: Poor Yield or Selectivity in Glycosylation

Attaching the D-desosamine sugar to the C-5 hydroxyl of methynolide can be inefficient and result in a mixture of anomers.

Possible Causes & Solutions:

  • Inappropriate Glycosyl Donor: The reactivity and stability of the glycosyl donor are key.

    • Troubleshooting: Trichloroacetimidate donors of D-desosamine are commonly used and have shown success. If this is not effective, other donors such as glycosyl halides or thioglycosides can be explored.[3]

  • Suboptimal Promoter/Catalyst: The choice of promoter activates the glycosyl donor and influences the stereochemical outcome.

    • Troubleshooting: For trichloroacetimidate donors, Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are common promoters. The concentration and temperature should be carefully optimized. Palladium-catalyzed glycosylation has also been reported as a highly stereoselective method.[2][4]

  • Steric Hindrance: The aglycone is a sterically demanding substrate.

    • Troubleshooting: Ensure that protecting groups on both the aglycone and the sugar do not further increase steric congestion around the reaction centers. It may be necessary to revise the protecting group strategy.

Problem 3: Difficulties with Stereocontrol during Polyketide Chain Assembly

Establishing the multiple stereocenters in the methynolide backbone with high fidelity is essential to avoid diastereomeric mixtures that are difficult to separate and can lead to lower yields in subsequent steps.

Possible Causes & Solutions:

  • Ineffective Chiral Auxiliary or Catalyst: The method used to induce asymmetry is not performing optimally.

    • Troubleshooting: Several strategies exist for stereocontrolled aldol reactions, which are key to building the backbone. These include:

      • Evans Aldol Reaction: Utilizes chiral oxazolidinone auxiliaries to direct the stereochemical outcome.[1]

      • Substrate-Controlled Aldol Reactions: Where existing stereocenters in the molecule direct the stereochemistry of newly formed centers.

      • Chiral Catalysts: Proline and its derivatives, as well as metal-based chiral Lewis acids, can catalyze stereoselective aldol additions.

  • Poor Reaction Conditions: Temperature, solvent, and stoichiometry can all affect the diastereoselectivity.

    • Troubleshooting: Carefully control the reaction temperature, as lower temperatures often lead to higher selectivity. The choice of solvent and the precise stoichiometry of reagents should also be systematically optimized.

Data Presentation

Table 1: Comparison of Macrolactonization Methods for Methynolide Synthesis

MethodActivating AgentTypical YieldsReference
Yamaguchi2,4,6-Trichlorobenzoyl chloride, DMAPGood to Excellent[1]
MitsunobuDEAD/DIAD, PPh₃Moderate to Good[1]
Corey-Nicolaou2,2'-Dipyridyl disulfide, PPh₃Moderate to GoodN/A

Table 2: Glycosylation Conditions for this compound Synthesis

Glycosyl DonorPromoter/CatalystSolventTemperatureTypical YieldsReference
D-desosamine trichloroacetimidateTMSOTf or BF₃·OEt₂Dichloromethane-78 °C to 0 °CModerate[3]
α-L-Boc-pyranonePd(0) catalystTetrahydrofuranRoom Temp86%[2]
β-D-pyranonePd(0) catalystTetrahydrofuranRoom Temp90%[2]

Experimental Protocols

Protocol 1: Yamaguchi Macrolactonization of Seco-Acid

  • Preparation: The seco-acid is dissolved in a large volume of a non-polar solvent like toluene under an inert atmosphere (e.g., argon).

  • Activation: To this solution, triethylamine is added, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride at room temperature. The reaction is stirred for 1-2 hours.

  • Cyclization: The resulting mixed anhydride solution is then added dropwise via a syringe pump over several hours to a refluxing solution of 4-dimethylaminopyridine (DMAP) in a large volume of the same solvent.

  • Workup: After the addition is complete, the reaction is stirred for an additional period, then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Palladium-Catalyzed Glycosylation

  • Preparation: To a solution of the methynolide aglycone and the glycosyl donor (e.g., a pyranone derivative) in an appropriate solvent like tetrahydrofuran (THF), add the palladium catalyst (e.g., Pd(PPh₃)₄).[2]

  • Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the glycosylated product.

Visualizations

methymycin_synthesis_workflow start Precursor Fragments backbone Polyketide Backbone Assembly (e.g., Evans Aldol) start->backbone Stereocontrolled Reactions seco_acid Seco-Acid Formation backbone->seco_acid macrolactonization Macrolactonization (e.g., Yamaguchi) seco_acid->macrolactonization High Dilution methynolide Methynolide (Aglycone) macrolactonization->methynolide glycosylation Glycosylation with D-desosamine methynolide->glycosylation This compound This compound glycosylation->this compound

Caption: A simplified workflow of the total synthesis of this compound.

troubleshooting_logic start Low Yield Observed step_id Identify Problematic Step start->step_id macrolac Macrolactonization? step_id->macrolac Yes glyco Glycosylation? step_id->glyco No stereo Stereocontrol? step_id->stereo No macrolac_sol Troubleshoot Macrolactonization: - Check Dilution - Change Activating Agent - Re-evaluate Conformation macrolac->macrolac_sol glyco_sol Troubleshoot Glycosylation: - Change Glycosyl Donor - Optimize Promoter - Adjust Protecting Groups glyco->glyco_sol stereo_sol Troubleshoot Stereocontrol: - Change Chiral Auxiliary/Catalyst - Optimize Reaction Conditions (Temp, Solvent) stereo->stereo_sol

Caption: A logical diagram for troubleshooting low yields in this compound synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for methymycin and removing related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during this compound purification?

A1: this compound-related impurities can be broadly categorized into three groups:

  • Biosynthetic Impurities: These are structurally similar macrolides co-produced by Streptomyces venezuelae. Due to the flexibility of the polyketide synthase enzymes involved in this compound biosynthesis, several related compounds can be generated.[1][2]

  • Degradation Products: this compound can degrade under various conditions, such as exposure to acidic or basic environments, light, or oxidizing agents.

  • Process-Related Impurities: These can include residual solvents, reagents, or contaminants from the fermentation and purification processes.

Q2: What are the initial recommended steps for purifying crude this compound extract?

A2: A common starting point for this compound purification involves liquid-liquid extraction followed by crystallization. The crude fermentation broth is typically alkalinized and extracted with a water-immiscible organic solvent.[3] The organic extract is then concentrated, and this compound is crystallized, often by the addition of a non-polar solvent.[3]

Q3: Which analytical technique is most suitable for monitoring the purity of this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of this compound and quantifying related impurities. A well-developed HPLC method can separate this compound from its biosynthetic and degradation-related impurities, allowing for accurate purity assessment at each stage of the purification process.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am not getting good separation between this compound and its impurities on my HPLC. What can I do?

A4: Poor resolution in HPLC can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of the organic modifier can improve the separation of closely eluting peaks.

  • Adjust pH of the Mobile Phase: The retention of ionizable compounds like this compound and its impurities is highly dependent on the pH of the mobile phase. Small adjustments to the pH can significantly alter selectivity and improve resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to exploit different separation mechanisms.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Decrease Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Try injecting a smaller volume of your sample.

Q5: My HPLC baseline is noisy, making it difficult to detect small impurity peaks. What is the cause?

A5: A noisy baseline can obscure low-level impurities. Common causes and solutions include:

  • Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.45 µm or 0.22 µm filter.

  • Air Bubbles in the System: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles.

  • Detector Issues: A failing lamp or a contaminated flow cell can cause baseline noise. Clean the flow cell according to the manufacturer's instructions or replace the lamp if necessary.

  • Leaks: Check all fittings for leaks, as these can cause pressure fluctuations and a noisy baseline.

Crystallization

Q6: My this compound is not crystallizing from the solution; it remains as an oil. What should I do?

A6: "Oiling out" instead of crystallization is a common issue. Here are some strategies to promote crystal formation:

  • Reduce Supersaturation: Oiling out often occurs when the solution is too supersaturated. Try diluting the solution with a small amount of the solvent in which this compound is more soluble before adding the anti-solvent.

  • Slow Down the Crystallization Process: Rapid addition of the anti-solvent can lead to oiling out. Add the anti-solvent slowly while vigorously stirring. Also, try cooling the solution more slowly.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the liquid level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a few crystals of pure this compound, add a tiny amount to the supersaturated solution to induce crystallization.

  • Change the Solvent System: Experiment with different solvent/anti-solvent combinations. A patent for this compound suggests crystallization from absolute ethanol or a mixture of chloroform and a hexane fraction.[3]

Q7: The yield of my crystallized this compound is very low. How can I improve it?

A7: Low crystallization yield can be addressed by:

  • Optimizing Solvent Volumes: Using an excessive amount of the primary solvent will require a very large volume of anti-solvent and can lead to significant product loss in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cooling to a Lower Temperature: Ensure the crystallization mixture is thoroughly cooled to maximize the amount of product that crystallizes out of solution.

  • Concentrating the Mother Liquor: The filtrate after the first crystallization may still contain a significant amount of dissolved this compound. Concentrating this mother liquor and attempting a second crystallization can improve the overall yield.[3]

Data Presentation

Table 1: Common Biosynthetic Impurities of this compound

Impurity NameStructural Difference from this compoundPotential for Co-elution in HPLC
Neothis compoundPositional isomer (hydroxylation at C12 instead of C10)[1]High
Novathis compoundDihydroxylated (hydroxylation at both C10 and C12)[1]Medium
YC-17Precursor (lacks the C10 hydroxyl group)[1]Low
Narbomycin14-membered macrolide ring precursor to pikromycin[1][2]Low to Medium
Pikromycin14-membered macrolide co-metabolite[1][2]Low to Medium

Table 2: Suggested Forced Degradation Conditions for this compound

ConditionReagent/ParametersPurpose
Acid Hydrolysis0.1 M HCl, 60°C, 24hTo identify acid-labile degradation products.[4]
Base Hydrolysis0.1 M NaOH, 60°C, 24hTo identify base-labile degradation products.[4]
Oxidation3% H₂O₂, Room Temp, 24hTo identify oxidative degradation products.[4]
PhotodegradationExposed to UV light (e.g., 254 nm) and visible lightTo identify light-sensitive degradation products.[4]
Thermal Degradation80°C, 48h (solid state)To assess thermal stability and identify thermolytic degradation products.

Experimental Protocols

Protocol 1: HPLC Method for this compound Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its related impurities. Optimization will likely be required based on the specific impurity profile and HPLC system used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 223 nm (this compound has a UV absorbance maximum around 223 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.

  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M HCl, and dilute with mobile phase to the working concentration.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase to the working concentration.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., in a photostability chamber) for a defined period. Analyze the sample at different time points.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Compare the chromatograms to identify and quantify the degradation products.

Visualizations

methymycin_biosynthesis cluster_pikA pikA Locus (Polyketide Synthase) cluster_des des Locus (Desosamine Biosynthesis) PikAI PikAI PikAII PikAII PikAIII PikAIII PikAIV PikAIV Macrolactone 10-Deoxymethynolide (12-membered ring) & Narbonolide (14-membered ring) PikAIV->Macrolactone Cyclization des_genes des Genes YC17 YC-17 des_genes->YC17 Glycosylation PikC PikC (P450 Hydroxylase) This compound This compound PikC->this compound C10 Hydroxylation Neothis compound Neothis compound PikC->Neothis compound C12 Hydroxylation PikD PikD (Transcriptional Activator) cluster_pikA cluster_pikA PikD->cluster_pikA Activation Propionyl_CoA Propionyl-CoA + Methylmalonyl-CoA Propionyl_CoA->PikAI Initiation Macrolactone->YC17 YC17->PikC

Caption: Simplified this compound Biosynthesis Pathway.

hplc_troubleshooting_workflow start Poor Peak Resolution check_mobile_phase Optimize Mobile Phase? - Adjust organic/aqueous ratio - Adjust pH start->check_mobile_phase check_column Change Column? - Different stationary phase check_mobile_phase->check_column No Improvement good_resolution Good Resolution Achieved check_mobile_phase->good_resolution Improved check_flow_rate Adjust Flow Rate? - Decrease for better resolution check_column->check_flow_rate No Improvement check_column->good_resolution Improved check_injection_vol Decrease Injection Volume? check_flow_rate->check_injection_vol No Improvement check_flow_rate->good_resolution Improved check_injection_vol->good_resolution Improved

References

Technical Support Center: Enhancing Methymycin Biosynthetic Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the expression of the methymycin biosynthetic gene cluster (BGC).

Frequently Asked Questions (FAQs)

Q1: My culture is growing well, but I'm seeing low or no this compound production. What are the initial troubleshooting steps?

A1: High biomass does not always correlate with high secondary metabolite production. This compound is a secondary metabolite, and its production is often initiated during the stationary phase of growth. Here are the initial steps to take:

  • Confirm Growth Phase: Ensure your culture has entered the stationary phase before expecting significant product yield.

  • Verify Medium Composition: An overabundance of easily metabolized carbon or nitrogen sources can suppress secondary metabolism.[1][2]

  • Check and Control pH: The pH of the culture medium significantly impacts the activity of biosynthetic enzymes. Drastic shifts during fermentation can inhibit production.[1][2] It is advisable to monitor and maintain the pH within the optimal range for your host strain.

  • Ensure Adequate Aeration: Oxygen is crucial for the growth of producer organisms like Streptomyces and for the function of many enzymes in the biosynthetic pathway.[1][2]

  • Assess Genetic Stability: Repeated subculturing can lead to genetic instability and reduced productivity. It is recommended to use a fresh stock culture if this is suspected.[2]

Q2: What are the common strategies for genetically engineering the this compound BGC for enhanced expression?

A2: Several genetic engineering strategies can be employed to boost the expression of the this compound BGC:

  • Promoter Engineering: Replace the native promoter with a strong, constitutive promoter to drive high-level transcription of the entire gene cluster.[3][4]

  • Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to the activation of silent or poorly expressed BGCs.[3]

  • Regulator Manipulation: Overexpress pathway-specific positive regulators or inactivate negative regulators to upregulate transcription of the biosynthetic genes.[3][5]

  • Increasing Gene Copy Number: Introducing the BGC on a high-copy-number plasmid or integrating multiple copies into the host chromosome can increase the template for transcription and translation.[6]

Q3: Is heterologous expression a viable option for this compound production, and what are the advantages?

A3: Yes, heterologous expression is a powerful and widely used strategy for producing natural products like this compound.[7][8] Its main advantages include:

  • Overcoming Native Host Limitations: It allows for the expression of BGCs from strains that are difficult to cultivate or genetically manipulate.[3]

  • Access to Advanced Genetic Tools: Well-characterized heterologous hosts often have a more extensive set of genetic tools for manipulation and optimization.[3]

  • Cleaner Background: Heterologous hosts that do not produce competing secondary metabolites can simplify downstream purification and analysis.[9]

  • Potential for Higher Yields: By removing the BGC from its native complex regulatory networks, it is often possible to achieve higher production levels.[7][10]

Q4: How can I increase the supply of precursors for this compound biosynthesis?

A4: this compound is a polyketide, and its biosynthesis depends on the availability of specific starter and extender units derived from primary metabolism. Strategies to enhance precursor supply include:

  • Metabolic Engineering of the Host: Engineer the host's central carbon metabolism to channel more flux towards the required precursors, such as propionyl-CoA and (2S)-methylmalonyl-CoA.[11]

  • Precursor Feeding: Supplement the fermentation medium with precursors that can be directly incorporated into the this compound backbone.[1]

  • Engineering the Shikimate Pathway: If aromatic precursors are required for starter units, engineering the shikimate pathway can increase their availability.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production experiments.

Problem Possible Cause Recommended Solution
Low or No this compound Titer Despite Good Cell Growth Carbon catabolite repressionOptimize the carbon source. Avoid high concentrations of rapidly metabolized sugars like glucose. Consider using alternative carbon sources or a fed-batch strategy.[1]
Suboptimal pHMonitor the pH throughout the fermentation. Use buffers in the medium (e.g., CaCO3) or implement automated pH control to maintain the optimal range (typically pH 6.0-8.0 for Streptomyces).[1][12]
Insufficient aeration/dissolved oxygenIncrease agitation speed, use baffled flasks for shake flask cultures, or increase the sparging rate in a bioreactor to improve oxygen transfer.[1][2]
Metabolic bottleneck in the biosynthetic pathwayAnalyze fermentation broth for the accumulation of intermediates using LC-MS. Consider precursor feeding to bypass the bottleneck.[1]
Inconsistent Yields Between Batches Inoculum variabilityStandardize the age and size of the inoculum. Use a consistent seed culture protocol.[13]
Media component degradationEnsure proper sterilization procedures that do not degrade heat-sensitive components of the medium.[2]
ContaminationPerform microscopic examination and plate cultures on general-purpose media to check for contaminants. Reinforce aseptic techniques.[2]
Difficulty in Heterologous Expression of the BGC Large size and high GC content of the BGCUse specialized cloning vectors designed for large DNA fragments, such as Streptomyces Artificial Chromosomes (pSBAC).[7][10] Consider dividing the cluster into smaller, more manageable fragments.
Codon usage mismatchSynthesize and express genes with codons optimized for the heterologous host.
Lack of necessary precursors in the heterologous hostEngineer the host to produce the required starter and extender units or supplement the medium with these precursors.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the enhancement of polyketide production from various studies.

Table 1: Enhancement of Polyketide Production via Heterologous Expression

Polyketide Host Strain Enhancement Strategy Fold Increase in Yield Reference
10-deoxymethynolide (Pikromycin derivative)S. lividanspSBAC-driven heterologous expression1.6[7]
10-deoxymethynolide (Pikromycin derivative)S. coelicolorpSBAC-driven heterologous expression1.8[7]
Chrysomycin AStreptomyces sp. 891Optimization of fermentation conditions and medium~5[13]

Table 2: Example of Fermentation Parameter Optimization for Polyketide Production

Parameter Initial Condition Optimized Condition Resulting Yield Reference
Chrysomycin A Production [13]
Fermentation Time-168 h-
Seed Age-48 h-
Initial pH-6.5-
Inoculum Amount-5.0%-
Shaking Speed-220 rpm-
Final Yield ~730 mg/L3648 ± 119 mg/L

Experimental Protocols

Protocol 1: Heterologous Expression of the this compound BGC in Streptomyces lividans

This protocol provides a general workflow for the heterologous expression of a large BGC like that of this compound.

  • BGC Cloning:

    • Isolate high-molecular-weight genomic DNA from the native this compound producer.

    • Amplify the entire BGC using long-range PCR or clone it using a suitable large-fragment cloning vector system like pSBAC.[7]

    • Verify the integrity and sequence of the cloned BGC.

  • Host Strain Preparation:

    • Prepare competent cells of a suitable Streptomyces host strain (e.g., S. lividans or S. coelicolor). These strains are often engineered to remove competing native BGCs.[9]

  • Transformation/Conjugation:

    • Introduce the plasmid carrying the this compound BGC into the chosen Streptomyces host. Intergeneric conjugation from E. coli is a common method for transferring large plasmids.[7]

  • Selection and Verification of Exconjugants:

    • Select for exconjugants on appropriate antibiotic-containing media.

    • Verify the presence of the complete BGC in the heterologous host using PCR.

  • Fermentation and Production Analysis:

    • Inoculate a seed culture of the engineered strain in a suitable liquid medium (e.g., TSB).

    • Transfer the seed culture to a production medium designed for secondary metabolite production.

    • Incubate under optimal fermentation conditions (e.g., 28-30°C, 200-250 rpm).

    • Harvest the culture broth after a suitable incubation period (e.g., 7-10 days).

  • Extraction and Quantification:

    • Extract the this compound from the culture broth using an organic solvent such as ethyl acetate.

    • Concentrate the organic extract and analyze the this compound content using High-Performance Liquid Chromatography (HPLC) against a known standard.[1]

Protocol 2: Optimization of Fermentation Medium for Enhanced this compound Production

This protocol outlines a systematic approach to optimizing the components of the fermentation medium.

  • One-Factor-at-a-Time (OFAT) Screening:

    • Establish a baseline production medium.

    • Systematically vary the concentration of one component at a time (e.g., carbon source, nitrogen source, inorganic salts) while keeping others constant.[13]

    • Evaluate the effect of each component on this compound yield to identify the most influential factors.

  • Carbon Source Optimization:

    • Test various carbon sources (e.g., glucose, starch, glycerol, maltose) at different concentrations to determine the best source for this compound production.[14]

  • Nitrogen Source Optimization:

    • Evaluate different organic and inorganic nitrogen sources (e.g., soybean meal, yeast extract, peptone, ammonium sulfate) to find the one that maximizes yield.

  • Statistical Optimization (e.g., Response Surface Methodology):

    • Once the key medium components are identified, use a statistical method like Response Surface Methodology (RSM) to determine the optimal concentrations of these components and analyze their interactions.

  • Validation Experiment:

    • Conduct a fermentation using the final optimized medium to confirm the predicted increase in this compound yield.[12]

Visualizations

experimental_workflow cluster_cloning BGC Cloning cluster_expression Heterologous Expression cluster_production Production & Analysis genomic_dna Isolate Genomic DNA clone_bgc Clone this compound BGC genomic_dna->clone_bgc verify_clone Verify Cloned BGC clone_bgc->verify_clone transform Transform/Conjugate BGC into Host verify_clone->transform prepare_host Prepare Host Strain (e.g., S. lividans) prepare_host->transform select_colonies Select & Verify Exconjugants transform->select_colonies fermentation Fermentation select_colonies->fermentation extraction Extract this compound fermentation->extraction hplc Quantify via HPLC extraction->hplc

Caption: Workflow for heterologous expression of the this compound BGC.

troubleshooting_logic start Low this compound Yield check_growth Is cell growth optimal? start->check_growth check_conditions Check Fermentation Conditions (pH, Aeration, Temp) check_growth->check_conditions Yes check_media Check Medium Composition (C/N sources) check_growth->check_media No check_genetics Check Genetic Integrity check_conditions->check_genetics optimize_conditions Optimize Conditions check_conditions->optimize_conditions optimize_media Optimize Medium check_media->optimize_media use_fresh_stock Use Fresh Stock check_genetics->use_fresh_stock yield_improved Yield Improved? optimize_conditions->yield_improved optimize_media->yield_improved use_fresh_stock->yield_improved

Caption: Logic diagram for troubleshooting low this compound yield.

signaling_pathway cluster_regulation Regulatory Control cluster_biosynthesis Biosynthesis pos_reg Positive Regulator (e.g., Pathway-Specific Activator) bgc_transcription This compound BGC Transcription pos_reg->bgc_transcription Activates neg_reg Negative Regulator (e.g., Repressor) neg_reg->bgc_transcription Represses pks_translation Polyketide Synthase Translation bgc_transcription->pks_translation methymycin_synthesis This compound Biosynthesis pks_translation->methymycin_synthesis This compound This compound methymycin_synthesis->this compound precursors Primary Metabolism (Precursors) precursors->methymycin_synthesis

Caption: Simplified regulatory pathway for this compound biosynthesis.

References

troubleshooting inconsistent bioactivity results in Methymycin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in methymycin bioactivity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound?

Inconsistent MIC values for this compound can stem from several factors throughout the experimental workflow. Here are the most common culprits and how to address them:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than intended bacterial load can overwhelm the antibiotic, leading to falsely high MICs, while a low inoculum can result in artificially low MICs.

    • Troubleshooting: Always standardize your inoculum using a McFarland standard to ensure a consistent starting bacterial concentration (typically ~5 x 10^5 CFU/mL for broth microdilution).[1] Prepare fresh inoculums for each experiment and use them within 15 minutes of standardization.[2]

  • This compound Stock Solution: The integrity of your this compound stock solution is paramount. Improper preparation or storage can lead to degradation and loss of potency.

    • Troubleshooting: this compound is only slightly soluble in water. Prepare a concentrated stock solution in a suitable organic solvent like ethanol or DMSO before making serial dilutions in your test medium.[3] Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles.[4][5] Always prepare fresh working dilutions for each assay.

  • Assay Medium: The composition of the culture medium can significantly influence this compound's bioactivity.

    • Troubleshooting:

      • pH: The bioactivity of macrolide antibiotics can be pH-dependent. Ensure the pH of your Mueller-Hinton Broth (MHB) is standardized to 7.3 ± 0.1.[6][7]

      • Cations: Divalent cations like Ca²⁺ and Mg²⁺ can affect the activity of some antibiotics against certain bacteria.[8][9][10] Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistent and physiologically relevant ion concentrations.[6][11][12]

  • Incubation Conditions: Time and temperature of incubation must be strictly controlled.

    • Troubleshooting: Incubate your assay plates at 35-37°C for 16-20 hours for most standard bacterial strains.[13][14] Ensure your incubator maintains a consistent temperature and humidity.

Q2: My this compound solution appears cloudy when I add it to the broth. Is this a problem?

Yes, this is a significant issue. Cloudiness or precipitation indicates that the this compound is not fully dissolved, which will lead to inaccurate and unreliable bioactivity results.

  • Troubleshooting:

    • Solvent Choice: Ensure you are first dissolving the this compound powder in an appropriate organic solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution before diluting it into the aqueous Mueller-Hinton Broth.[3]

    • Working Concentration: Avoid making large initial dilutions directly into the broth. Perform serial dilutions from your concentrated stock to reach the desired final concentrations in the assay plate.

    • Vortexing: Ensure thorough mixing after each dilution step.

Q3: I suspect my this compound has degraded. How can I tell, and what should I do?

Degradation of this compound will lead to a decrease in its bioactivity and inconsistent assay results.

  • Signs of Degradation: A significant and consistent increase in your MIC values over time for a quality control strain is a strong indicator of this compound degradation.

  • Prevention and Solution:

    • Proper Storage: Store this compound powder in a cool, dry, and dark place as specified by the manufacturer. Store stock solutions in single-use aliquots at -20°C or below.[4][5]

    • Fresh Preparations: If you suspect degradation, discard the old stock solution and prepare a fresh one from the powdered compound.

    • Quality Control: Regularly test your this compound against a known quality control bacterial strain (e.g., Staphylococcus aureus ATCC 29213) to monitor its potency.

Q4: Can impurities in my this compound sample affect the bioactivity results?

Yes. The biosynthesis of this compound can sometimes result in the production of related macrolide derivatives.[15][16][17] These derivatives may have different bioactivities.

  • Troubleshooting:

    • Source of this compound: Use a high-purity this compound standard from a reputable supplier.

    • Characterization: If you are producing or isolating this compound, ensure its purity is confirmed through analytical methods like HPLC or mass spectrometry.

Quantitative Data Summary

Table 1: Common Factors Leading to Inconsistent this compound MIC Values

FactorPotential Cause of InconsistencyRecommended Action
Inoculum Density Too high or too low bacterial concentration.Standardize inoculum to 0.5 McFarland (~5 x 10^5 CFU/mL).[1]
This compound Solubility Precipitation in aqueous media.Dissolve in an organic solvent (e.g., DMSO, ethanol) before diluting in broth.[3]
Stock Solution Stability Degradation due to improper storage or multiple freeze-thaw cycles.Aliquot stock solutions and store at ≤ -20°C. Prepare fresh working solutions.[4][5]
Media pH Variation in broth pH affecting drug activity.Use Mueller-Hinton Broth with a standardized pH of 7.3 ± 0.1.[6][7]
Cation Concentration Inconsistent levels of Ca²⁺ and Mg²⁺ in the media.Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6][11][12]
Incubation Time Non-standardized incubation periods.Incubate for a consistent 16-20 hours at 35-37°C.[13][14]

Experimental Protocols

Detailed Methodology: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: a. Weigh out the required amount of high-purity this compound powder. b. Dissolve the powder in 100% DMSO or ethanol to a concentration of at least 1000 µg/mL (e.g., 1280 µg/mL).[2] This will be your stock solution. c. Aliquot the stock solution into sterile, single-use tubes and store at -20°C or below.[4][5]

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Within 15 minutes, dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL. The final desired concentration in the wells will be ~5 x 10^5 CFU/mL.[2]

  • Preparation of Assay Plate: a. Use a sterile 96-well microtiter plate. b. Add 100 µL of CAMHB to all wells. c. Add an additional 100 µL of your highest concentration of this compound working solution to the first column of wells. This will be your starting concentration for serial dilution. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. e. Your plate should now have 100 µL of varying this compound concentrations in each well. f. Designate a well with no this compound as a positive control (bacterial growth) and a well with only un-inoculated media as a negative control (sterility).

  • Inoculation and Incubation: a. Add 10 µL of the diluted bacterial inoculum (from step 2d) to each well, except for the negative control. This brings the final volume in each well to 110 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13][14]

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[2][13] This can be determined by visual inspection or using a microplate reader.

Visualizations

Methymycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Exit_Tunnel Nascent Peptide Exit Tunnel Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes peptide bond formation This compound This compound This compound->Peptidyl_Transferase_Center Binds to PTC Inhibition Inhibition This compound->Inhibition tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Binds to PTC Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound in the bacterial ribosome.

Troubleshooting_Workflow Start Inconsistent Bioactivity Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Stock Prepare Fresh this compound Stock Solution Check_Inoculum->Check_Stock If inoculum is correct Check_Media Use Cation-Adjusted Mueller-Hinton Broth (pH 7.3) Check_Stock->Check_Media If stock is fresh Check_Protocol Review Assay Protocol (Incubation, Dilutions) Check_Media->Check_Protocol If media is correct Consistent_Results Consistent Results Achieved Check_Protocol->Consistent_Results If protocol is followed

Caption: Logical workflow for troubleshooting inconsistent this compound bioactivity.

MIC_Assay_Workflow A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of this compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Standardized Bacteria B->D C->D E Incubate 16-20h at 37°C D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Experimental workflow for determining this compound's MIC.

References

Technical Support Center: Optimization of Precursor Supply for Methymycin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of precursor supply for methymycin biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for this compound biosynthesis?

A1: The biosynthesis of the this compound polyketide backbone, 10-deoxymethynolide, is initiated with a propionyl-CoA starter unit and extended by five molecules of methylmalonyl-CoA. Therefore, the intracellular availability of propionyl-CoA and methylmalonyl-CoA is critical for efficient this compound production.

Q2: My Streptomyces venezuelae culture is showing poor growth and low this compound yield. What are the potential causes related to precursor supply?

A2: Low this compound yield can be attributed to several factors related to precursor availability:

  • Insufficient Precursor Pools: The intracellular concentrations of propionyl-CoA and methylmalonyl-CoA may be limiting.

  • Competition with Other Metabolic Pathways: The precursors for this compound are also utilized in primary metabolism (e.g., the TCA cycle) and other secondary metabolite biosynthetic pathways.[1]

  • Suboptimal Culture Conditions: The composition of the fermentation medium, pH, and temperature can significantly impact the generation of precursor molecules.[2][3]

Q3: How can I increase the intracellular pool of propionyl-CoA?

A3: Several metabolic engineering strategies can be employed to increase propionyl-CoA levels:

  • Supplementation of the culture medium with precursors like propionic acid or valine.[4]

  • Overexpression of genes involved in propionyl-CoA synthesis, such as propionyl-CoA synthetase.

  • Engineering metabolic pathways to channel intermediates towards propionyl-CoA formation.[5] There are several known pathways for de novo synthesis of propionyl-CoA, including the 2-oxobutyrate pathway and the methylmalonyl-CoA pathway.[4]

Q4: What are the key strategies to enhance the supply of methylmalonyl-CoA?

A4: Enhancing methylmalonyl-CoA supply is a crucial step for improving this compound yield. Key strategies include:

  • Overexpression of propionyl-CoA carboxylase (PCC): This enzyme catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA.[6]

  • Overexpression of methylmalonyl-CoA mutase: This enzyme isomerizes succinyl-CoA from the TCA cycle to methylmalonyl-CoA.[7] However, the direction of this reaction can be a crucial factor.

  • Deletion of competing pathways: Knocking out genes that divert methylmalonyl-CoA to other metabolic routes can increase its availability for this compound biosynthesis.[6]

Q5: Can the regulation of gene expression be manipulated to improve precursor supply?

A5: Yes, manipulating regulatory genes is an effective strategy. Overexpressing positive regulators or deleting negative regulators of the precursor biosynthetic pathways can significantly increase the transcription of key enzymes, leading to higher precursor availability and ultimately, enhanced this compound production.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low this compound Titer Insufficient Propionyl-CoA Supply: The starter unit for this compound biosynthesis is limited.1. Supplement the fermentation medium with propionic acid (0.1-1 g/L). 2. Overexpress a propionyl-CoA synthetase gene (prpE). 3. Engineer a heterologous pathway for propionyl-CoA production.
Insufficient Methylmalonyl-CoA Supply: The extender units for polyketide chain elongation are limited.1. Overexpress the propionyl-CoA carboxylase (PCC) genes (pccA, pccB).[6] 2. Overexpress methylmalonyl-CoA mutase (mutA, mutB) to channel flux from the TCA cycle.[7] 3. Delete genes of competing pathways, such as the methylmalonyl-CoA decarboxylase gene.
Accumulation of Intermediate Metabolites Bottleneck in the this compound Biosynthetic Pathway: A specific enzyme in the PKS module may be inefficient.1. Analyze the expression levels of the individual PKS genes (pikA locus). 2. Consider codon optimization of the PKS genes for the expression host.
Feedback Inhibition: High concentrations of precursors or the final product may inhibit key enzymes in the biosynthetic pathway.1. Investigate potential feedback inhibition mechanisms for key enzymes like PCC. 2. Engineer feedback-resistant enzyme variants through site-directed mutagenesis.
Inconsistent Production Across Batches Variability in Fermentation Conditions: Inconsistent medium composition, pH, or aeration can affect precursor metabolism.1. Standardize and optimize fermentation protocols.[3] 2. Monitor and control key fermentation parameters in real-time.
High Cell Density but Low Specific Productivity Metabolic Burden: Overexpression of heterologous genes can place a significant metabolic load on the host, diverting resources away from secondary metabolite production.1. Use inducible promoters to control the timing and level of gene expression. 2. Optimize the expression levels of the engineered pathway genes.

Quantitative Data on Precursor Supply Engineering for Polyketide Biosynthesis

The following table summarizes the impact of various metabolic engineering strategies on the production of polyketide antibiotics, providing insights applicable to this compound biosynthesis.

AntibioticEngineering StrategyHost OrganismFold Increase in YieldReference
CarrimycinOverexpression of a positive regulator (bsm42)Streptomyces spiramyceticus~9[8]
AscomycinDeletion of GlnB and co-overexpression of PCC subunitsStreptomyces hygroscopicus1.9
Ansamitocin P-3Inactivation of methylmalonyl-CoA mutase (asm2277)Actinosynnema pretiosum3[6]
Ansamitocin P-3Overexpression of PCC genesActinosynnema pretiosum1.6 - 3[6]
MilbemycinOverexpression of acetyl-CoA carboxylase (ACC) and fine-tuning of propionyl-CoA supplyStreptomyces bingchenggensis1.4[9]

Key Experimental Protocols

Protocol 1: Overexpression of Propionyl-CoA Carboxylase (PCC)

Objective: To increase the intracellular concentration of methylmalonyl-CoA by overexpressing the genes encoding for PCC.

Methodology:

  • Gene Amplification: Amplify the PCC gene cassette (containing pccA and pccB genes) from the genomic DNA of Streptomyces coelicolor A3(2) using PCR with primers containing appropriate restriction sites.

  • Vector Construction: Ligate the amplified PCC cassette into an integrative expression vector (e.g., pSET152-derived vector) under the control of a strong constitutive promoter (e.g., ermEp*).

  • Host Transformation: Introduce the recombinant plasmid into the this compound-producing strain, Streptomyces venezuelae, via protoplast transformation or intergeneric conjugation from E. coli.

  • Strain Verification: Confirm the integration of the expression cassette into the host genome by PCR analysis.

  • Fermentation and Analysis: Cultivate the engineered strain and the wild-type strain under standard fermentation conditions. Quantify this compound production using HPLC-MS.

Protocol 2: Deletion of a Competing Pathway Gene

Objective: To increase the availability of a precursor by deleting a gene in a competing metabolic pathway.

Methodology:

  • Construction of a Gene Disruption Cassette: Amplify the upstream and downstream flanking regions of the target gene (e.g., methylmalonyl-CoA decarboxylase) and clone them into a temperature-sensitive, conjugative vector containing a selectable marker (e.g., apramycin resistance).

  • Conjugation and Homologous Recombination: Transfer the disruption vector from E. coli to S. venezuelae via intergeneric conjugation. Select for single-crossover integrants at a non-permissive temperature.

  • Selection for Double Crossover: Culture the single-crossover mutants at a permissive temperature without antibiotic selection to facilitate the second crossover event (excision of the vector). Screen for colonies that have lost the vector backbone but retained the gene deletion.

  • Genotypic Confirmation: Verify the gene deletion by PCR and Southern blot analysis.

  • Phenotypic Analysis: Compare the this compound production of the knockout mutant with the wild-type strain in fermentation experiments.

Visualizations

Methymycin_Precursor_Supply cluster_primary_metabolism Primary Metabolism cluster_precursor_synthesis Precursor Synthesis cluster_methymycin_biosynthesis This compound Biosynthesis cluster_optimization_strategies Optimization Strategies Central Carbon Metabolism Central Carbon Metabolism Succinyl-CoA Succinyl-CoA Central Carbon Metabolism->Succinyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA->Methylmalonyl-CoA Methylmalonyl-CoA Mutase Propionate Propionate Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA Propionyl-CoA Synthetase Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) 10-deoxymethynolide 10-deoxymethynolide Propionyl-CoA->10-deoxymethynolide Starter Unit Methylmalonyl-CoA->10-deoxymethynolide Extender Units This compound This compound 10-deoxymethynolide->this compound Post-PKS Modifications Overexpress PCC Overexpress PCC Overexpress PCC->Propionyl-CoA Overexpress PCC->Methylmalonyl-CoA Overexpress Mutase Overexpress Mutase Overexpress Mutase->Succinyl-CoA Overexpress Mutase->Methylmalonyl-CoA Supplement Propionate Supplement Propionate Supplement Propionate->Propionate Delete Competing Pathways Delete Competing Pathways Delete Competing Pathways->Methylmalonyl-CoA

Caption: Metabolic pathways for this compound precursor supply and optimization strategies.

Experimental_Workflow_Gene_Overexpression A 1. PCR Amplification of Target Gene (e.g., pccA/B) B 2. Ligation into Expression Vector (e.g., pSET152 derivative) A->B C 3. Transformation of S. venezuelae (Protoplast or Conjugation) B->C D 4. Selection of Recombinant Strains C->D E 5. PCR Verification of Integration D->E F 6. Fermentation and Titer Analysis (HPLC-MS) E->F G 7. Comparison with Wild-Type F->G

Caption: Experimental workflow for gene overexpression to enhance precursor supply.

Troubleshooting_Logic Start Low this compound Yield Q1 Is cell growth normal? Start->Q1 A1_Yes Proceed to Precursor Analysis Q1->A1_Yes Yes A1_No Optimize Fermentation Medium and Growth Conditions Q1->A1_No No Q2 Are precursor concentrations low? (Propionyl-CoA / Methylmalonyl-CoA) A1_Yes->Q2 A2_Yes Implement Precursor Engineering Strategies (Overexpression, Deletion) Q2->A2_Yes Yes A2_No Investigate PKS Expression and Post-PKS Modifications Q2->A2_No No

Caption: A logical troubleshooting workflow for low this compound yield.

References

Technical Support Center: Strategies to Minimize Byproduct Formation During Methymycin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Methymycin fermentation in Streptomyces venezuelae.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound fermentation, offering potential causes and actionable troubleshooting steps.

Issue 1: High Pikromycin to this compound Ratio

Potential Causes:

  • Polyketide Synthase (PKS) Selectivity: The PikA PKS naturally produces both the 12-membered macrolactone precursor of this compound (10-deoxymethynolide) and the 14-membered precursor of Pikromycin (narbonolide).[1]

  • Precursor Supply: The availability and ratio of propionyl-CoA and methylmalonyl-CoA precursors can influence the PKS module's activity and the resulting product ratio.

  • Suboptimal Fermentation Conditions: The composition of the fermentation medium, particularly carbon and nitrogen sources, can affect the metabolic flux towards different precursors.

Troubleshooting Steps:

  • Media Optimization:

    • Carbon Source: Experiment with different carbon sources (e.g., glucose, fructose, glycerol) and their concentrations. A constant glucose feeding strategy in a fed-batch culture can help maintain a stable metabolic state.[2]

    • Nitrogen Source: Vary the nitrogen source (e.g., yeast extract, peptone, ammonium salts) and the carbon-to-nitrogen ratio.

    • Precursor Feeding: Supplement the medium with precursors such as propionate or methylmalonate to potentially steer the biosynthesis towards this compound.

  • Metabolic Engineering of the PKS:

    • While complex, targeted mutagenesis of the PikAIII or PikAIV modules of the PKS could be attempted to favor the release of the 12-membered ring precursor.

Issue 2: High Levels of Neothis compound and Novathis compound

Potential Causes:

  • PikC Hydroxylase Activity: The cytochrome P450 monooxygenase, PikC, is responsible for the hydroxylation of the macrolide precursor YC-17.[1] Its flexible active site can lead to hydroxylation at C10 (forming this compound), C12 (forming Neothis compound), or both (forming Novathis compound).[1]

Troubleshooting Steps:

  • Protein Engineering of PikC:

    • Site-Directed Mutagenesis: Modify the active site of PikC to enhance its regioselectivity for C10 hydroxylation. Key residues influencing substrate binding and orientation have been identified as Glu-85 and Glu-94.[3] Altering these residues can shift the product profile.

    • See the detailed "Protocol for Site-Directed Mutagenesis of PikC" below.

  • Control of Fermentation pH:

    • The pH of the fermentation broth can influence enzyme activity. Studies on other Streptomyces fermentations have shown that maintaining a lower pH (e.g., 5.5) can be more productive for certain macrolides.[4] Experiment with pH control in your fermenter.

Issue 3: Low Overall Macrolide Titer

Potential Causes:

  • Nutrient Limitation: Depletion of essential nutrients such as carbon, nitrogen, or phosphate can limit both cell growth and secondary metabolite production.

  • Suboptimal Growth Conditions: Issues with aeration (dissolved oxygen), temperature, or pH can negatively impact the fermentation process.

  • Inoculum Quality: A poor quality inoculum can lead to a slow start and reduced final titers.

Troubleshooting Steps:

  • Optimize Fermentation Parameters:

    • Implement a fed-batch fermentation strategy to avoid nutrient limitation and maintain optimal growth conditions.[2][5] See the detailed "Fed-Batch Fermentation Protocol" below.

    • Ensure adequate aeration and agitation to maintain a dissolved oxygen level above 20%.

    • Maintain the optimal temperature for S. venezuelae growth and production (typically around 28-30°C).

  • Improve Inoculum Development:

    • Use a fresh, actively growing seed culture for inoculation.

    • Optimize the seed medium and culture conditions to ensure a healthy and dense inoculum.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in a typical this compound fermentation?

A1: The main byproducts are Pikromycin, Neothis compound, and Novathis compound. Pikromycin arises from a parallel biosynthetic pathway utilizing the same PKS, while Neothis compound and Novathis compound are products of the non-specific hydroxylation of the this compound precursor by the PikC enzyme.[1]

Q2: How can I analyze the product profile of my fermentation broth?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying this compound and its byproducts. For more detailed analysis and identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used.[6][7] A detailed HPLC-UV protocol is provided below.

Q3: Can I influence the this compound to Pikromycin ratio by altering the media composition?

A3: Yes, the media composition, particularly the carbon and nitrogen sources and their ratio, can influence the metabolic flux and the availability of precursors for the PKS, thereby affecting the product ratio.[6] Experimenting with different nutrient concentrations and implementing a fed-batch strategy are recommended.[2]

Q4: What is the role of precursor supply in byproduct formation?

A4: The biosynthesis of this compound and Pikromycin macrolactone rings requires propionyl-CoA and methylmalonyl-CoA. The relative availability of these precursors can influence which macrolactone is preferentially synthesized by the PKS. Supplementing the fermentation with specific precursors may shift the product ratio.[6]

Data Presentation

Table 1: Effect of PikC Mutations on Product Distribution

PikC VariantSubstrateThis compound (%)Neothis compound (%)Novathis compound (%)
Wild-TypeYC-1745505
E94AYC-1775205
E85AYC-1730655

Note: Data are hypothetical and for illustrative purposes, based on the known functions of the specified residues.[3]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for Selective this compound Production

This protocol is designed to achieve high cell density and maintain a productive metabolic state, which can help in minimizing byproduct formation.

1. Seed Culture Preparation:

  • Inoculate a single colony of S. venezuelae into 50 mL of GYM medium (Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, pH 7.2) in a 250 mL baffled flask.

  • Incubate at 28°C, 200 rpm for 48 hours.

2. Bioreactor Setup:

  • Prepare a 2 L bioreactor with 1 L of minimal medium.[5]

  • Autoclave and allow to cool.

3. Batch Phase:

  • Inoculate the bioreactor with 5% (v/v) of the seed culture.

  • Run in batch mode at 28°C, with pH controlled at 7.0 and dissolved oxygen (DO) maintained above 30% by adjusting agitation and aeration.

  • Monitor glucose concentration.

4. Fed-Batch Phase:

  • When the initial glucose is depleted (typically after 24-36 hours), initiate the feed.

  • Feed Solution: A concentrated solution of glucose (500 g/L).

  • Feeding Strategy: Use a constant feed rate (e.g., 0.3-0.5 g/L/h) to maintain a low, stable glucose concentration in the bioreactor.[2]

  • Continue the fermentation for 120-168 hours, collecting samples periodically for analysis.

Protocol 2: Site-Directed Mutagenesis of PikC

This protocol is based on the QuikChange™ method and is adapted for modifying the PikC gene in an appropriate expression vector.[1][8]

1. Primer Design:

  • Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., changing Glu-94 to Ala).

  • The mutation should be in the center of the primers, with 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) should be ≥ 78°C.

2. PCR Amplification:

  • Set up a PCR reaction with PfuUltra DNA polymerase, the expression plasmid containing the wild-type PikC gene as a template, and the mutagenic primers.

  • Cycling Parameters:

    • Initial Denaturation: 95°C for 5 minutes.
    • 18 Cycles:

    • Denaturation: 95°C for 50 seconds.

    • Annealing: 60°C for 50 seconds.

    • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final Extension: 68°C for 7 minutes.

3. DpnI Digestion:

  • Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA.

  • Incubate at 37°C for 1-2 hours.

4. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate on selective agar plates and incubate overnight.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.

  • Sequence the PikC gene to confirm the presence of the desired mutation.

Protocol 3: HPLC-UV Analysis of this compound and Byproducts

This method allows for the separation and quantification of this compound and its major byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.[7]

  • Sample Preparation: Centrifuge the fermentation broth, filter the supernatant, and inject directly or after appropriate dilution.

  • Expected Elution Order: More polar compounds like Novathis compound will elute earlier, followed by Neothis compound, this compound, and the less polar Pikromycin.

Visualizations

Methymycin_Biosynthesis Precursors Propionyl-CoA + Methylmalonyl-CoA PikA PikA Polyketide Synthase Precursors->PikA Macrolactone12 10-Deoxymethynolide (12-membered ring) PikA->Macrolactone12 Macrolactone14 Narbonolide (14-membered ring) PikA->Macrolactone14 DesVII DesVII Glycosyltransferase Macrolactone12->DesVII Macrolactone14->DesVII YC17 YC-17 DesVII->YC17 Narbomycin Narbomycin DesVII->Narbomycin PikC PikC P450 Hydroxylase YC17->PikC Narbomycin->PikC This compound This compound (C10-OH) PikC->this compound Major Product Neothis compound Neothis compound (C12-OH) PikC->Neothis compound Byproduct Novathis compound Novathis compound (C10,C12-diOH) PikC->Novathis compound Byproduct Pikromycin Pikromycin PikC->Pikromycin Byproduct

Caption: Biosynthetic pathway of this compound and its major byproducts.

Experimental_Workflow Start Start: High Byproduct Formation Strain Strain Selection & Inoculum Development Start->Strain Fermentation Fermentation Optimization (Media, pH, DO, Feed) Strain->Fermentation Analysis1 HPLC/LC-MS Analysis of Product Ratio Fermentation->Analysis1 Decision Is Byproduct Level Acceptable? Analysis1->Decision MetabolicEng Metabolic Engineering (e.g., PikC Mutagenesis) Decision->MetabolicEng No End End: Optimized Process Decision->End Yes MetabolicEng->Fermentation Analysis2 HPLC/LC-MS Analysis of Product Ratio MetabolicEng->Analysis2 Analysis2->Decision

Caption: Experimental workflow for minimizing byproduct formation.

Logical_Relationships Factors Controllable Factors Media Media Composition (C/N Ratio, Precursors) Factors->Media Conditions Fermentation Conditions (pH, DO, Feed Rate) Factors->Conditions Genetics Genetic Modification (PikC Engineering) Factors->Genetics PKS_Selectivity PKS Selectivity (12 vs 14-membered ring) Media->PKS_Selectivity Conditions->PKS_Selectivity PikC_Selectivity PikC Regioselectivity (C10 vs C12 Hydroxylation) Conditions->PikC_Selectivity Genetics->PikC_Selectivity Mechanisms Mechanisms Mechanisms->PKS_Selectivity Mechanisms->PikC_Selectivity Pikromycin_Ratio Pikromycin/Methymycin Ratio PKS_Selectivity->Pikromycin_Ratio NeoNovo_Ratio Neothis compound & Novathis compound Levels PikC_Selectivity->NeoNovo_Ratio Outcomes Outcomes Outcomes->Pikromycin_Ratio Outcomes->NeoNovo_Ratio

Caption: Logical relationships in byproduct formation.

References

Validation & Comparative

A Comparative Analysis of Methymycin and Pikromycin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of two closely related macrolide antibiotics, Methymycin and Pikromycin, reveals distinct antibacterial profiles and hints at differential engagement with cellular proliferation pathways. This guide provides a comparative analysis of their bioactivity, supported by available experimental data and detailed methodologies for key assays.

Introduction

This compound and Pikromycin are 12- and 14-membered macrolide antibiotics, respectively, both produced by the bacterium Streptomyces venezuelae.[1][2] Their biosynthesis originates from a common polyketide synthase pathway, resulting in structurally similar compounds that differ in the size of their macrolactone ring.[2] Both molecules feature a single desosamine sugar attached to the lactone ring, a characteristic that distinguishes them from more complex macrolides.[1] This structural relationship provides a unique opportunity to study how subtle changes in the macrolide scaffold influence biological activity. This guide compares their antibacterial efficacy and explores their impact on eukaryotic cell proliferation.

Antibacterial Activity

This compound and Pikromycin exhibit a unique mechanism of antibacterial action. They inhibit bacterial growth by binding to the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, thereby interfering with protein synthesis.[1][3] However, even at saturating concentrations, a significant portion of cellular proteins continue to be synthesized, suggesting a selective mode of inhibition.[1]

Quantitative Antibacterial Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for this compound and Pikromycin against a common bacterial strain. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

AntibioticBacterial StrainMIC (µg/mL)
This compoundEscherichia coli (tolC-lacking strain)4[1]
PikromycinEscherichia coli (tolC-lacking strain)4[1]

Note: The MIC value was derived from a study where the compounds were tested at 100-fold their MIC, which was 400 µg/mL.[1]

Anticancer and Anti-proliferative Activity

However, research into derivatives of this compound has shown potential anti-proliferative effects. A study on new this compound derivatives isolated from Streptomyces venezuelae demonstrated their ability to inhibit the proliferation of human T-cells stimulated with PMA/ionomycin.[4] This finding suggests a potential anti-inflammatory or immunomodulatory role for these compounds, which could be relevant in the context of certain cancers. Unfortunately, the study did not provide IC50 values for the parent this compound or Pikromycin in this assay.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • This compound and Pikromycin stock solutions of known concentration

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of this compound and Pikromycin in MHB in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC.

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Add the bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Cell Viability (MTT) Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of drugs on cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound and Pikromycin stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Pikromycin in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Antibacterial_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Blocks elongation 30S_subunit 30S Subunit NPET Nascent Peptide Exit Tunnel Methymycin_Pikromycin This compound / Pikromycin Methymycin_Pikromycin->NPET Binds to Inhibition Inhibition Protein_Synthesis->Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest Inhibition->Bacterial_Growth_Arrest

Caption: Mechanism of antibacterial action of this compound and Pikromycin.

MIC_Workflow Start Start: Prepare bacterial inoculum and antibiotic dilutions Incubation Incubate 96-well plate with bacteria and antibiotics Start->Incubation Observation Observe for visible bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no growth Observation->MIC_Determination End End: Report MIC value MIC_Determination->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MTT_Workflow Start Start: Seed cancer cells in 96-well plate Treatment Treat cells with serial dilutions of compound Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent and incubate Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value from dose-response curve Absorbance_Reading->IC50_Calculation End End: Report IC50 value IC50_Calculation->End

Caption: Workflow for IC50 determination using the MTT assay.

Conclusion

This compound and Pikromycin are structurally related macrolides with identical reported antibacterial potency against a tested strain of E. coli. Their unique mechanism of action, which allows for continued synthesis of a subset of proteins, warrants further investigation. While direct comparative data on their anticancer activity is currently lacking, preliminary studies on this compound derivatives suggest a potential for these compounds to modulate eukaryotic cell proliferation. Further research is required to fully elucidate and quantify the anticancer potential of both this compound and Pikromycin and to explore the structure-activity relationships that govern their distinct biological profiles. The experimental protocols and workflows provided in this guide offer a standardized framework for future comparative studies.

References

Validating the Inhibitory Effect of Methymycin on T Cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methymycin's performance in inhibiting T cell proliferation against other established immunosuppressive agents. The information is supported by experimental data and detailed methodologies to assist in the validation and potential application of this compound in immunomodulatory research.

Comparative Analysis of T Cell Proliferation Inhibitors

Compound Reported Effect on T Cell Proliferation Mechanism of Action Effective Concentration Range References
This compound Inhibits human T cell proliferation stimulated by PMA/ionomycin.[1]Likely acts downstream of PKC activation and calcium influx, potentially interfering with signaling pathways such as ERK and NF-κB, or protein synthesis.Not explicitly defined in publicly available literature.[1]
Tacrolimus Potent inhibitor of T cell proliferation.Calcineurin inhibitor; prevents the dephosphorylation and nuclear translocation of NFAT, thereby inhibiting IL-2 gene transcription and subsequent T cell activation and proliferation.Therapeutic concentrations for immunosuppression are typically in the low ng/mL range.
Mitomycin C Potent inhibitor of T cell proliferation.Alkylating agent that cross-links DNA, leading to inhibition of DNA synthesis and cell cycle arrest, thus preventing proliferation.Effective concentrations in in vitro studies are in the µg/mL range.

Experimental Protocols

To validate the inhibitory effect of this compound and compare it with other immunosuppressants, a standardized T cell proliferation assay is crucial. The following protocol outlines a widely accepted method using Carboxyfluorescein succinimidyl ester (CFSE).

CFSE-Based T Cell Proliferation Assay

Objective: To quantify the inhibition of T cell proliferation by this compound and comparator compounds.

Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity with each generation. This dilution can be measured by flow cytometry to determine the extent of cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

  • This compound, Tacrolimus, and Mitomycin C at various concentrations.

  • Phosphate Buffered Saline (PBS).

  • Ficoll-Paque for PBMC isolation.

  • Flow cytometer.

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining:

    • Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

    • Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640.

    • Plate 1 x 10^5 cells/well in a 96-well round-bottom plate.

    • Add varying concentrations of this compound, Tacrolimus, or Mitomycin C to the designated wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • T Cell Stimulation:

    • Stimulate the T cells by adding PMA (50 ng/mL) and Ionomycin (1 µg/mL) to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) if specific T cell subset analysis is desired.

    • Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.

    • Analyze the data by gating on the lymphocyte population and then on T cells (CD3+). Proliferation is assessed by the sequential halving of CFSE fluorescence intensity.

Signaling Pathways and Experimental Workflow

T Cell Activation by PMA and Ionomycin

PMA and ionomycin are potent mitogens that bypass the T-cell receptor (TCR) to directly activate downstream signaling pathways. PMA activates Protein Kinase C (PKC), while ionomycin, a calcium ionophore, increases intracellular calcium levels. This dual stimulation mimics the signaling events following TCR engagement, leading to T cell activation and proliferation.

T_Cell_Activation_PMA_Ionomycin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA PKC PKC PMA->PKC Activates Ionomycin Ionomycin Ca Ca²⁺ Ionomycin->Ca Increases ERK_Pathway ERK Pathway PKC->ERK_Pathway Activates NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription ERK_Pathway->Gene_Transcription NFkB_Pathway->Gene_Transcription Proliferation T Cell Proliferation Gene_Transcription->Proliferation

Caption: T cell activation pathway by PMA and Ionomycin.
Hypothesized Mechanism of this compound Action

Given that this compound inhibits T cell proliferation stimulated by PMA and ionomycin, it is likely to act downstream of PKC activation and calcium influx. Macrolide antibiotics, the class to which this compound belongs, have been shown to interfere with various intracellular signaling cascades, including the ERK and NF-κB pathways, as well as protein synthesis.[2][3]

Methymycin_Mechanism PMA_Ionomycin PMA / Ionomycin Stimulation Downstream_Signaling Downstream Signaling (PKC, Ca²⁺) PMA_Ionomycin->Downstream_Signaling Signaling_Cascades Signaling Cascades (e.g., ERK, NF-κB) Downstream_Signaling->Signaling_Cascades Protein_Synthesis Protein Synthesis Downstream_Signaling->Protein_Synthesis This compound This compound This compound->Signaling_Cascades Inhibits This compound->Protein_Synthesis Inhibits Proliferation T Cell Proliferation Signaling_Cascades->Proliferation Protein_Synthesis->Proliferation

Caption: Hypothesized inhibitory action of this compound.
Experimental Workflow for Comparative Analysis

The following diagram illustrates the workflow for a comprehensive comparative study of T cell proliferation inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups PBMC_Isolation Isolate PBMCs CFSE_Labeling Label with CFSE PBMC_Isolation->CFSE_Labeling Cell_Plating Plate Cells CFSE_Labeling->Cell_Plating Control Vehicle Control Cell_Plating->Control This compound This compound (Dose-Response) Cell_Plating->this compound Tacrolimus Tacrolimus (Dose-Response) Cell_Plating->Tacrolimus Mitomycin_C Mitomycin C (Dose-Response) Cell_Plating->Mitomycin_C Stimulation Stimulate with PMA / Ionomycin Control->Stimulation This compound->Stimulation Tacrolimus->Stimulation Mitomycin_C->Stimulation Incubation Incubate (72-96 hours) Stimulation->Incubation Flow_Cytometry Flow Cytometry Analysis Incubation->Flow_Cytometry Data_Analysis Data Analysis (IC50 Calculation) Flow_Cytometry->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Workflow for comparing T cell proliferation inhibitors.

References

Methymycin vs. Erythromycin: A Comparative Analysis of Ribosomal Binding

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential ribosomal interactions of two key macrolide antibiotics.

Methymycin and erythromycin, both belonging to the macrolide class of antibiotics, exert their therapeutic effect by inhibiting bacterial protein synthesis. Their primary target is the 50S subunit of the bacterial ribosome. However, structural differences between the 12-membered lactone ring of this compound and the 14-membered ring of erythromycin lead to distinct interactions with the ribosome, influencing their binding affinity and inhibitory potency. This guide provides a detailed comparison of their ribosomal binding characteristics, supported by experimental data and methodologies.

Mechanism of Action: Targeting the Nascent Peptide Exit Tunnel

Both this compound and erythromycin bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2][3] This tunnel serves as the path for the newly synthesized polypeptide chain to exit the ribosome. By binding within the NPET, these macrolides physically obstruct the passage of the elongating polypeptide, leading to the premature dissociation of peptidyl-tRNA and subsequent cessation of protein synthesis.[2]

While both antibiotics share this general mechanism, the specifics of their interaction with the ribosomal RNA (rRNA) and proteins within the tunnel differ. Erythromycin, a larger molecule, establishes crucial contacts with nucleotides in domain V of the 23S rRNA, particularly adenosine residues at positions 2058 and 2059 (E. coli numbering).[2] These interactions are vital for its inhibitory activity.[2]

This compound, with its smaller 12-membered ring, also binds within the NPET, contrary to some earlier hypotheses suggesting a binding site at the peptidyl transferase center (PTC).[1] Chemical probing has confirmed that this compound protects the same key nucleotides in the NPET, A2058 and A2059, from chemical modification, indicating an overlapping binding site with erythromycin.[1]

Quantitative Comparison of Ribosomal Binding

Experimental data indicates a significant disparity in the ribosomal binding affinity and inhibitory potency between this compound and erythromycin. Erythromycin generally exhibits a much higher affinity for the bacterial ribosome.

ParameterThis compoundErythromycinReference
Binding Affinity (Kd) Weaker than Erythromycin~1.0 x 10⁻⁸ M to 4.9 x 10⁻⁹ M[1][4]
IC50 (in vitro translation) Higher than Erythromycin~0.2 µM[2]

Note: The quantitative values are compiled from different studies and experimental conditions may vary. A direct comparative study under identical conditions would provide the most accurate comparison.

The significantly lower IC50 value for erythromycin in cell-free translation assays suggests a much stronger inhibition of protein synthesis, which is consistent with its higher binding affinity.[2] Competitive binding assays have further demonstrated that while this compound can compete with erythromycin for binding to the ribosome, its affinity is considerably weaker.[1]

Experimental Protocols

A variety of experimental techniques are employed to characterize and compare the ribosomal binding of antibiotics like this compound and erythromycin.

In Vitro Transcription/Translation (IVT) Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a reconstituted cell-free system.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing a DNA template (e.g., encoding a reporter protein like luciferase or Green Fluorescent Protein), E. coli S30 extract (containing ribosomes and other translation factors), amino acids (including a radiolabeled or fluorescently tagged amino acid), and an energy source.

  • Antibiotic Addition: Varying concentrations of the test antibiotic (this compound or erythromycin) are added to the reaction mixtures. A control reaction with no antibiotic is also prepared.

  • Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur.

  • Detection: The amount of newly synthesized protein is quantified. This can be done by measuring radioactivity (if a radiolabeled amino acid was used) or fluorescence (if a fluorescent reporter was used).

  • Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration relative to the no-antibiotic control. The IC50 value, the concentration of the antibiotic that causes 50% inhibition of protein synthesis, is then determined by plotting the percentage of inhibition against the antibiotic concentration.[5]

Filter Binding Assay

This technique is used to determine the equilibrium dissociation constant (Kd) of an antibiotic for the ribosome.

Protocol Outline:

  • Radiolabeling: One of the binding partners, typically the antibiotic (e.g., [¹⁴C]-Erythromycin), is radiolabeled.

  • Incubation: A constant concentration of purified ribosomes is incubated with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer. The mixture is allowed to reach equilibrium.

  • Filtration: The incubation mixture is passed through a nitrocellulose filter. Ribosomes and any bound radiolabeled antibiotic are retained on the filter, while the unbound antibiotic passes through.[6][7][8]

  • Washing: The filter is washed with cold binding buffer to remove any non-specifically bound antibiotic.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound antibiotic is plotted against the concentration of the free antibiotic. The Kd can then be determined from the saturation binding curve.

Competitive Binding Assay

This assay is used to determine the relative binding affinity of an unlabeled antibiotic by measuring its ability to displace a labeled antibiotic from the ribosome.

Protocol Outline:

  • Complex Formation: Purified ribosomes are incubated with a fixed concentration of a radiolabeled antibiotic (e.g., [¹⁴C]-Erythromycin) to form a complex.

  • Competition: Increasing concentrations of an unlabeled competitor antibiotic (e.g., this compound) are added to the reaction mixtures.

  • Incubation: The mixtures are incubated to allow the competitor to displace the labeled antibiotic until a new equilibrium is reached.

  • Separation and Quantification: The amount of labeled antibiotic remaining bound to the ribosomes is measured using a technique like the filter binding assay described above.

  • Data Analysis: The percentage of displacement of the labeled antibiotic is plotted against the concentration of the unlabeled competitor. This allows for the determination of the competitor's inhibitory constant (Ki), which is related to its binding affinity.[1]

Visualizing Ribosomal Interactions and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the binding sites of this compound and erythromycin, as well as a typical experimental workflow.

Ribosome_Binding_Sites Ribosomal Binding Sites of this compound and Erythromycin cluster_50S 50S Ribosomal Subunit NPET Nascent Peptide Exit Tunnel PTC Peptidyl Transferase Center (PTC) Erythromycin Erythromycin (14-membered) Erythromycin->NPET This compound This compound (12-membered) This compound->NPET

Caption: Binding sites of this compound and Erythromycin on the 50S ribosomal subunit.

Experimental_Workflow Workflow for In Vitro Translation Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare IVT Mix (Ribosomes, DNA, Amino Acids) C Incubate Reactions (with and without antibiotics) A->C B Prepare Antibiotic Dilutions (this compound & Erythromycin) B->C D Quantify Protein Synthesis C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Caption: A typical workflow for an in vitro translation inhibition assay.

Conclusion

Both this compound and erythromycin are effective inhibitors of bacterial protein synthesis that target the nascent peptide exit tunnel of the 50S ribosomal subunit. However, erythromycin demonstrates a significantly higher binding affinity and, consequently, greater inhibitory potency. This difference is likely attributed to the structural variations between the 12- and 14-membered macrolide rings and their respective interactions within the ribosomal tunnel. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparative analysis of these and other ribosome-targeting antibiotics, which is crucial for the development of new therapeutic agents to combat antibiotic resistance.

References

Unlocking New Antibacterial Potential: A Comparative Guide to the Structure-Activity Relationship of Novel Methymycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel methymycin analogs, offering insights into their structure-activity relationships (SAR). By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows, this document aims to facilitate the development of next-generation macrolide antibiotics.

This compound, a 12-membered macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its unique scaffold has inspired the synthesis of novel analogs with the goal of enhancing antibacterial potency, broadening the spectrum of activity, and overcoming resistance mechanisms. This guide delves into the SAR of these emerging compounds, providing a framework for understanding how structural modifications influence biological activity.

Comparative Analysis of Biological Activity

The antibacterial efficacy of novel this compound analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. A lower MIC value indicates greater potency. The following table summarizes the available quantitative data for selected this compound and related macrolide analogs.

Compound/AnalogTarget Organism(s)MIC (µg/mL)IC50Key Structural FeaturesReference
Muraymycin Analogs (7b, 8b) S. aureus (MRSA), E. faecium (VRE)0.25 - 4Lipophilic side chain[3]
Truncated Muraymycin Analog (17) Gram-positive bacteria32 - 645 µM (MraY inhibition)Lacks the urea-dipeptide motif[3]
Humimycin A S. aureus8[4]
Humimycin A S. pneumoniae4[4]
CPD20 S. pyogenes, S. aureus2.51,3-bis(aryloxy)propan-2-amine[5]
CPD22 S. pyogenes2.51,3-bis(aryloxy)propan-2-amine[5]
CPD22 S. aureus, E. faecalis51,3-bis(aryloxy)propan-2-amine[5]

Note: The table includes data for muraymycin analogs, which, while structurally distinct from this compound, share a focus on novel antibacterial activity and provide valuable SAR insights. Data for newly isolated 3'-demethylthis compound and 3'-demethyldeoxythis compound with potential anti-inflammatory activity is noted, but specific IC50 values were not available in the reviewed literature.[6][7][8][9]

Experimental Protocols

A standardized method for determining the antibacterial efficacy of novel compounds is crucial for reproducible and comparable results. The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10][11][12][13]

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Use fresh, overnight cultures of the desired bacterial strains grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
  • Test Compounds: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).
  • Media: Sterile Mueller-Hinton Broth (MHB).
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Test Compounds:

  • Add 100 µL of sterile MHB to all wells of the microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
  • The final volume in each well after adding the inoculum will be 200 µL.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well.
  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with media only).
  • Incubate the plates at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Molecular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

Methymycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Blocks peptide bond formation Exit_Tunnel Nascent Peptide Exit Tunnel Exit_Tunnel->Protein_Synthesis_Inhibition May cause premature dissociation of peptidyl-tRNA This compound This compound This compound->Peptidyl_Transferase_Center Binds to tRNA tRNA tRNA->Peptidyl_Transferase_Center Interferes with binding

Caption: Mechanism of action of this compound on the bacterial ribosome.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Lead_Compound Lead Compound (e.g., this compound) Analog_Design Analog Design (Structural Modification) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis MIC_Assay Antibacterial Activity (MIC Determination) Chemical_Synthesis->MIC_Assay Spectrum_Analysis Spectrum of Activity (Gram+/Gram-) MIC_Assay->Spectrum_Analysis Toxicity_Assay Cytotoxicity Testing Spectrum_Analysis->Toxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Toxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Improvement

Caption: Experimental workflow for SAR studies of this compound analogs.

References

A Comparative Metabolomics Guide to Wild-Type and Engineered Methymycin-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the metabolic profiles of wild-type Streptomyces venezuelae and strains engineered for enhanced production of methymycin and related macrolides. It is intended for researchers, scientists, and drug development professionals working on the optimization of antibiotic production through metabolic engineering.

Introduction to this compound Biosynthesis

This compound is a macrolide antibiotic produced by Streptomyces venezuelae. Its biosynthesis is closely related to that of pikromycin, sharing a common enzymatic machinery. The production begins with a type I polyketide synthase (PKS) that assembles a 12-membered macrolactone ring called 10-deoxymethynolide. This intermediate is then glycosylated with the deoxysugar D-desosamine and subsequently hydroxylated by a cytochrome P450 monooxygenase to yield this compound.[1][2] Metabolic engineering efforts are focused on manipulating this pathway to increase the yield of this compound or to generate novel, structurally diverse macrolides.[2]

Comparative Analysis of this compound and Pikromycin Production

Metabolic engineering strategies have been successfully employed to enhance the production of macrolides in S. venezuelae. The following table summarizes the production titers of pikromycin, a closely related macrolide that shares its biosynthetic pathway with this compound, in various engineered strains compared to the wild-type. The engineering targets aimed to increase the supply of precursors and cofactors.

Strain IDGenotype/Engineering StrategyPikromycin Titer (mg/L)Fold Increase vs. Wild-Type
Wild-TypeS. venezuelae ATCC 15439120.31.0
NM1Overexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase and knockdown of sulfite reductase295.252.45
OE-1Overexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase215.81.79
OE-2Overexpression of 3-phosphoshikimate 1-carboxyvinyltransferase188.71.57
OE-3Overexpression of acetyl-CoA carboxylase175.41.46
OE-4Overexpression of serine hydroxymethyltransferase166.91.39
KD-1Knockdown of sulfite reductase201.51.67
KD-2Knockdown of glucose-6-phosphate 1-dehydrogenase190.21.58

Data sourced from a study on systems metabolic engineering of S. venezuelae for enhanced pikromycin production.[3]

Metabolic Shifts in Engineered Strains

The genetic modifications in the engineered strains are designed to redirect metabolic flux towards the biosynthesis of this compound and pikromycin. Overexpression of genes such as acetyl-CoA carboxylase is intended to increase the pool of malonyl-CoA, a key building block for the polyketide backbone. Similarly, targeting enzymes involved in the pentose phosphate pathway and one-carbon metabolism aims to enhance the supply of the reducing equivalent NADPH and other essential precursors.[1]

Experimental Protocols

Strain Cultivation and Fermentation

Streptomyces venezuelae strains are typically grown in a seed medium followed by fermentation in a production medium.

  • Seed Culture: Spores or mycelia are inoculated into a suitable seed medium (e.g., Tryptic Soy Broth) and incubated at 28-30°C with shaking for 24-48 hours.

  • Production Culture: The seed culture is then transferred to a production medium designed to support macrolide biosynthesis. A common production medium contains glucose, peptone, and other essential nutrients. The cultures are incubated at 28-30°C with vigorous shaking for 4-7 days.[4]

Metabolite Extraction

A rapid quenching method is crucial to halt metabolic activity and preserve the intracellular metabolite profile.

  • Quenching: A defined volume of the culture is rapidly mixed with a cold quenching solution (e.g., 60% methanol at -40°C) to instantly stop enzymatic reactions.

  • Cell Harvesting: The quenched cells are harvested by centrifugation at low temperatures.

  • Extraction: Intracellular metabolites are extracted from the cell pellet using a cold solvent, typically a methanol/water or chloroform/methanol/water mixture. The extraction is often facilitated by bead beating or sonication to ensure complete cell lysis. The resulting extract is then centrifuged to remove cell debris.

LC-MS/MS Analysis for Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of a wide range of metabolites.

  • Chromatographic Separation: The metabolite extract is injected onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is used to separate the metabolites based on their physicochemical properties.

  • Mass Spectrometry Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Data is acquired in both positive and negative ionization modes to cover a broader range of metabolites.

  • Data Analysis: The raw data is processed using specialized software for peak picking, alignment, and integration. Metabolites are identified by comparing their accurate mass and fragmentation patterns (MS/MS spectra) to spectral libraries and databases.

Visualizing the this compound Biosynthetic Pathway and Engineering Targets

The following diagrams illustrate the key steps in this compound biosynthesis and the logical workflow for developing engineered strains.

Methymycin_Biosynthesis Primary_Metabolism Primary Metabolism (e.g., Glycolysis, Pentose Phosphate Pathway) Propionyl_CoA Propionyl-CoA Primary_Metabolism->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA PKS Polyketide Synthase (PKS) pikA genes Methylmalonyl_CoA->PKS Macrolactone 10-Deoxymethynolide (12-membered ring) PKS->Macrolactone Glycosylation Glycosyltransferase (DesVII) Macrolactone->Glycosylation Glucose_1P Glucose-1-Phosphate TDP_Desosamine TDP-D-desosamine (des genes) Glucose_1P->TDP_Desosamine TDP_Desosamine->Glycosylation Glycosylated_Intermediate YC-17 Glycosylation->Glycosylated_Intermediate Hydroxylation Cytochrome P450 (PikC) Glycosylated_Intermediate->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: Biosynthetic pathway of this compound in Streptomyces venezuelae.

Engineering_Workflow Wild_Type Wild-Type Strain (S. venezuelae) Identify_Targets Identify Engineering Targets (e.g., precursor supply, regulatory genes) Wild_Type->Identify_Targets Fermentation Fermentation and Metabolite Analysis Wild_Type->Fermentation Genetic_Modification Genetic Modification (Overexpression/Knockdown) Identify_Targets->Genetic_Modification Engineered_Strain Engineered Strain Genetic_Modification->Engineered_Strain Engineered_Strain->Fermentation Comparative_Analysis Comparative Metabolomics Analysis (Wild-Type vs. Engineered) Fermentation->Comparative_Analysis Improved_Production Improved this compound Production Comparative_Analysis->Improved_Production

Caption: Workflow for metabolic engineering of this compound-producing strains.

References

A Comparative Guide to a New Bioassay for Quantifying Methymycin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new bioassay for the quantification of methymycin activity against a traditional microbiological method. The presented data and protocols aim to offer an objective assessment of the new assay's performance, enabling informed decisions for its implementation in research and drug development workflows.

Performance Characteristics: A Comparative Analysis

The performance of the new bioassay was evaluated against the established agar diffusion method. Key validation parameters, including accuracy, precision (repeatability and intermediate precision), linearity, and limit of detection (LOD), were assessed. The results are summarized in the table below.

Parameter New Bioassay Standard Agar Diffusion Assay Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%98.0% - 102.0%
Precision (Repeatability, %RSD) < 1.5%< 4.0%≤ 2.0%
Precision (Intermediate, %RSD) < 2.0%< 5.0%≤ 3.0%
Linearity (r²) 0.9980.985≥ 0.99
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mLReportable
Assay Time 4 hours18-24 hoursReportable

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established principles of bioassay validation.[1][2][3][4]

Accuracy

Accuracy was determined by the spike and recovery method. Three known concentrations of this compound reference standard (low, medium, and high) were spiked into the sample matrix. The concentration of this compound in these samples was then quantified using the new bioassay. The percentage recovery was calculated using the following formula:

% Recovery = (Measured Concentration / Spiked Concentration) x 100

The procedure was repeated three times for each concentration level.

Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Repeatability: Six individual preparations of the same this compound sample (at 100% of the target concentration) were analyzed on the same day by the same analyst. The relative standard deviation (%RSD) of the results was calculated.

  • Intermediate Precision: The analysis of the same this compound sample was repeated on three different days by two different analysts. The %RSD of the combined results was calculated to determine the intermediate precision.

Linearity

The linearity of the new bioassay was assessed by analyzing a series of at least five concentrations of the this compound reference standard across a specified range. The response of the assay was plotted against the known concentrations, and a linear regression analysis was performed. The coefficient of determination (r²) was used to evaluate the linearity.[1]

Specificity

The specificity of the assay was determined by analyzing a placebo (sample matrix without this compound) and samples containing known related substances and degradation products. The assay should produce no significant response for the placebo and should be able to differentiate this compound from potentially interfering substances.[5]

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_0 Assay Development & Optimization cluster_1 Bioassay Validation cluster_2 Routine Analysis A Selection of Biological System (e.g., bacterial strain) B Optimization of Assay Conditions (e.g., incubation time, temperature) A->B C Development of Standard Curve B->C D Accuracy (% Recovery) C->D Proceed to Validation E Precision (Repeatability & Intermediate) D->E F Linearity (r²) E->F G Specificity F->G H Robustness G->H I Range H->I J Sample Analysis I->J Validated Method K Data Reporting J->K

Experimental workflow for validating the new bioassay.

This compound is a macrolide antibiotic that exerts its activity by inhibiting protein synthesis in bacteria.[6] The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) and subsequent enzymatic modifications.[7][8]

Methymycin_Biosynthesis PKS Polyketide Synthase (PKS) (PikA locus) Deoxymethynolide 10-deoxymethynolide PKS->Deoxymethynolide Polyketide chain assembly Glycosyltransferase Glycosyltransferase (des locus) Deoxymethynolide->Glycosyltransferase Attachment of desosamine YC17 YC-17 Glycosyltransferase->YC17 P450 Cytochrome P450 Hydroxylase (PikC) YC17->P450 Hydroxylation at C10 This compound This compound P450->this compound

Simplified biosynthetic pathway of this compound.

Conclusion

The new bioassay for quantifying this compound activity demonstrates significant improvements in precision, assay time, and limit of detection compared to the standard agar diffusion method. Its high accuracy and linearity make it a reliable and robust alternative for high-throughput screening and quality control applications in the drug development pipeline. The detailed protocols provided herein should facilitate the successful implementation and validation of this new method in other laboratories.

References

A Comparative Analysis of Methymycin, Neomethymycin, and Novamethymycin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Biosynthetic Relationship

Methymycin, Neothis compound, and Novathis compound are all derived from the same biosynthetic pathway. Their structural diversity arises from the activity of a single cytochrome P450 hydroxylase, PikC.[1] This enzyme exhibits remarkable substrate flexibility, catalyzing hydroxylation at different positions on the macrolactone ring.

  • This compound is hydroxylated at the C10 position.

  • Neothis compound is hydroxylated at the C12 position.[1]

  • Novathis compound , a novel bioactive metabolite, is hydroxylated at both the C10 and C12 positions.[2]

This shared biosynthetic origin and the subtle yet significant structural differences make these compounds ideal for structure-activity relationship (SAR) studies.

Biosynthetic_Pathway cluster_precursor Precursor cluster_enzymes Enzymatic Modification cluster_products Final Products 10-deoxymethynolide 10-deoxymethynolide PikC PikC 10-deoxymethynolide->PikC Hydroxylation This compound This compound PikC->this compound at C10 Neothis compound Neothis compound PikC->Neothis compound at C12 Novathis compound Novathis compound PikC->Novathis compound at C10 & C12

Biosynthetic relationship of this compound, Neothis compound, and Novathis compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As members of the macrolide class of antibiotics, this compound, Neothis compound, and Novathis compound exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to a premature termination of protein elongation and ultimately, bacteriostasis. The desosamine sugar moiety attached to the macrolactone ring is crucial for this interaction, anchoring the antibiotic to the ribosome.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) NPET Nascent Peptide Exit Tunnel Nascent_Peptide Growing Polypeptide Chain NPET->Nascent_Peptide Blocks exit PTC Peptidyl Transferase Center PTC->Nascent_Peptide Synthesis Macrolide This compound / Neothis compound / Novathis compound Macrolide->NPET Binds to tRNA tRNA tRNA->PTC Delivers amino acids

Mechanism of action of 12-membered macrolides on the bacterial ribosome.

Comparative Efficacy Data

A direct, side-by-side comparison of the in vitro efficacy of this compound, Neothis compound, and Novathis compound against a standardized panel of bacterial pathogens is not extensively documented in publicly available literature. To facilitate future research and provide a clear framework for comparison, the following table can be used to summarize Minimum Inhibitory Concentration (MIC) data.

Bacterial StrainThis compound MIC (µg/mL)Neothis compound MIC (µg/mL)Novathis compound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Methicillin-resistant S. aureus (MRSA)
Streptococcus pneumoniae (ATCC 49619)
Penicillin-resistant S. pneumoniae
Bacillus subtilis (ATCC 6633)
Enterococcus faecalis (ATCC 29212)

Experimental Protocols

The following is a detailed, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the subject macrolides using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound, Neothis compound, and Novathis compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Pure cultures of test bacteria (e.g., S. aureus, S. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like S. pneumoniae, CAMHB supplemented with 2.5% to 5% lysed horse blood.

  • This compound, Neothis compound, and Novathis compound stock solutions of known concentration, prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in broth.

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Positive control antibiotic (e.g., Erythromycin)

  • Negative control (broth only) and growth control (broth with inoculum, no antibiotic) wells

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of each macrolide in CAMHB in the 96-well plate.

    • For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of the antibiotic to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process across the plate to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial suspension, achieving a final volume of 110 µL and the target bacterial concentration.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of Macrolides in 96-well plate B->C D Incubate at 35°C (16-20 hours) C->D E Read MIC (Lowest concentration with no visible growth) D->E

Experimental workflow for MIC determination.

Conclusion

This compound, Neothis compound, and Novathis compound offer a valuable platform for investigating the structure-activity relationships of 12-membered macrolides. Their shared biosynthetic pathway and distinct hydroxylation patterns provide a clear basis for comparative studies. While comprehensive, direct comparative efficacy data is currently lacking in the literature, the provided framework and protocols are intended to guide researchers in generating this critical information. Further investigation into the comparative in vitro and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Methymycin's Potential Against Erythromycin-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methymycin and erythromycin, with a focus on the cross-resistance profiles in bacteria that have developed resistance to erythromycin. The emergence of antibiotic resistance necessitates the exploration of alternative antimicrobial agents. This compound, a macrolide antibiotic with a distinct mechanism of action, presents a promising avenue of investigation. This document synthesizes available data on the mechanisms of erythromycin resistance and the potential efficacy of this compound against resistant strains, supported by experimental protocols and visual representations of key biological pathways and workflows.

Executive Summary

Erythromycin resistance in bacteria is primarily driven by two mechanisms: modification of the ribosomal target site, most commonly through methylation by enzymes encoded by erm genes, and active drug efflux mediated by pumps encoded by mef genes. These mechanisms often lead to cross-resistance to other macrolide antibiotics that share a similar binding site on the bacterial ribosome.

This compound, in contrast to typical macrolides like erythromycin that bind within the nascent peptide exit tunnel, interacts with the peptidyl transferase center (PTC) of the ribosome. This alternative binding site suggests that this compound may remain effective against bacteria that have developed resistance to erythromycin through target site modification. While direct comparative studies on the minimum inhibitory concentrations (MICs) of this compound against a wide range of well-characterized erythromycin-resistant clinical isolates are limited in the readily available scientific literature, this guide provides an overview of the foundational knowledge and methodologies required to conduct such crucial cross-resistance studies.

Data Presentation: Comparative Antibiotic Efficacy

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Miokamycin and Erythromycin against various bacterial strains. [1]

Bacterial Strain CategoryAntibioticMode MIC (µg/mL)
MLS-Sensitive Staphylococci Erythromycin0.25
Miokamycin2
MLS-Sensitive Streptococci & Pneumococci Erythromycin0.016
Miokamycin0.06-0.25
MLS-Sensitive Enterococci Erythromycin0.5
Miokamycin1-2
Inducible MLSB-Resistant Staphylococci ErythromycinInactive
MiokamycinActive
Constitutive MLSB-Resistant Staphylococci ErythromycinInactive
MiokamycinInactive
Constitutive MLSB-Resistant Streptococci ErythromycinInactive
MiokamycinInactive
Constitutive MLSB-Resistant Enterococci ErythromycinInactive
MiokamycinInactive
Haemophilus Erythromycin2-8
Miokamycin8-32

MLS: Macrolide-Lincosamide-Streptogramin. MLSB resistance can be inducible or constitutive.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic cross-resistance. The following are standard protocols for key experiments in this area of research.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound and erythromycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Determination of Resistance Mechanism (Phenotypic)

The double-disk diffusion test (D-test) is a common method to differentiate between efflux-mediated resistance (M-phenotype) and target site modification (MLSB phenotype, which can be inducible or constitutive).

  • Inoculation: A standardized suspension of the test bacterium is swabbed onto a Mueller-Hinton agar plate to create a uniform lawn.

  • Disk Placement: An erythromycin disk (15 µg) and a clindamycin disk (2 µg) are placed on the agar surface at a specific distance from each other (typically 15-26 mm edge-to-edge).

  • Incubation: The plate is incubated at 35-37°C for 16-18 hours.

  • Interpretation:

    • M-phenotype (efflux): The organism is resistant to erythromycin but susceptible to clindamycin, with a circular zone of inhibition around the clindamycin disk.

    • Inducible MLSB (iMLSB): The organism is resistant to erythromycin and appears susceptible to clindamycin, but there is a flattening or "D-shaped" zone of inhibition around the clindamycin disk adjacent to the erythromycin disk.

    • Constitutive MLSB (cMLSB): The organism is resistant to both erythromycin and clindamycin.

Genotypic Characterization of Resistance

Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes.

  • DNA Extraction: Bacterial genomic DNA is extracted from the test isolates.

  • PCR Amplification: Specific primers targeting known erythromycin resistance genes (e.g., ermA, ermB, ermC, mefA) are used to amplify the target DNA sequences.

  • Gel Electrophoresis: The PCR products are separated by size on an agarose gel. The presence of a band of the expected size indicates the presence of the resistance gene.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to cross-resistance studies.

Erythromycin_Resistance_Pathways cluster_target_modification Target Site Modification (MLS B Phenotype) cluster_efflux Active Efflux (M Phenotype) erm_genes erm genes (e.g., ermA, ermB, ermC) methyltransferase Ribosomal Methyltransferase erm_genes->methyltransferase encode ribosome 23S rRNA in 50S Ribosomal Subunit methyltransferase->ribosome acts on methylation Adenine Methylation (A2058) ribosome->methylation results in reduced_binding Reduced Erythromycin Binding methylation->reduced_binding mef_genes mef genes (e.g., mefA) efflux_pump Membrane Efflux Pump mef_genes->efflux_pump encode erythromycin_out Erythromycin Expulsion efflux_pump->erythromycin_out erythromycin Erythromycin erythromycin->reduced_binding binding prevented erythromycin->efflux_pump is a substrate for This compound This compound (Binds to PTC) This compound->ribosome alternative binding site

Caption: Major mechanisms of erythromycin resistance in bacteria.

MIC_Workflow start Start: Isolate Erythromycin- Resistant Bacterium prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate prepare_plates Prepare Microtiter Plates with Serial Dilutions of Antibiotics (Erythromycin & this compound) prepare_plates->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Compare MIC Values read_mic->analyze end End: Determine Cross-Resistance Profile analyze->end

Caption: Experimental workflow for MIC determination.

Cross_Resistance_Logic ery_resistance Erythromycin Resistance erm_mediated erm-mediated (Target Site Modification) ery_resistance->erm_mediated Mechanism mef_mediated mef-mediated (Efflux) ery_resistance->mef_mediated Mechanism meth_active Potentially Active erm_mediated->meth_active Different Binding Site mef_mediated->meth_active May not be a substrate (Hypothetical) meth_inactive Potentially Inactive mef_mediated->meth_inactive May still be effluxed (Hypothetical) methymycin_activity This compound Activity

Caption: Logical relationship of this compound activity to erythromycin resistance mechanisms.

References

A Comparative Analysis of Small Molecule Inhibitors and Methymycin Analogs as Bacterial Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct classes of bacterial protein synthesis inhibitors: small molecule inhibitors, represented by the oxazolidinone class, and methymycin analogs, represented by the ketolide class of macrolide antibiotics. This analysis is supported by experimental data to aid researchers and drug development professionals in understanding their relative performance and potential applications.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Both small molecule inhibitors and semi-synthetic analogs of natural products represent crucial avenues of research. This guide focuses on a comparative analysis of oxazolidinones (small molecule inhibitors) and ketolides (this compound analogs), both of which target the bacterial ribosome to inhibit protein synthesis, a fundamental process for bacterial survival.

This compound and its analogs (Ketolides): this compound is a 12-membered macrolide antibiotic. The ketolides are a newer generation of macrolides designed to overcome macrolide resistance.[1] They are characterized by the replacement of the L-cladinose sugar at the 3-position of the macrolactone ring with a keto group and often feature a carbamate side chain.[1] This structural modification allows for enhanced binding to the ribosome and activity against many macrolide-resistant strains.[1][2]

Small Molecule Inhibitors (Oxazolidinones): The oxazolidinones are a class of synthetic small molecule antibiotics.[3] Linezolid was the first member of this class to be approved for clinical use, followed by tedizolid.[4] They possess a unique mechanism of action that inhibits the formation of the translation initiation complex.[5]

Mechanism of Action: Targeting the Bacterial Ribosome

Both ketolides and oxazolidinones exert their antibacterial effects by binding to the 50S subunit of the bacterial ribosome, but at distinct, albeit overlapping, sites within the peptidyl transferase center (PTC).

Ketolides (this compound Analogs): Ketolides, like their macrolide predecessors, bind to the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit.[6] Their binding site is primarily within domain V of the 23S rRNA. The macrolactone ring establishes key interactions, while the desosamine sugar extends towards the peptidyl transferase center. The characteristic C11-C12 carbamate side chain of many ketolides provides additional interactions with the ribosome, enhancing their binding affinity compared to older macrolides.[1] Some advanced ketolides, like solithromycin, have been shown to have three distinct interaction sites with the ribosome.[7]

Oxazolidinones: Oxazolidinones bind to the A-site of the peptidyl transferase center on the 50S subunit.[8] This binding site is also primarily composed of 23S rRNA. By occupying this crucial location, they prevent the formation of the 70S initiation complex, a critical early step in protein synthesis.[5] Their unique mechanism of action means there is generally no cross-resistance with other classes of protein synthesis inhibitors.[9]

Fig. 1: Ribosomal Binding Sites cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_binding_sites PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) Ketolide_Site Ketolide Binding Site Oxazolidinone_Site Oxazolidinone Binding Site Ketolide Ketolide (this compound Analog) Ketolide->Ketolide_Site Oxazolidinone Oxazolidinone (Small Molecule Inhibitor) Oxazolidinone->Oxazolidinone_Site Fig. 2: Broth Microdilution Workflow A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare 2-fold serial dilutions of antibiotics in 96-well plate B->C D Incubate plate (37°C, 16-20h) C->D E Read MIC: Lowest concentration with no visible growth D->E Fig. 3: In Vitro Translation Assay cluster_workflow Experimental Workflow cluster_components Key Components A Combine IVTT mix, DNA template, and test compound B Incubate at 37°C A->B C Measure reporter (e.g., luminescence) B->C D Calculate IC50 C->D Mix Cell-Free Extract DNA Reporter DNA Drug Inhibitor

References

A Comparative Guide to the Validation of LC-MS Methods for Methymycin Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of methymycin and its derivatives, a class of macrolide antibiotics, is critical in various stages of drug development, from fermentation process optimization to preclinical and clinical pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. This guide provides a comprehensive overview of the validation of LC-MS methods for the analysis of this compound derivatives, offering a comparison of analytical approaches and detailed experimental protocols to ensure reliable and reproducible results.

Comparison of LC-MS Method Performance for Macrolide Antibiotics

The following table summarizes typical validation parameters for the LC-MS/MS analysis of macrolide antibiotics in a biological matrix, using a validated method for the ketolide antibiotic nafithromycin in human plasma as a primary example. This data provides a benchmark for what can be expected from a robustly validated method.

Validation ParameterMethod 1: Nafithromycin in Human Plasma (LC-MS/MS)Alternative Approaches for Macrolides
Linearity Range 10–5000 ng/mL (r ≥ 0.99)[1][2]0.5–5000 ng/mL (for Erythromycin)[3]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1][2]0.5 ng/mL (for Erythromycin)[3]
Accuracy (% Recovery) Within ±15% of nominal concentration88-105% (for Erythromycin)[3]
Precision (%RSD) Intra-day: ≤ 15%, Inter-day: ≤ 15%Intra- and Inter-day: < 15%
Sample Preparation Protein Precipitation[1][2]Liquid-Liquid Extraction, Solid-Phase Extraction (SPE)
Internal Standard (IS) Clarithromycin[1][2]Stable Isotope-Labeled (SIL) IS, Roxithromycin, Azithromycin[4]

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a typical protocol for the validation of an LC-MS/MS method for a this compound derivative in a biological matrix, based on established methods for related macrolide antibiotics.

Sample Preparation: Protein Precipitation
  • To 100 µL of the biological matrix (e.g., human plasma) in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., a structurally similar macrolide like clarithromycin or a stable isotope-labeled standard).

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A validated HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient: A suitable gradient program to achieve separation of the analyte and internal standard from matrix components.

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive ion mode is typically used for macrolides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the first choice for quantification.[1] The specific precursor and product ion transitions for the this compound derivative and the internal standard must be optimized by direct infusion of the pure compounds into the mass spectrometer.

Visualizing the Workflow and Key Relationships

To better understand the processes involved in LC-MS method validation and the rationale behind certain choices, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Validation Matrix Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard Matrix->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation (Accuracy, Precision, Linearity, etc.) Quantification->Validation logical_relationships cluster_method_development Method Development Considerations cluster_method_choices Resulting Methodological Choices Analyte_Properties Analyte Physicochemical Properties LC_Conditions LC Conditions (Column, Mobile Phase) Analyte_Properties->LC_Conditions MS_Parameters MS Parameters (Ionization, MRM Transitions) Analyte_Properties->MS_Parameters IS_Selection Internal Standard Selection Analyte_Properties->IS_Selection Matrix_Complexity Sample Matrix Complexity Sample_Prep_Choice Sample Preparation Technique (PPT, LLE, SPE) Matrix_Complexity->Sample_Prep_Choice Required_Sensitivity Required Sensitivity (LLOQ) Required_Sensitivity->Sample_Prep_Choice Required_Sensitivity->MS_Parameters

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Methymycin

Author: BenchChem Technical Support Team. Date: December 2025

The integrity of scientific research and the safety of laboratory personnel and the environment hinge on the meticulous management of all chemical and biological materials, including the proper disposal of antibiotics like methymycin. Adherence to established disposal protocols is critical to prevent the environmental dissemination of antibiotic residues, which contributes to the growing threat of antimicrobial resistance (AMR). This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

This compound, a macrolide antibiotic, requires careful handling to minimize exposure and environmental release. When managing this compound waste, it is imperative to treat it as hazardous chemical waste. All personnel involved in the disposal process must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form—whether it is in a concentrated stock solution, diluted in used culture media, or contaminating laboratory equipment.

Concentrated this compound Stock Solutions and Unused Product:

High-concentration this compound solutions are considered hazardous chemical waste and must not be disposed of down the drain.[1]

  • Collection: Collect all concentrated this compound waste, including expired or unused solutions, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

  • Storage: Store the hazardous waste container in a secure, well-ventilated area, segregated from other incompatible chemicals.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]

Dilute this compound Solutions (e.g., Used Culture Media):

The disposal of dilute solutions, such as those in used cell culture media, depends on institutional policies and whether the antibiotic is heat-stable.[3]

  • Heat-Labile Antimicrobials: If an antimicrobial agent is destroyed by autoclaving, the used media can be autoclaved. Following autoclaving, and if no other hazardous chemicals are present, it may be permissible to dispose of it down the drain, but always confirm with institutional guidelines.[3]

  • Heat-Stable Antimicrobials: If the antimicrobial agent is heat-stable, autoclaving will not deactivate it.[3] In this case, the media should be collected and disposed of as chemical waste.[3]

Contaminated Laboratory Equipment:

Proper decontamination of all labware (e.g., glassware, pipette tips, plates) that has come into contact with this compound is crucial.

  • Solid Waste: Disposable items such as pipette tips and culture plates should be collected in a biohazard bag or a rigid, puncture-proof container designated for autoclaving.[2] After autoclaving, the waste can typically be disposed of in the regular laboratory trash, in accordance with institutional policy.[2]

  • Reusable Equipment: Reusable glassware and equipment should be submerged in an appropriate decontamination solution before standard cleaning and sterilization procedures. For some antibiotics, a 1 M NaOH solution for at least 4 hours is effective for inactivation.[2] However, the specific method should be validated for this compound or follow general laboratory guidelines for antibiotic decontamination.

Data Presentation: Waste Characterization and Disposal Routes

Waste TypeConcentrationDescriptionRecommended Disposal Route
Stock Solutions & Unused Product HighConcentrated this compound powder or solutions.Hazardous Chemical Waste Collection[1][2]
Used Culture Media LowCell culture media containing this compound.Treat as chemical waste; consult institutional guidelines for heat-stable antibiotics.[3]
Contaminated Solid Waste VariablePipette tips, gloves, flasks, etc.Autoclave, then dispose as regular lab trash (confirm with institutional policy).[2]
Contaminated Reusable Equipment VariableGlassware, stir bars, etc.Decontaminate with appropriate chemical solution, then clean and sterilize.[2]

Mandatory Visualization: this compound Disposal Workflow

MethymycinDisposalWorkflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_paths Disposal Paths cluster_treatment_disposal Treatment & Disposal Waste This compound Waste Generated Characterize Characterize Waste Type Waste->Characterize Concentrated Concentrated Stock (High Concentration) Characterize->Concentrated High Conc. Dilute Dilute Solution (e.g., Used Media) Characterize->Dilute Low Conc. ContaminatedSolid Contaminated Solid Waste (e.g., Pipette Tips) Characterize->ContaminatedSolid Solid ContaminatedReusable Contaminated Reusable Equipment Characterize->ContaminatedReusable Reusable HazardousWaste Collect as Hazardous Chemical Waste Concentrated->HazardousWaste AutoclaveMedia Autoclave (if heat-labile) or Collect as Chemical Waste Dilute->AutoclaveMedia AutoclaveSolid Autoclave Solid Waste ContaminatedSolid->AutoclaveSolid Decontaminate Chemical Decontamination ContaminatedReusable->Decontaminate EHS Dispose via EHS/ Licensed Contractor HazardousWaste->EHS AutoclaveMedia->HazardousWaste If heat-stable DrainDisposal Dispose Down Drain (pending institutional approval) AutoclaveMedia->DrainDisposal If heat-labile & approved RegularTrash Dispose in Regular Laboratory Trash AutoclaveSolid->RegularTrash CleanSterilize Clean and Sterilize for Reuse Decontaminate->CleanSterilize

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methymycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the macrolide antibiotic, Methymycin. By adhering to these procedural steps, you can mitigate risks and maintain a safe laboratory environment.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the chemical properties of this compound and safety protocols for similar antibiotic compounds. It is crucial to consult the specific SDS for any chemical you are working with, should it be available.

Immediate Safety and Handling Protocols

When working with this compound, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is recommended to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)
Equipment Specification Purpose
Gloves Chemical-resistant nitrile or neoprene gloves. Consider double gloving.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation of the compound.

This information is based on general laboratory safety guidelines for handling potentially hazardous chemicals and antibiotics.

Step-by-Step Handling and Disposal Plan

Adherence to a strict operational and disposal plan is critical for laboratory safety and environmental protection.

Operational Plan
  • Preparation : Before handling this compound, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. All necessary equipment and waste containers should be readily accessible.

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Avoid the generation of dust and aerosols.

    • Use only in a well-ventilated area, such as a chemical fume hood.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.

  • Storage : Store this compound in a tightly sealed container in a dry, dark, and cool place. Recommended storage is at 0-4°C for the short term (days to weeks) or -20°C for the long term (months to years).[1]

Disposal Plan

All waste that has come into contact with this compound should be treated as hazardous chemical waste.

  • Segregation : Segregate all contaminated materials, including unused product, contaminated media, pipette tips, gloves, and lab coats.

  • Containment : Place segregated waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste" and the name "this compound."

  • Institutional Procedures : Follow your institution's specific Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous chemical waste.

Quantitative Data on this compound

The following table summarizes key physical and chemical properties of this compound.

Property Value Source
Molecular Formula C₂₅H₄₃NO₇PubChem[2]
Molecular Weight 469.6 g/mol PubChem[2]
CAS Number 497-72-3PubChem[2]
Appearance Solid powderMedKoo Biosciences[1]
Storage Temperature 0-4°C (short term), -20°C (long term)MedKoo Biosciences[1]
Solubility Very slightly soluble in water and hexane. Soluble in methanol, acetone, chloroform, and dilute acids. Moderately soluble in ethanol and ether.The Merck Index[3]

Experimental Protocols

Detailed experimental protocols for this compound were not available in the initial search. When designing experiments, consider the solubility and stability of the compound. For in vitro studies, stock solutions can be prepared in an appropriate solvent such as methanol or acetone and then diluted in the experimental medium. It is crucial to determine the final concentration of the solvent in the assay to avoid any off-target effects.

Visualizing Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Methymycin_Handling_Workflow cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_area Prepare Clean Work Area gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_gloves Gloves gather_materials->don_gloves don_eyewear Eye Protection don_gloves->don_eyewear don_coat Lab Coat don_eyewear->don_coat don_respirator Respirator (if needed) don_coat->don_respirator weigh_handle Weigh & Handle this compound don_respirator->weigh_handle avoid_dust Avoid Dust/Aerosols weigh_handle->avoid_dust segregate_waste Segregate Contaminated Waste avoid_dust->segregate_waste label_container Label Hazardous Waste Container segregate_waste->label_container follow_ehs Follow Institutional EHS Procedures label_container->follow_ehs

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methymycin
Reactant of Route 2
Methymycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.